4-bromo-1H-1,2,3-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUQYVZLPNJLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593663 | |
| Record name | 4-Bromo-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40964-56-5, 1988796-00-4 | |
| Record name | 4-Bromo-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-2H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 4-bromo-1H-1,2,3-triazole
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1H-1,2,3-triazole
Authored by a Senior Application Scientist
Abstract
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, materials science, and agrochemical development, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1][2] Within this class, this compound (C₂H₂BrN₃) stands out as a pivotal synthetic intermediate.[3][4] The bromine atom at the C4 position serves not merely as a substituent but as a versatile functional handle, enabling a wide array of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering field-proven insights into its synthesis, characterization, reactivity, and application for researchers, scientists, and drug development professionals.
Molecular Structure and Core Physicochemical Data
This compound is an aromatic five-membered heterocycle. The presence of the electronegative bromine atom and three nitrogen atoms significantly influences the electron distribution within the ring, impacting its reactivity and intermolecular interactions. The NH-tautomer is in equilibrium with the 2H- and 4H-isomers, though the 1H-form is a prevalent and highly useful scaffold.[1]
A summary of its key quantitative properties is presented below. Note that some properties are reported for the closely related and commercially available N-methyl derivative, 4-bromo-1-methyl-1H-1,2,3-triazole.
| Property | Value | Source |
| Molecular Formula | C₂H₂BrN₃ | [3][4] |
| Molecular Weight | 147.96 g/mol | [4] |
| CAS Number | 40964-56-5 | [3][5] |
| Appearance | White to off-white solid/crystals | [6][7] |
| Melting Point | 98-99 °C (for 1-methyl derivative) | [8] |
| Boiling Point | 278.5 ± 13.0 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Soluble in common organic solvents like THF, DMF, and ethers. | [6][9] |
| pKa | The pKa of the parent 1,2,4-triazole is 10.26. The electron-withdrawing bromine atom in this compound is expected to increase the acidity of the N-H proton (lower pKa). | [10] |
Synthesis: Establishing the Core Scaffold
The synthesis of substituted triazoles has evolved significantly with the advent of "click chemistry". However, direct and regioselective synthesis of the 4-bromo-NH-1,2,3-triazole scaffold often requires more classical approaches or multi-step sequences. Facile synthetic routes have been developed that utilize common reagents and avoid the need for NH-protection.[11]
One robust and high-yielding method involves the selective monodebromination of a N-substituted 4,5-dibromo-1H-1,2,3-triazole precursor using a Grignard reagent. This approach is valuable as it provides excellent control over the final product structure.
Caption: Synthesis workflow for 4-bromo-1-methyl-1H-1,2,3-triazole.[6]
Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole[6]
This protocol describes the synthesis from its dibrominated precursor, a method valued for its high yield and clean conversion.
-
Reaction Setup: Dissolve 2.0 g (8.30 mmol) of 1-methyl-4,5-dibromo-1H-1,2,3-triazole in 15 mL of tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to -10°C using an appropriate cooling bath (e.g., ice-salt).
-
Grignard Addition: Add 4.77 mL (9.55 mmol) of a 2.0 M solution of isopropylmagnesium chloride in THF dropwise to the cooled solution, maintaining the internal temperature below -5°C. The choice of a Grignard reagent is causal; it acts as a base to facilitate a highly selective halogen-metal exchange at the more labile C5 position, which is then protonated during workup.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding 15 mL of 1 M hydrochloric acid. This step protonates the intermediate triazolide anion and neutralizes any remaining Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with methyl tert-butyl ether (MTBE) (2 x 20 mL).
-
Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to a volume of approximately 5 mL.
-
Purification: Cool the concentrated solution to 0-5°C to induce crystallization. Collect the crystals by filtration and dry them under vacuum at 40°C to yield the final product (approx. 1.55 g, 90% yield).
Spectroscopic and Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
| Technique | Expected Observations |
| ¹H NMR | A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the C5-H proton. For N-alkylated derivatives, additional signals will appear in the aliphatic region (e.g., a singlet around δ 4.0 ppm for a N-CH₃ group).[7][12] |
| ¹³C NMR | Two signals in the aromatic region for the triazole ring carbons. The C4 carbon bonded to bromine will be significantly shifted compared to the C5 carbon. |
| FT-IR | Characteristic absorption bands for N-H stretching (for the parent compound, ~3100-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and ring stretching vibrations (C=N, N=N) in the 1400-1600 cm⁻¹ region. |
| Mass Spec (EI) | A characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the definitive isotopic signature for a molecule containing one bromine atom. |
| X-ray Crystal. | While data for the title compound is not readily available, crystal structures for related iodo- and diiodo-triazoles have been resolved, confirming their planar structures and bond lengths, a technique directly applicable here.[11] |
Chemical Reactivity and Synthetic Utility
The true value of this compound in research and development lies in its predictable and versatile reactivity, which allows for the strategic elaboration of the core scaffold.
Caption: Key reactivity pathways for this compound.
N-Alkylation and N-Arylation
The acidic N-H proton can be readily deprotonated with a mild base (e.g., K₂CO₃) and subsequently alkylated with various electrophiles like alkyl halides.[9] Interestingly, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides often proceeds with high regioselectivity to yield the N-2 substituted product, a synthetically valuable outcome.[9] More advanced Chan-Evans-Lam (CEL) copper-catalyzed N-arylation techniques can also be employed to install aryl groups on the triazole nitrogen.[13]
C4-Position Cross-Coupling Reactions
The C-Br bond is the most important functional handle for molecular elaboration. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds.
-
Suzuki-Miyaura Coupling: Reaction with arylboronic acids is a powerful method to synthesize 4-aryl-1,2,3-triazoles.[14] This reaction is fundamental in drug discovery for building libraries of compounds with diverse aromatic substituents to probe structure-activity relationships (SAR).[13]
-
Sonogashira Coupling: Reaction with terminal alkynes can be used to introduce alkynyl moieties.
-
Heck and Stille Couplings: These reactions further expand the range of substituents that can be introduced at the C4 position.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling[15]
This protocol provides a general workflow for the synthesis of 4-aryl-1H-1,2,3-triazole derivatives, demonstrating the compound's utility.
-
Reagent Assembly: In a reaction vessel, combine the N-protected 4-bromo-1,2,3-triazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 5 mol%). The choice of a palladium catalyst is critical; it facilitates the oxidative addition/reductive elimination cycle necessary for C-C bond formation. K₂CO₃ is the base required to activate the boronic acid.
-
Solvent and Atmosphere: Add a solvent mixture, typically THF:H₂O (3:1), and purge the vessel with an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.
-
Heating: Heat the reaction mixture to 80-85°C with vigorous stirring for 10-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 4-aryl-1,2,3-triazole.
Applications in Drug Discovery and Materials Science
The 1,2,3-triazole ring is considered a bioisostere for amide bonds and phenyl rings, offering improved metabolic stability and physicochemical properties.[2] Consequently, this compound is a high-value starting material for the synthesis of novel therapeutic agents.
-
Anticancer Agents: The triazole scaffold is present in numerous anticancer drugs.[13][15] Synthetic programs utilize 4-bromo-1,2,3-triazole to build libraries of compounds screened against various cancer cell lines, such as those for breast cancer.[13][16]
-
Enzyme Inhibitors: It is a key building block for synthesizing inhibitors of enzymes like carbonic anhydrase, which are targets for various diseases.[14]
-
Antimicrobial Agents: The triazole core is famous for its role in antifungal drugs (e.g., fluconazole).[15] Derivatives synthesized from the bromo-precursor are frequently evaluated for broad-spectrum antimicrobial activity.[16][17]
-
Fluorescence Probing: The rigid, aromatic nature of the triazole ring makes it an attractive scaffold for developing fluorescent probes for detecting biomolecules.[17]
Conclusion
This compound is far more than a simple halogenated heterocycle; it is a versatile and powerful building block that provides a reliable entry point into a vast chemical space of high-value compounds. Its well-defined physicochemical properties, predictable reactivity in both N-alkylation and C-C cross-coupling reactions, and straightforward synthesis make it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of the principles outlined in this guide enables scientists to strategically leverage this scaffold to design and construct novel molecules with tailored functions and properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. CAS 40964-56-5 | this compound - Synblock [synblock.com]
- 5. 40964-56-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 1H-1,2,3-TRIAZOLE, 4-BROMO-1-METHYL- | 13273-53-5 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. CAS 13273-53-5 | 3H32-9-45 | MDL MFCD10696344 | 4-Bromo-1-methyl-1H-1,2,3-triazole | SynQuest Laboratories [synquestlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buy 4-Bromo-1-phenyl-1H-1,2,3-triazole | 116933-01-8 [smolecule.com]
An In-depth Technical Guide to the Solubility of 4-bromo-1H-1,2,3-triazole in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 4-bromo-1H-1,2,3-triazole, a crucial heterocyclic compound in medicinal chemistry and materials science.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, provides a robust experimental framework for solubility determination, and discusses the practical implications for its application in synthesis, purification, and formulation.
Introduction: The Significance of this compound
This compound is a versatile synthetic intermediate. The triazole ring is a key structural motif in many biologically active compounds, including antifungal and antiviral agents.[4][5] The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making it an invaluable building block in the synthesis of complex organic molecules.[1] Understanding the solubility of this compound is paramount for its effective use, from selecting appropriate reaction media to developing purification strategies like recrystallization and chromatography.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[6][7] For this compound, its solubility in a given organic solvent is a function of its molecular structure and the physical properties of the solvent.
Molecular Structure of this compound:
-
Polarity: The 1,2,3-triazole ring is inherently polar due to the presence of three nitrogen atoms, which creates a significant dipole moment. The bromine atom further contributes to the molecule's polarity.
-
Hydrogen Bonding: The N-H bond in the triazole ring allows it to act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors.[4] This capability for hydrogen bonding significantly influences its interaction with protic solvents.
Solvent Properties Influencing Solubility:
-
Polarity: Polar solvents, such as alcohols and dimethyl sulfoxide (DMSO), are generally expected to be good solvents for polar molecules like this compound.
-
Hydrogen Bonding Capacity: Solvents that can engage in hydrogen bonding (e.g., methanol, ethanol) are likely to exhibit higher solubility for this compound.
-
Dielectric Constant: Solvents with a high dielectric constant can effectively solvate ions and polar molecules.
Based on these principles, one can make qualitative predictions about the solubility of this compound in various organic solvents. However, for quantitative applications, experimental determination is essential.
Experimental Determination of Solubility: A Self-Validating Protocol
The following is a detailed, step-by-step methodology for the accurate determination of the solubility of this compound. This protocol is designed to be self-validating by ensuring equilibrium is reached and by incorporating appropriate analytical techniques for quantification.
Materials and Equipment
-
This compound (ensure purity is known and documented)
-
A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique like NMR.[7]
-
Volumetric flasks and pipettes
Experimental Workflow
The experimental workflow is designed to ensure that a saturated solution is prepared and accurately analyzed.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that the solution becomes saturated.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium. A kinetic study can be performed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC. A calibration curve should be generated using standard solutions of this compound of known concentrations.
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Qualitative and Predicted Solubility Data
| Solvent | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Methanol | High | Polar and capable of hydrogen bonding. |
| Ethanol | High | Polar and capable of hydrogen bonding. |
| Water | Moderate to Low | The presence of the bromo- and triazole moieties increases polarity, but the overall organic character may limit high solubility compared to the parent triazole. |
| Polar Aprotic Solvents | ||
| Acetone | Moderate | Polar, but lacks hydrogen bond donating ability. |
| Acetonitrile | Moderate | Polar solvent. |
| Dimethylformamide (DMF) | High | Highly polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent. |
| Nonpolar Solvents | ||
| Toluene | Low | Nonpolar nature makes it a poor solvent for the polar triazole. |
| Hexane | Very Low | Highly nonpolar, unlikely to dissolve the polar compound. |
Disclaimer: The data in this table is predictive and should be confirmed experimentally using the protocol outlined in Section 3.
Conclusion
The solubility of this compound is a critical parameter for its effective utilization in research and development. While theoretical principles provide a strong foundation for predicting its behavior, accurate quantitative data must be obtained through rigorous experimental determination. The protocol provided in this guide offers a reliable and self-validating method for researchers to determine the solubility of this important compound in a variety of organic solvents, thereby facilitating its application in the synthesis of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.ws [chem.ws]
- 7. youtube.com [youtube.com]
- 8. 15294-81-2 CAS MSDS (4,5-DIBROMO-1H-1,2,3-TRIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4-bromo-1H-1,2,3-triazole
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of 4-bromo-1H-1,2,3-triazole. This heterocyclic compound, a key building block in medicinal chemistry and materials science, presents a valuable case study for understanding the intricate world of solid-state chemistry. While a definitive crystal structure for the unsubstituted this compound is not publicly available, this guide will leverage the detailed analysis of a closely related derivative, [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate, to illuminate the experimental and analytical workflow. By examining this analogue, we can extrapolate key structural features and intermolecular interactions that govern the crystalline arrangement of this compound.
The Strategic Importance of this compound in Molecular Design
The 1,2,3-triazole moiety is a highly sought-after scaffold in drug discovery and materials science due to its unique combination of properties. It is a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic profiles. The introduction of a bromine atom at the 4-position of the triazole ring provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures. Understanding the three-dimensional arrangement of this compound in the solid state is paramount for predicting its behavior in various applications, from crystal engineering to rational drug design.
Synthesis and Crystallization: From Solution to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthetic Approach
A plausible and efficient route for the synthesis of this compound involves the direct bromination of 1H-1,2,3-triazole. This method, while seemingly straightforward, requires careful control of reaction conditions to achieve regioselectivity and avoid the formation of di-brominated byproducts.
Experimental Protocol: Synthesis of this compound (Hypothetical)
-
Reaction Setup: To a solution of 1H-1,2,3-triazole in a suitable solvent (e.g., water or acetic acid), an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature (e.g., 0-25 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material and to minimize over-bromination.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
The Art of Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. The choice of solvent and crystallization technique is critical and often determined empirically.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: A range of solvents of varying polarities should be screened. The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.
-
Deciphering the Crystal Lattice: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following sections outline the key steps in this process, using the crystal structure of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate as a representative example[1].
Data Collection
A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensities, is collected on a detector as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction intensities.
Table 1: Crystallographic Data for [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate [1]
| Parameter | Value |
| Chemical Formula | C₁₇H₁₃BrN₄O₅ |
| Formula Weight | 433.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(2) |
| b (Å) | 15.432(3) |
| c (Å) | 11.234(2) |
| α (°) | 90 |
| β (°) | 98.765(4) |
| γ (°) | 90 |
| Volume (ų) | 1732.1(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.661 |
| Absorption Coefficient (mm⁻¹) | 2.457 |
| F(000) | 872 |
Molecular Geometry and Intermolecular Interactions: The Essence of the Crystal Structure
The refined crystal structure provides a wealth of information about the molecule's conformation and how it interacts with its neighbors in the crystal lattice.
Bond Lengths and Angles
The analysis of bond lengths and angles within the this compound ring (in the analogue structure) reveals the electronic nature of the heterocyclic system. The C-Br bond length is a key parameter, providing insight into the strength of the halogen bond.
Supramolecular Assembly: The Role of Non-Covalent Interactions
In the solid state, molecules are held together by a network of non-covalent interactions. Understanding these interactions is crucial for predicting crystal packing and physical properties.
-
Hydrogen Bonding: Although the parent this compound possesses a protonated nitrogen, in the analogue structure, C-H...O and C-H...N hydrogen bonds are observed, linking the molecules into a three-dimensional network[1].
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules. This interaction can play a significant role in directing the crystal packing.
-
π-π Stacking: The aromatic triazole and phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice[1].
Figure 1: A schematic representation of the key stages involved in the determination and analysis of a crystal structure.
Conclusion and Future Perspectives
The crystal structure analysis of this compound and its derivatives provides invaluable insights into their solid-state behavior. This knowledge is instrumental for the rational design of new pharmaceuticals and functional materials with tailored properties. While this guide has utilized an analogue structure to illustrate the process, the direct determination of the crystal structure of this compound remains a valuable scientific endeavor. Such a study would provide a more precise understanding of the interplay of intermolecular forces in this fundamental heterocyclic building block.
References
Tautomeric Landscape of 4-Bromo-1H-1,2,3-Triazole: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and capacity for hydrogen bonding. However, the inherent prototropic tautomerism of the triazole ring presents a critical challenge in drug design, as different tautomers can exhibit varied biological activities and physicochemical properties. This in-depth technical guide provides a comprehensive analysis of the tautomerism in 4-bromo-1H-1,2,3-triazole, a versatile building block in pharmaceutical synthesis. We will explore the structural nuances of the potential 1H, 2H, and 3H tautomers, delve into the factors governing their relative stabilities, and present detailed experimental and computational protocols for their characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate the complexities of tautomerism in this important heterocyclic system.
Introduction: The Significance of Tautomerism in 1,2,3-Triazoles
Prototropic tautomerism, the dynamic equilibrium involving the migration of a proton, is a key characteristic of many nitrogen-containing heterocycles. In the case of 1,2,3-triazoles, the acidic proton can reside on any of the three nitrogen atoms, leading to three possible annular tautomers: 1H, 2H, and 3H. This seemingly subtle structural variation has profound implications for a molecule's properties, including its dipole moment, hydrogen bonding capabilities, and overall shape, which in turn dictate its interactions with biological targets.
For drug development professionals, a thorough understanding of the predominant tautomeric form of a drug candidate is not merely an academic exercise; it is a prerequisite for rational drug design. The specific tautomer present can influence binding affinity to a target receptor, metabolic stability, and pharmacokinetic profile. The introduction of a substituent, such as a bromine atom at the 4-position of the 1,2,3-triazole ring, further modulates the electronic landscape of the heterocycle, thereby influencing the tautomeric equilibrium.
This guide will focus on elucidating the tautomeric behavior of this compound, providing a framework for its synthesis, characterization, and the prediction of its most stable tautomeric forms.
The Tautomeric Forms of 4-Bromo-1,2,3-Triazole
The three possible prototropic tautomers of 4-bromo-1,2,3-triazole are depicted below. For clarity, the systematic naming for each tautomer is provided.
Caption: Prototropic tautomeric equilibrium of 4-bromo-1,2,3-triazole.
-
This compound: The proton is located on the N1 nitrogen.
-
4-Bromo-2H-1,2,3-triazole: The proton is located on the N2 nitrogen.
-
5-Bromo-1H-1,2,3-triazole (the 3H-tautomer): The proton is located on the N3 nitrogen. Due to the symmetry of the unsubstituted 1H-1,2,3-triazole, the 1H and 3H forms are equivalent. However, with a substituent at the 4-position, these become distinct isomers.
The relative stability of these tautomers is influenced by a delicate interplay of electronic and steric effects imparted by the bromine substituent.
Theoretical Evaluation of Tautomer Stability
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the relative stabilities of tautomers. While a dedicated study on this compound is not extensively reported, insights can be gleaned from studies on related substituted 1,2,3-triazoles.
Computational studies on C5-substituted 1,2,3-triazoles have shown that for a wide range of substituents, the 2H-tautomer is generally the most stable . This enhanced stability is often attributed to a more favorable distribution of electron density and aromatic character. The electron-withdrawing nature of the bromine atom at the C4 position is expected to influence the acidity of the N-H protons and the overall electronic structure of the ring, which will in turn affect the tautomeric equilibrium.
Predicted Relative Stabilities
Based on general trends observed in computational studies of substituted 1,2,3-triazoles, a predicted order of stability for the tautomers of 4-bromo-1,2,3-triazole is:
2H > 1H > 3H
It is crucial to note that this is a qualitative prediction. The precise energy differences will depend on the level of theory and basis set used in the calculations, as well as the solvent environment.
Step-by-Step Protocol for DFT Calculations
For researchers wishing to perform their own computational analysis, the following protocol provides a robust starting point:
-
Structure Generation: Build the 3D structures of the 1H, 2H, and 3H tautomers of 4-bromo-1,2,3-triazole using a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step locates the minimum energy conformation for each tautomer.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more advanced level of theory or a larger basis set.
-
Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
Relative Energy Calculation: Calculate the relative energies of the tautomers by comparing their ZPVE-corrected electronic energies or their Gibbs free energies in the simulated solvent.
Caption: Workflow for DFT-based tautomer stability analysis.
Experimental Characterization of Tautomers
While computational methods provide valuable predictions, experimental validation is essential for unambiguously determining the predominant tautomeric form in a given state (solid, liquid, or in solution).
Synthesis of this compound
A reliable synthetic route is the first step in any experimental investigation. This compound can be synthesized from 1,2,3-triazole via direct bromination. A general protocol is as follows:
-
Dissolution: Dissolve 1,2,3-triazole in a suitable solvent (e.g., water or acetic acid).
-
Bromination: Add a brominating agent, such as bromine or N-bromosuccinimide (NBS), to the solution. The reaction may be performed at room temperature or with gentle heating.
-
Work-up: After the reaction is complete, neutralize the solution and extract the product with an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomeric equilibria in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, which differs between tautomers.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a specific temperature.
-
Signal Assignment: In cases of slow exchange on the NMR timescale, distinct sets of signals for each tautomer may be observed. For fast exchange, population-weighted average signals will be seen. Two-dimensional NMR techniques like HMBC and HSQC can aid in unambiguous signal assignment.
-
Quantitative Analysis: If separate signals are observed, the relative integration of the signals corresponding to each tautomer can be used to determine their population ratio.
Expected Chemical Shift Differences:
-
The chemical shift of the C-H proton on the triazole ring will be different for each tautomer.
-
The ¹³C chemical shifts of the ring carbons will also vary significantly between the tautomers.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a molecule in the solid state. By determining the precise location of all atoms, including the hydrogen atom on the triazole ring, the tautomeric form present in the crystal can be unambiguously identified.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Tautomer Identification: Locate the N-H proton in the difference Fourier map to definitively identify the tautomer present in the solid state.
Caption: Experimental workflow for tautomer characterization.
Conclusion and Future Perspectives
The tautomerism of this compound is a critical consideration for its application in drug discovery and development. While computational studies suggest the 2H-tautomer is likely the most stable, experimental verification through NMR spectroscopy and X-ray crystallography is paramount for a complete understanding. The protocols outlined in this guide provide a robust framework for researchers to confidently synthesize and characterize this important molecule and its derivatives.
As the field of drug discovery continues to evolve, a deeper understanding of fundamental molecular properties like tautomerism will be increasingly important for the design of safer and more effective therapeutics. Future work in this area could involve more extensive computational studies to map the energetic landscape of tautomerization, as well as experimental investigations into the influence of different solvents and temperatures on the tautomeric equilibrium.
Electronic properties of the 4-bromo-1H-1,2,3-triazole ring
An In-Depth Technical Guide to the Electronic Properties of the 4-Bromo-1H-1,2,3-Triazole Ring
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, celebrated for its metabolic stability, unique steric profile, and capacity for diverse molecular interactions.[1][2] The introduction of a bromine atom at the 4-position profoundly modulates the ring's electronic landscape, creating a versatile scaffold with distinct properties crucial for drug design and chemical synthesis. This guide provides an in-depth analysis of the electronic characteristics of the this compound ring, exploring the interplay of inductive and resonance effects, their influence on acidity and reactivity, and the practical implications for researchers in drug development. We will dissect the causality behind its utility as a synthetic building block and its role in forging critical interactions with biological targets.
The Intrinsic Electronic Nature of the 1,2,3-Triazole Core
Before examining the impact of the bromo-substituent, it is essential to understand the foundational electronics of the parent 1H-1,2,3-triazole ring.
-
Aromaticity and Stability: The 1,2,3-triazole ring is an aromatic heterocycle.[3] This aromaticity, arising from a cyclic, planar system of delocalized π-electrons, imparts significant thermodynamic stability. The parent compound exists in two tautomeric forms, 1H- and 2H-1,2,3-triazole, which can be in equilibrium.[4]
-
Inherent Electron-Deficiency: With three electronegative nitrogen atoms, the triazole ring is inherently electron-deficient. This "pyrrole-like" single nitrogen and two "pyridine-like" nitrogens create a net electron-withdrawing character, which influences the ring's reactivity and the acidity of its N-H proton.[5]
Modulation by the 4-Bromo Substituent: A Deep Dive
The introduction of a bromine atom at the C4 position dramatically amplifies the electron-deficient nature of the ring through a powerful combination of electronic effects.
Inductive vs. Resonance Effects
The net electronic influence of the bromine atom is a balance of two opposing forces:
-
Inductive Effect (-I): As a halogen, bromine is highly electronegative and exerts a strong electron-withdrawing effect through the sigma bond framework. This effect pulls electron density away from the triazole ring, further decreasing its electron density.
-
Resonance Effect (+M): Bromine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect is, however, significantly weaker than its inductive counterpart for halogens beyond the second period.
The dominance of the strong -I effect over the weak +M effect makes the bromo substituent a net electron-withdrawing group. When combined with the already electron-deficient triazole core, the this compound motif becomes a highly polarized and electron-poor system. This is a critical feature that dictates its chemical behavior. Structure-activity relationship studies have often found that electron-withdrawing groups like bromo can enhance the biological activity of heterocyclic compounds.[6]
Quantitative Electronic Influence: Hammett Constants
| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) |
| Bromo (-Br) | 0.39 | 0.23 |
| Nitro (-NO₂) | 0.71 | 0.78 |
Data sourced from Hansch et al. (1991)[8]
The positive values for bromine confirm its electron-withdrawing character, which, when appended to the electron-deficient triazole ring, results in a moiety with a strong capacity to influence reaction centers and intermolecular interactions.
Impact on Acidity (pKa)
The powerful electron-withdrawing nature of the bromo-substituted triazole ring has a direct and predictable effect on the acidity of the N-H proton. The parent 1H-1,2,3-triazole has a pKa of approximately 9.4, making it weakly acidic.[3]
The 4-bromo substituent stabilizes the resulting conjugate base (the triazolide anion) by inductively pulling electron density away from the negatively charged ring. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the parent molecule (i.e., lowering its pKa). This enhanced acidity is a key consideration in planning N-functionalization reactions, as it dictates the choice of base required for deprotonation.
Consequences for Molecular Interactions and Reactivity
The distinct electronic properties of this compound directly translate to its utility in drug design and synthesis. The electron-poor ring and its specific substituents create a unique pharmacophore capable of targeted interactions.[1]
Directing Biological Interactions
-
Hydrogen Bonding: The triazole ring is an excellent participant in hydrogen bonding. The two pyridine-like nitrogen atoms are effective hydrogen bond acceptors, while the now more acidic N-H proton is a stronger hydrogen bond donor.
-
Dipole Interactions: The significant polarization of the C-Br bond and the triazole ring creates a strong molecular dipole, facilitating favorable dipole-dipole interactions within a protein binding pocket.[9]
-
Halogen Bonding: The bromine atom itself can act as a halogen bond donor. This is a non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts with a nucleophilic or electron-rich site, such as a carbonyl oxygen or an aromatic ring in a biological target.
The diagram below illustrates the key electronic effects and the resulting potential for intermolecular interactions, which are fundamental to the molecule's role as a pharmacophore.
Caption: Electronic effects and resulting intermolecular interactions.
A Versatile Synthetic Intermediate
The this compound is not just a pharmacophore but also a powerful synthetic building block.[10] Its reactivity is centered on the C-Br bond.
-
Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group in a wide array of metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functionalities at the 4-position, enabling the rapid generation of compound libraries for screening. Common transformations include:
-
Suzuki Coupling: Introduction of aryl or vinyl groups.
-
Sonogashira Coupling: Introduction of alkyne groups.
-
Buchwald-Hartwig Amination: Introduction of nitrogen-based functional groups.
-
Stille Coupling: Introduction of organotin-derived groups.
-
This synthetic flexibility is paramount in drug discovery for optimizing lead compounds.[11]
Experimental Synthesis and Characterization
A robust understanding of a molecule's properties requires reliable methods for its synthesis and characterization.
Experimental Protocol: Synthesis via Regioselective Cycloaddition
One efficient method for synthesizing 4-bromo-1,2,3-triazoles involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a brominated alkyne precursor. This approach offers excellent control over regioselectivity.[4][12]
Objective: To synthesize 1-benzyl-4-bromo-1H-1,2,3-triazole.
Materials:
-
Bromo(phosphoryl)ethyne
-
Benzyl azide
-
Copper(I) iodide (CuI)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH) / Water (H₂O)
-
Appropriate reaction vessel and stirring apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), combine bromo(phosphoryl)ethyne (1.0 equiv) and benzyl azide (1.1 equiv) in a solvent mixture of MeOH/H₂O.
-
Catalyst Addition: Add a catalytic amount of CuI (e.g., 5 mol%) to the stirring reaction mixture.
-
Base Promotion: Introduce KOH (2.0 equiv) to promote the one-shot dephosphorylation and cycloaddition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure 1-benzyl-4-bromo-1H-1,2,3-triazole.
This protocol provides a reliable route to the desired product with high regioselectivity, a key consideration in triazole synthesis.
The workflow for this synthesis is depicted below.
Caption: Synthetic workflow for 1-benzyl-4-bromo-1H-1,2,3-triazole.
Spectroscopic Fingerprints for Characterization
Unambiguous characterization is critical for confirming the structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The most diagnostic signal is the singlet corresponding to the C5-H proton, typically found in the downfield aromatic region (around 8.0 ppm). The absence of a signal for C4-H confirms substitution at this position.
-
¹³C NMR: The spectrum will show distinct signals for the two triazole carbons (C4 and C5). The C4 carbon, bonded to bromine, will be significantly shifted compared to the parent triazole.
-
-
Mass Spectrometry (MS): Mass spectrometry is particularly useful for confirming the presence of bromine. Due to the nearly equal natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak (M⁺) will appear as a characteristic pair of signals (M⁺ and M⁺+2) of roughly equal intensity.
-
Infrared (IR) Spectroscopy: The spectrum will show characteristic absorption bands for the N-H stretch (if unsubstituted on nitrogen, typically broad around 3100-3000 cm⁻¹) and C=N/N=N stretching vibrations within the aromatic ring.
Conclusion
The this compound ring is a deceptively simple scaffold with a rich and complex electronic character. The powerful inductive effect of the bromine atom, superimposed on the inherent electron-deficiency of the triazole core, creates a highly polarized and acidic system. These electronic properties are not mere theoretical curiosities; they are the very features that make this moiety a valuable asset for medicinal chemists. They govern the molecule's ability to engage in specific, high-affinity interactions with biological targets and provide a reactive handle for synthetic diversification. A thorough understanding of these electronic principles is therefore indispensable for any researcher aiming to leverage the full potential of this privileged heterocyclic system in the development of next-generation therapeutics.
References
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
- 11. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,3-Triazole synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-bromo-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 4-bromo-1H-1,2,3-triazole. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its thermal behavior is paramount for safe handling, process development, and predicting the shelf-life of related compounds. This document synthesizes theoretical knowledge with practical, field-proven methodologies for thermal analysis. It delves into the predicted decomposition pathways based on computational studies of the 1,2,3-triazole core, outlines potential thermal hazards, and provides detailed experimental protocols for Differential Scanning Calorimetry (TGA) and Thermogravimetric Analysis (TGA) to empower researchers in their own investigations.
Introduction: The Significance of this compound
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its role as a bioisostere and its formation via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The introduction of a bromine atom at the 4-position of the 1H-1,2,3-triazole ring creates a versatile intermediate, this compound. This functional handle opens up a vast chemical space for further elaboration through cross-coupling reactions, enabling the synthesis of complex molecular architectures for drug discovery and materials science applications.
However, the inherent high nitrogen content and the presence of a relatively labile C-Br bond raise important questions about the compound's thermal stability. Energetic materials are often nitrogen-rich, and halogenated organics can exhibit complex decomposition behaviors. Therefore, a detailed understanding of the thermal properties of this compound is not merely academic but a critical safety and quality consideration.
Predicted Thermal Behavior and Decomposition Pathways
While specific, publicly available experimental data on the thermal decomposition of this compound is limited, we can infer its likely behavior from computational studies on the parent 1,2,3-triazole ring and related energetic materials.
Theoretical Decomposition Onset
Computational studies suggest that the initial step in the thermal decomposition of 1H-1,2,3-triazole is ring opening, which has a lower energy barrier than proton transfer, the primary decomposition pathway for the more stable 1,2,4-triazole isomer.[1][2] The presence of the electron-withdrawing bromine atom at the 4-position is expected to influence the electron density of the triazole ring, potentially lowering the activation energy for decomposition compared to the unsubstituted parent compound.
Postulated Decomposition Mechanism
The decomposition of this compound is hypothesized to proceed through a multi-step pathway initiated by the cleavage of the weakest bonds within the molecule. The primary proposed pathways are:
-
N-N Bond Cleavage and Ring Opening: The N2-N3 bond is often the most labile in the 1,2,3-triazole ring. Its cleavage would lead to a diradical intermediate that can undergo further rearrangement and fragmentation.
-
C-Br Bond Homolysis: The carbon-bromine bond is also a potential point of initial cleavage, especially at elevated temperatures, leading to the formation of a triazolyl radical and a bromine radical.
Following initial ring opening or C-Br bond cleavage, a cascade of reactions is expected, leading to the formation of various gaseous products. Based on the elemental composition of this compound (C₂H₂BrN₃), the expected decomposition products include:
-
Nitrogen Gas (N₂): The formation of highly stable dinitrogen is a strong thermodynamic driving force for the decomposition of many nitrogen-rich compounds.
-
Hydrogen Bromide (HBr): A corrosive and toxic gas.
-
Various Carbon-Nitrogen Fragments: Such as hydrogen cyanide (HCN) and other nitriles.
-
Solid Residue: A carbonaceous char may also be formed, particularly under inert atmospheres.
The following diagram illustrates the potential initial steps of the decomposition pathway.
Caption: Postulated initial decomposition pathways for this compound.
Thermal Hazard Analysis
Given its molecular structure, this compound should be handled with an awareness of its potential thermal hazards.
Safety Data Sheet (SDS) Information
Safety data sheets for this compound and its derivatives typically include the following hazard statements:
-
Harmful if swallowed.[3]
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
-
May cause respiratory irritation.[3]
While these highlight general toxicity and irritancy, they do not specifically address thermal instability. The absence of explicit warnings about explosive properties does not preclude the possibility of rapid decomposition under certain conditions (e.g., confinement, presence of contaminants).
Considerations for Safe Handling and Storage
-
Storage: The compound should be stored in a cool, dry, well-ventilated area, away from heat sources and incompatible materials.[4]
-
Handling: When handling this compound, especially during heating, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All heating operations should be conducted in a fume hood.
-
Scale-up: Caution should be exercised when scaling up reactions involving this compound. A thorough thermal hazard assessment, including calorimetric studies, is strongly recommended before proceeding to larger scales.
Experimental Methodologies for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques is essential. The two most fundamental and informative methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the final residue.
Detailed Experimental Protocol for TGA:
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Select an appropriate sample pan (typically platinum or alumina).
-
Tare the balance with the empty sample pan.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into the tared sample pan.
-
Record the exact mass.
-
-
Experimental Parameters:
-
Purge Gas: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C (or a higher temperature if decomposition is not complete) at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Identify the temperatures of maximum decomposition rate from the derivative of the TGA curve (DTG).
-
Quantify the mass loss at each decomposition step and the final residual mass.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Detailed Experimental Protocol for DSC:
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Use an empty, hermetically sealed aluminum pan as the reference.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan to contain any volatile decomposition products and prevent interaction with the atmosphere.
-
-
Experimental Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a temperature beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
-
The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.
Caption: A typical workflow for thermal analysis using TGA and DSC.
Synthesis and Handling of this compound
A robust understanding of the synthesis of this compound is essential for ensuring high purity of the starting material for thermal analysis, as impurities can significantly affect the results.
Common Synthetic Routes
Several methods have been reported for the synthesis of 4-bromo-1H-1,2,3-triazoles. A common approach involves the bromination of 1H-1,2,3-triazole. Another facile route involves the cycloaddition of bromoalkynes with an azide source.[5][6] It is crucial to purify the product thoroughly, for example by recrystallization or column chromatography, to remove any residual starting materials or catalysts that could interfere with thermal analysis.
Conclusion and Future Outlook
This compound is a valuable building block with significant potential in drug discovery and materials science. While its thermal stability has not been extensively documented in the literature, theoretical considerations suggest that it is likely to decompose at elevated temperatures via ring-opening and C-Br bond cleavage. A comprehensive thermal hazard assessment using techniques such as TGA and DSC is essential for its safe handling and for ensuring the stability of any derived products. The detailed protocols provided in this guide offer a solid foundation for researchers to conduct their own investigations into the thermal properties of this important compound and its derivatives. Future work should focus on obtaining precise experimental data for this compound to validate the theoretical predictions and to construct a more complete and quantitative picture of its thermal behavior.
References
Unlocking Molecular Diversity: A Guide to the Strategic Reactivity of the C-Br Bond in 4-bromo-1H-1,2,3-triazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole moiety, a cornerstone of modern medicinal chemistry and materials science, owes much of its prevalence to the advent of "click chemistry."[1][2] Among the various synthons available, 4-bromo-1H-1,2,3-triazole has emerged as an exceptionally versatile and powerful building block. Its strategic importance lies in the C-Br bond at the 4-position, which serves as a highly reactive and adaptable handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the C-Br bond's reactivity, focusing on the mechanistic principles, field-proven experimental protocols, and strategic applications of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. By explaining the causality behind experimental choices and providing self-validating, detailed methodologies, this document serves as a practical resource for researchers aiming to leverage this key intermediate for the rapid assembly of complex molecular architectures.
Introduction: The Strategic Value of this compound
The 1,2,3-triazole ring is a privileged scaffold in drug discovery, prized for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisosteric replacement for other functional groups.[1][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a near-perfect method for its synthesis, offering high yields and regioselectivity.[2][4]
While the CuAAC reaction excels at creating 1,4-disubstituted triazoles, the functionalization of the triazole core itself is crucial for fine-tuning molecular properties. This is where this compound (CAS 40964-56-5) becomes indispensable.[5][6] The carbon-bromine bond is sufficiently labile to participate in a suite of palladium-catalyzed cross-coupling reactions, yet stable enough to be carried through multi-step syntheses. This unique reactivity profile allows it to act as a linchpin, connecting diverse molecular fragments with high precision.
This guide focuses on the three most impactful transformations of the C4-Br bond, which are fundamental to modern synthetic chemistry.[7][8][9]
Synthesis of the this compound Core
The accessibility of this key starting material is paramount to its widespread use. Several efficient synthetic routes have been established. One common approach involves the regioselective copper-catalyzed cycloaddition between an azide and a bromo-alkyne derivative.[10] Another facile route involves the direct halogenation of a pre-formed 1,2,3-triazole ring, which can be achieved in good yields without the need for protecting groups on the triazole NH.[11] The availability of these methods ensures that this compound is a readily prepared building block for subsequent functionalization.[11]
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The workhorse of modern organic synthesis, palladium-catalyzed cross-coupling, is the primary avenue for functionalizing the C4-Br bond.[7][12] The general mechanism for these reactions follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[13][14][15]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating C-C bonds, coupling the 4-bromo-1,2,3-triazole with a wide range of aryl- or vinyl-boronic acids or esters.[16] This reaction is foundational for synthesizing biaryl structures commonly found in pharmaceuticals and organic electronics.[17][18][19]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ can be used directly, or a Pd(II) precursor like Pd(OAc)₂ is used, which is reduced in situ.
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand, but for more challenging couplings (e.g., with sterically hindered partners or less reactive aryl chlorides), bulky, electron-rich biarylphosphine ligands are superior as they accelerate the rate-limiting reductive elimination step.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[16]
-
Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is common, as water aids in dissolving the inorganic base and facilitating the formation of the active boronate.[17][20]
Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/H₂O/EtOH | 130 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ (3) | THF/H₂O | 85 | ~85 |
| 3 | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (10) | Toluene/H₂O/EtOH | 130 | Good |
Data synthesized from representative literature procedures.[17][18][21]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition: Add the arylboronic acid (1.2–1.5 equiv), potassium carbonate (3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the solvent system (e.g., a 3:1 mixture of THF:H₂O, to a concentration of ~0.1 M).[17]
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon gas for 5-10 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80–100 °C) and stir vigorously for the specified time (typically 4–12 hours), monitoring by TLC or LC-MS.[17]
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or Et₂O).[17]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.
Sonogashira Coupling: Accessing C(sp²)–C(sp) Bonds
The Sonogashira coupling provides a powerful method for installing alkyne functionalities onto the triazole core, forming conjugated enynes or arylalkynes.[22][23] This reaction is critical for synthesizing molecular wires, functional dyes, and complex natural products. The reaction is distinguished by its use of a dual catalytic system.[23]
Causality Behind Experimental Choices:
-
Palladium Catalyst: As with other cross-couplings, a Pd(0) species facilitates the oxidative addition of the C-Br bond.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[22][24] This species is much more reactive and readily undergoes transmetalation with the palladium complex, significantly lowering the required reaction temperature compared to copper-free variants.
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and neutralizes the HBr byproduct formed during the reaction.
-
Ligand: Phosphine ligands like PPh₃ stabilize the palladium catalyst.
Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) in a suitable solvent such as THF or DMF.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a phosphine ligand if needed (e.g., PPh₃, 2 mol%), and the copper(I) iodide co-catalyst (1 mol%).[25]
-
Reagent Addition: Add the amine base (e.g., Et₃N, 2.0 equiv) followed by the terminal alkyne (1.1 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the 4-alkynyl-1,2,3-triazole.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a transformative reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[13][14] This reaction couples the 4-bromo-1,2,3-triazole with a vast range of primary and secondary amines, amides, and other N-nucleophiles.[26][27]
Causality Behind Experimental Choices:
-
Catalyst & Ligand: This reaction is highly sensitive to the choice of ligand.[28] The oxidative addition of the C-Br bond is often straightforward, but the C-N reductive elimination can be challenging. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are critical.[28] They promote the formation of a three-coordinate palladium intermediate, which undergoes reductive elimination much faster, preventing catalyst decomposition and byproduct formation.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, although others like LHMDS or Cs₂CO₃ can also be effective.[26][28]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination
-
Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried vial with a stir bar.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reactant Addition: Add the this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, to ~0.2 M concentration), seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and heat in an oil bath or heating block to the required temperature (typically 80–110 °C) with vigorous stirring for 12–24 hours.
-
Workup: After cooling, pass the reaction mixture through a short plug of Celite, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the 4-amino-1,2,3-triazole product.
Applications in Drug Discovery and Materials Science
The ability to rapidly diversify the 4-position of the 1,2,3-triazole core is a powerful tool for structure-activity relationship (SAR) studies. For example, installing different aryl groups via Suzuki coupling can probe key hydrophobic or π-stacking interactions in a protein's active site.[29] Buchwald-Hartwig amination allows for the introduction of amine functionalities that can serve as hydrogen bond donors or acceptors, or as handles for further derivatization. Sonogashira coupling enables the creation of rigid, linear structures used in the development of molecular probes and functional materials.
Caption: Key functionalization pathways from this compound.
Conclusion
This compound is a cornerstone intermediate in modern synthetic chemistry. The reactivity of its C-Br bond, primarily through palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for molecular construction. A thorough understanding of the mechanisms and the rationale behind the specific conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions empowers researchers to strategically design and execute syntheses of complex, high-value molecules for applications ranging from drug development to advanced materials. The protocols and insights provided in this guide serve as a robust foundation for harnessing the full synthetic potential of this powerful building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ilacadofsci.com [ilacadofsci.com]
- 5. scbt.com [scbt.com]
- 6. 40964-56-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. jocpr.com [jocpr.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 28. jk-sci.com [jk-sci.com]
- 29. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Linchpin: A Technical Guide to 4-Bromo-1H-1,2,3-Triazole in Modern Click Chemistry
This guide provides an in-depth exploration of 4-bromo-1H-1,2,3-triazole, a pivotal building block in the landscape of click chemistry. Intended for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, unique reactivity, and strategic applications of this versatile synthon. We will delve into its crucial role in copper- and ruthenium-catalyzed cycloadditions and its subsequent functionalization, which unlocks pathways to novel molecular architectures for pharmaceutical and materials science applications.
Introduction: The "Click" Philosophy and the Rise of Functionalized Triazoles
The advent of "click chemistry," a concept introduced by K. Barry Sharpless, revolutionized chemical synthesis by emphasizing modularity, high efficiency, and the use of reactions that are wide in scope and generate only inoffensive byproducts.[1] At the heart of this philosophy lies the Huisgen 1,3-dipolar cycloaddition between azides and alkynes.[2] The copper(I)-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its exceptional reliability and regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles.[3] These triazole rings are not merely inert linkers; they are metabolically stable bioisosteres for amide bonds, capable of engaging in hydrogen bonding and dipole interactions, making them highly valuable in medicinal chemistry.[4][5]
While simple 1,4-disubstituted triazoles are immensely useful, the introduction of a functional handle on the triazole core itself dramatically expands its synthetic utility. This is where this compound emerges as a strategic linchpin. The bromine atom at the 4-position serves as a versatile anchor for a wide array of post-cycloaddition modifications, primarily through palladium-catalyzed cross-coupling reactions. This two-stage strategy—first the "click" construction of the triazole core, followed by its targeted functionalization—provides a powerful platform for generating molecular diversity and complexity.
Synthesis of this compound: Securing the Key Building Block
The accessibility of this compound is crucial for its widespread application. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern on the triazole's nitrogen atom.
One common and efficient method involves the selective monodebromination of a 1-substituted-4,5-dibromo-1H-1,2,3-triazole precursor.[6] This approach offers high yields and is amenable to a range of N-substituents.
Experimental Protocol: Synthesis of 1-Benzyl-4-bromo-1H-1,2,3-triazole[6]
This protocol describes the synthesis starting from the corresponding 4,5-dibromo precursor.
Materials:
-
1-Benzyl-4,5-dibromo-1H-1,2,3-triazole
-
Tetrahydrofuran (THF), anhydrous
-
Isopropylmagnesium chloride (2.0 M solution in THF)
-
Methanol
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-benzyl-4,5-dibromo-1H-1,2,3-triazole in anhydrous THF (ratio of 1:10 to 1:20 w/v).
-
Cooling: Cool the solution to a temperature between -10°C and 0°C using an appropriate cooling bath.
-
Grignard Addition: Slowly add 1.1 to 1.2 equivalents of isopropylmagnesium chloride solution dropwise to the stirred solution, maintaining the temperature below 0°C.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for 0.5 to 2 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at low temperature.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica gel to yield 1-benzyl-4-bromo-1H-1,2,3-triazole.
Yield: This procedure can provide the desired product in high yields, often exceeding 90%.[6]
The Role in Catalyzed Azide-Alkyne Cycloadditions
4-Bromo-1H-1,2,3-triazoles are typically formed via the cycloaddition of a bromo-alkyne with an azide. This "click" reaction can be catalyzed by either copper or ruthenium, with each catalyst imparting distinct regioselectivity.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4,5-Trisubstituted Triazoles
The CuAAC reaction is the cornerstone of click chemistry, providing exclusive access to 1,4-disubstituted triazoles.[3] When a 1-bromoalkyne is used, the reaction with an organic azide yields a 1,4-disubstituted-5-bromo-1,2,3-triazole. Conversely, to obtain the 4-bromo isomer, a more specialized approach is needed, such as the cycloaddition involving a bromo(phosphoryl)ethyne, followed by dephosphorylation.[7]
The generally accepted mechanism for CuAAC involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing intermediate before forming the triazole ring.[3][8]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A Complementary Regioselectivity
In contrast to the copper-catalyzed reaction, ruthenium catalysts, such as [Cp*RuCl] complexes, promote the cycloaddition of azides and alkynes to selectively produce 1,5-disubstituted 1,2,3-triazoles.[9][10] When a 1-haloalkyne is employed in a RuAAC reaction, it leads to the formation of 5-halo-1,2,3-triazoles.[9] This complementary regioselectivity is a powerful tool for chemists, allowing for the synthesis of the alternative triazole isomer.
The mechanism of RuAAC is distinct from CuAAC. It is proposed to proceed through the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. This is followed by reductive elimination to yield the 1,5-disubstituted triazole product.[10][11]
Post-Cycloaddition Functionalization: Unleashing the Potential of the Bromo-Handle
The true power of this compound lies in its capacity for subsequent chemical modification. The carbon-bromine bond is a versatile functional group for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and amino moieties.[4]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the 4-position of the triazole and various aryl or heteroaryl boronic acids or esters.[12] This reaction is instrumental in building complex molecular scaffolds, particularly in the synthesis of potential pharmaceutical agents.
General Protocol for Suzuki-Miyaura Coupling of 4-Bromo-1,2,3-Triazoles: [12][13]
Materials:
-
1-Substituted-4-bromo-1,2,3-triazole
-
Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the 4-bromo-1,2,3-triazole, boronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture (typically 80-120°C) with stirring for several hours until completion (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to the 4-position of the triazole ring.[14] This is particularly useful for creating extended π-conjugated systems or for introducing an alkyne handle for further "click" reactions. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[15]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. It allows for the coupling of various primary or secondary amines to the 4-position of the triazole, providing access to a wide range of 4-amino-1,2,3-triazole derivatives which are of significant interest in medicinal chemistry.[16][17][18]
Applications in Drug Discovery and Materials Science
The modularity offered by the "click-then-functionalize" strategy using this compound has profound implications for drug discovery. It allows for the rapid generation of libraries of complex molecules for structure-activity relationship (SAR) studies. The triazole core can link two pharmacophores, and the 4-position can be decorated with various substituents to fine-tune properties such as solubility, metabolic stability, and target binding affinity.[19]
Table 1: Representative Yields for Post-Cycloaddition Functionalization of Halo-Triazoles
| Coupling Reaction | Halo-Triazole Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromo-1-benzyl-1,2,3-triazole | Phenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ / Dioxane:H₂O | 74-89 | [13] |
| Suzuki-Miyaura | 5-Iodo-1,4-diphenyl-1,2,3-triazole | 4-Methoxyphenylboronic acid | Expanded-ring NHC-Pd complex | K₃PO₄ / Water | High | [12] |
| Sonogashira | 4-Bromo-1-phenylpyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / Bulky phosphine ligand | Et₃N / MeCN | Varies | [20] |
| Buchwald-Hartwig | 4-Bromo-1H-imidazole | Aniline | Pd₂(dba)₃ / XPhos | LHMDS / THF | Good | [21] |
| Buchwald-Hartwig | 5-Bromo-1-aryl-1,2,3-triazole | 4-Methoxyaniline | [(THP-Dipp)Pd(cinn)Cl] | t-BuONa / 1,4-Dioxane | Good | [18] |
Note: Yields are representative and can vary based on specific substrates and reaction conditions. The table includes examples from related halo-heterocycles to illustrate the broad applicability of these methods.
In materials science, this building block is used to create functionalized polymers, dendrimers, and surfaces. The triazole linkage provides stability, while the post-functionalization capability allows for the attachment of dyes, sensors, or other functional moieties.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool that embodies the principles of click chemistry while providing an avenue for subsequent, high-efficiency transformations. Its utility in both copper- and ruthenium-catalyzed cycloadditions, combined with its amenability to a host of palladium-catalyzed cross-coupling reactions, makes it an indispensable building block for the modern synthetic chemist. As the demand for molecular complexity and diversity continues to grow in fields ranging from personalized medicine to advanced materials, the strategic application of functionalized triazoles like this compound will undoubtedly play an increasingly central role in driving innovation.
References
- 1. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US20180029999A1 - Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 12. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Validated Protocol for the Regioselective Synthesis of 4-bromo-1H-1,2,3-triazole
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-bromo-1H-1,2,3-triazole, a valuable and versatile building block in medicinal chemistry and materials science. The described method is based on the regioselective electrophilic bromination of 1H-1,2,3-triazole using N-bromosuccinimide (NBS). This guide offers in-depth mechanistic insights, a detailed step-by-step experimental procedure, safety protocols, and methods for product characterization. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and efficient route to this important intermediate.
Introduction: The Significance of this compound
The 1,2,3-triazole core is a prominent scaffold in modern chemistry, largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry". This reaction's high efficiency and functional group tolerance have made it a cornerstone of drug discovery, chemical biology, and materials science.[1][2] Halogenated triazoles, such as this compound, serve as exceptionally useful intermediates. The bromine atom provides a reactive handle for a variety of synthetic transformations, including:
-
Cross-Coupling Reactions: Suzuki, Sonogashira, and Stille couplings to introduce aryl, alkynyl, or other carbon-based substituents.[3]
-
Lithiation and Functionalization: Metal-halogen exchange to generate a nucleophilic triazolyl species for reaction with various electrophiles.
-
Further Derivatization: The bromine atom can be displaced or used to direct subsequent reactions, enabling the synthesis of complex, polysubstituted triazoles.[4]
Given its utility, a robust and reproducible method for the synthesis of this compound is of high value to the scientific community.
Synthetic Strategy & Mechanistic Insights
The Reaction: Electrophilic Aromatic Substitution
The synthesis of this compound from its parent heterocycle is achieved through an electrophilic aromatic substitution (EAS) reaction. The 1,2,3-triazole ring possesses aromatic character, allowing it to undergo substitution reactions similar to benzene, albeit with different reactivity and regioselectivity. In this reaction, an electrophilic bromine species (Br+) attacks the electron-rich triazole ring, leading to the substitution of a hydrogen atom.
Choice of Brominating Agent: NBS vs. Br₂
While elemental bromine (Br₂) can be used for bromination, it is highly corrosive, volatile, and can lead to over-bromination, yielding the 4,5-dibromo-1H-1,2,3-triazole byproduct, especially when used in excess. N-bromosuccinimide (NBS) is a superior choice for this transformation for several key reasons:
-
Milder Reaction Conditions: NBS is a solid, easier to handle, and its reactions are often less exothermic.
-
Enhanced Selectivity: As a source of electrophilic bromine, NBS can provide higher regioselectivity for mono-bromination of electron-rich heterocycles.
-
Simplified Workup: The byproduct of the reaction is succinimide, which is water-soluble and easily removed during aqueous workup.
Reaction Mechanism
The bromination proceeds via a classic EAS mechanism. The polar aprotic solvent (acetonitrile) facilitates the polarization of the N-Br bond in NBS, generating a potent electrophile. The triazole ring acts as the nucleophile.
-
Electrophilic Attack: A lone pair from a carbon atom (C4 or C5) of the triazole ring attacks the electrophilic bromine atom of NBS.
-
Formation of the Sigma Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized cationic intermediate, known as a sigma complex or Wheland intermediate.
-
Deprotonation and Aromatization: The succinimide anion, acting as a base, abstracts the proton from the carbon atom that was attacked, restoring the aromaticity of the triazole ring and yielding the final this compound product.
// Reactants Triazole [label="1H-1,2,3-Triazole"]; NBS [label="N-Bromosuccinimide (NBS)"];
// Intermediates & Products SigmaComplex [label="Sigma Complex\n(Resonance Stabilized)"]; Product [label="this compound"]; Succinimide [label="Succinimide"];
// Nodes for arrows and text node [shape=plaintext, fontcolor="#202124"]; step1 [label="Step 1:\nElectrophilic Attack"]; step2 [label="Step 2:\nDeprotonation"];
// Edges edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; {Triazole, NBS} -> step1 [style=invis]; step1 -> SigmaComplex [label=" Triazole attacks\n electrophilic Br"]; SigmaComplex -> step2 [style=invis]; step2 -> {Product, Succinimide} [label=" Succinimide anion\n removes H+"];
// Invisible edges for alignment Triazole -> NBS [style=invis]; Product -> Succinimide [style=invis]; }
Caption: Generalized mechanism for the bromination of 1,2,3-triazole with NBS.
Experimental Protocol
Safety First: Hazard Identification and Precautions
This protocol involves hazardous materials. Strict adherence to safety procedures is mandatory.
-
1H-1,2,3-Triazole: Harmful if swallowed or in contact with skin. Causes serious eye irritation.
-
N-Bromosuccinimide (NBS): Causes severe skin burns and eye damage. Harmful if swallowed. Keep away from heat.
-
Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
Dichloromethane & Ethyl Acetate: Volatile and potentially harmful.
Mandatory Personal Protective Equipment (PPE):
-
Chemical splash goggles or a face shield.
-
Flame-resistant lab coat.
-
Two pairs of nitrile gloves (or one pair of heavy-duty nitrile/neoprene gloves).
Engineering Controls:
-
All steps must be performed inside a certified chemical fume hood with proper ventilation.
-
A Class ABC fire extinguisher and a safety shower/eyewash station must be readily accessible.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Notes |
| 1H-1,2,3-Triazole | 288-36-8 | 69.07 | 1.00 g (14.5 mmol) | Starting material |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 2.58 g (14.5 mmol, 1.0 eq) | Recrystallize if yellow/brown |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 30 mL | Anhydrous grade recommended |
| Deionized Water | 7732-18-5 | 18.02 | ~100 mL | For workup |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | ~30 mL | For workup |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | For extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | ~5 g | Drying agent |
| Round-bottom flask | - | - | 100 mL | - |
| Magnetic stir bar/plate | - | - | - | - |
| Separatory funnel | - | - | 250 mL | - |
| Rotary evaporator | - | - | - | - |
Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,3-triazole (1.00 g, 14.5 mmol).
-
Dissolution: Add 30 mL of acetonitrile to the flask. Stir the mixture at room temperature until the triazole is fully dissolved.
-
Reagent Addition: In a single portion, add N-bromosuccinimide (2.58 g, 14.5 mmol) to the stirring solution. Note: The reaction may be slightly exothermic. If necessary, use a water bath to maintain room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexanes as the eluent. The product spot should be visible by UV light and will have a lower Rf value than the starting 1H-1,2,3-triazole.
-
Quenching and Solvent Removal: Once the reaction is complete (disappearance of the starting material by TLC), quench the reaction by adding ~20 mL of deionized water. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 50 mL of ethyl acetate.
-
Washing: Combine all organic layers and wash them once with 30 mL of saturated NaCl (brine) solution to remove residual water and succinimide.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate to dryness using a rotary evaporator. This will yield the crude product as an off-white or pale yellow solid.
-
Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes to afford pure this compound as a white crystalline solid.
Characterization and Data Analysis
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Physical Appearance | White to off-white crystalline solid |
| Yield | Typically 75-85% |
| Melting Point | Approx. 148-151 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~15.5 (br s, 1H, N-H), δ ~8.4 (s, 1H, C5-H). Note: The NH proton is acidic and may exchange or be very broad. |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~135 (C5), δ ~118 (C4-Br). Note: These are estimated chemical shifts based on similar structures. |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₂HBrN₃⁻: 145.94, found: 145.9 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure NBS is pure and was added stoichiometrically. |
| Product loss during workup. | Ensure thorough extraction from the aqueous phase. Be careful not to use excessive solvent during recrystallization. | |
| Presence of Dibromo Product | Impure NBS releasing Br₂. | Recrystallize NBS from hot water before use. |
| Reaction does not start | Inactive reagents. | Use anhydrous solvent. Confirm the purity of the starting 1H-1,2,3-triazole. |
Conclusion
This application note details a reliable and efficient protocol for the regioselective synthesis of this compound. By employing N-bromosuccinimide, this method avoids the harsh conditions and over-bromination issues associated with using elemental bromine, providing good yields of a key synthetic intermediate. The straightforward procedure and purification make it highly suitable for implementation in both academic and industrial research settings.
References
- 1. 4-Bromo-1-methyl-1H-1,2,3-triazole | C3H4BrN3 | CID 21766410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 40964-56-5 | this compound - Synblock [synblock.com]
- 3. 13273-53-5|4-Bromo-1-methyl-1H-1,2,3-triazole|BLD Pharm [bldpharm.com]
- 4. 1H-1,2,3-TRIAZOLE, 4-BROMO-1-METHYL-(13273-53-5) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-1H-1,2,3-triazole
Introduction: The Strategic Importance of 4-Aryl-1H-1,2,3-triazoles
The 1,2,3-triazole motif is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. The synthesis of 4-aryl-1H-1,2,3-triazoles, in particular, allows for the exploration of a vast chemical space, leading to the discovery of novel therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging the crucial carbon-carbon bond between the triazole core and various aryl partners. This application note provides a detailed protocol and in-depth scientific insights for the successful Suzuki coupling of 4-bromo-1H-1,2,3-triazole with a range of arylboronic acids.
Core Principles and Mechanistic Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves an organoboron compound and an organic halide. The reaction proceeds through a well-established catalytic cycle, which, for the coupling of this compound, can be understood through three key phases: oxidative addition, transmetalation, and reductive elimination.
A critical aspect of this reaction is the choice of catalyst, base, and solvent, as the nitrogen-rich and electron-deficient nature of the triazole ring can present unique challenges, such as catalyst inhibition. The lone pairs on the triazole nitrogens can coordinate to the palladium center, potentially deactivating the catalyst. Therefore, the selection of appropriate ligands and reaction conditions is paramount to achieving high yields and preventing side reactions.
The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimized Protocol for Suzuki Coupling of this compound
This protocol has been developed to provide a reliable and high-yielding method for the synthesis of 4-aryl-1H-1,2,3-triazoles. The use of an aqueous solvent system makes this procedure more environmentally benign.
Materials and Reagents
-
This compound
-
Arylboronic acid (various)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure
Caption: A streamlined workflow for the Suzuki coupling of this compound.
Step-by-Step Method:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (3.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (5 mol%) to the flask.
-
Solvent Addition: Add a 3:1 mixture of THF and deionized water (approximately 5 mL per 1 mmol of the bromo-triazole).
-
Inert Atmosphere: Seal the flask with a septum, and degas the mixture by bubbling nitrogen or argon through the solvent for 10-15 minutes.
-
Reaction: Place the flask under a positive pressure of nitrogen or argon and heat the reaction mixture to 80–85 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 10–12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water (5 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-aryl-1H-1,2,3-triazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Optimized Reaction Conditions and Yields
The following table summarizes the results for the Suzuki coupling of a substituted 1H-1,2,3-triazole aryl bromide with various arylboronic acids, demonstrating the versatility of the protocol.[1] These results can be extrapolated to the coupling of this compound.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-1,2,3-triazole derivative | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-1,2,3-triazole derivative | 91 |
| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-1H-1,2,3-triazole derivative | 88 |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazole derivative | 90 |
| 5 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-1H-1,2,3-triazole derivative | 82 |
| 6 | 4-Methylphenylboronic acid | 4-(4-Methylphenyl)-1H-1,2,3-triazole derivative | 86 |
Expertise & Experience: Causality Behind Experimental Choices
Catalyst Selection: Palladium(II) acetate is a common and effective precatalyst for Suzuki couplings. In the presence of a phosphine ligand (which can be generated in situ or added separately) and a base, it is reduced to the active Pd(0) species that enters the catalytic cycle. For challenging substrates like N-heterocycles, more sophisticated catalysts such as those incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps.
The Role of the Base: The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group from boron to the palladium center.[2] Potassium carbonate is a moderately strong inorganic base that is effective in this transformation and is generally compatible with a wide range of functional groups. Stronger bases like cesium carbonate or potassium phosphate are sometimes required for less reactive substrates.
Solvent System: A biphasic solvent system, such as THF/water or dioxane/water, is often employed in Suzuki couplings. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the organic substrates and the catalyst. The use of polar aprotic solvents like DMF can also be beneficial, particularly for substrates with poor solubility in other organic solvents.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed system- Poor solubility of starting materials | - Use a fresh batch of catalyst or a more active precatalyst.- Ensure thorough degassing of the solvent and reaction vessel.- Try a different solvent system (e.g., DMF, dioxane). |
| Formation of homocoupled boronic acid byproduct | - Presence of oxygen- Decomposition of the boronic acid | - Rigorously exclude oxygen from the reaction.- Use a slight excess of the boronic acid or add it portion-wise. |
| Dehalogenation of the starting material | - Presence of protic impurities- Side reaction of the palladium hydride species | - Use anhydrous solvents and reagents.- Optimize the base and ligand to favor the cross-coupling pathway. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the synthesis of a diverse array of 4-aryl-1H-1,2,3-triazoles. By carefully selecting the catalyst, base, and solvent system, and by adhering to the detailed protocol outlined in this application note, researchers can consistently achieve high yields of the desired products. The insights into the reaction mechanism and troubleshooting guide provided herein are intended to empower scientists in drug discovery and materials science to successfully employ this powerful synthetic transformation.
References
Application Notes & Protocols: Leveraging 4-bromo-1H-1,2,3-triazole for the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Value of the Triazole Scaffold
In the landscape of medicinal chemistry, the 1,2,3-triazole ring system has earned its status as a "privileged scaffold." Its unique combination of properties—aromaticity, metabolic stability, hydrogen bonding capability, and a significant dipole moment—makes it an exceptional component in the design of bioactive molecules.[1][2] Triazoles are not merely passive linkers; they actively engage with biological targets, influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has made the 1,4-disubstituted 1,2,3-triazole core readily accessible, revolutionizing drug discovery and development.[1][3][4][5]
Within this context, 4-bromo-1H-1,2,3-triazole emerges as a particularly strategic building block. The bromine atom at the C4 position is not just a substituent; it is a versatile synthetic handle, opening a gateway to a multitude of post-triazole-formation modifications. It provides a reactive site for sophisticated transition-metal-catalyzed cross-coupling reactions, allowing for the late-stage introduction of molecular complexity.[6] This capability is invaluable for building Structure-Activity Relationship (SAR) libraries and optimizing lead compounds. This guide provides an in-depth exploration of the key applications of this compound, complete with detailed protocols and the scientific rationale behind them.
Physicochemical Properties and Safety Data
Before any laboratory work, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value | Reference |
| CAS Number | 40964-56-5 | [7][8] |
| Molecular Formula | C₂H₂BrN₃ | [8][9] |
| Molecular Weight | 146.94 g/mol | [8][9] |
| Appearance | Off-white to light brown solid | |
| Purity | Typically ≥97% | [7] |
| Storage | Store in a dry, sealed place | [10] |
Safety & Handling: this compound must be handled with appropriate care in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and serious eye irritation.[7][11] It may also cause respiratory irritation.[7][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Eye Contact: In case of contact, immediately rinse eyes cautiously with water for several minutes. Seek medical attention.[12][14]
-
Skin Contact: If skin contact occurs, wash off with soap and plenty of water.[12][14]
-
Inhalation: If inhaled, move the person to fresh air.[13][14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]
Core Synthetic Applications & Protocols
The true power of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. These methods are pillars of modern pharmaceutical synthesis, enabling the precise construction of complex C-C and C-N bonds.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[15] For pharmaceutical intermediates, this reaction is essential for linking the triazole core to other aryl or heteroaryl moieties, creating the complex biaryl structures common in many drugs.[16][17]
This protocol describes a general procedure for the coupling of a protected 4-bromo-1,2,3-triazole with an arylboronic acid.
Materials:
-
N-Substituted-4-bromo-1H-1,2,3-triazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Solvent System: Toluene/Ethanol/Water (e.g., 4:1:1, 10 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the N-substituted-4-bromo-1H-1,2,3-triazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Causality Behind Choices:
-
Catalyst (Pd(PPh₃)₄): This is a robust, general-purpose Pd(0) catalyst effective for a wide range of Suzuki couplings.[16][18]
-
Base (K₂CO₃): The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[15]
-
Solvent System: A mixed aqueous-organic solvent system is often used to dissolve both the organic starting materials and the inorganic base.[16] Degassing is critical to prevent the oxidation of the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Cross-Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19] This is an exceptionally powerful tool for installing alkynyl groups, which can act as rigid linkers, precursors for further transformations (like click reactions or reductions), or as pharmacophores themselves.[20]
Materials:
-
N-Substituted-4-bromo-1H-1,2,3-triazole (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.5 mmol, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF), 10 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the N-substituted-4-bromo-1H-1,2,3-triazole, PdCl₂(PPh₃)₂, and CuI in the anhydrous solvent.
-
Reagent Addition: Add the amine base, followed by the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until TLC/LC-MS indicates consumption of the starting material (typically 2-12 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Causality Behind Choices:
-
Dual Catalyst System: The reaction relies on a synergistic palladium/copper catalytic system. The palladium catalyst activates the aryl bromide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[19][21]
-
Base (Et₃N): The amine base is crucial for two reasons: it scavenges the HBr formed during the reaction and it facilitates the formation of the copper acetylide.[19]
-
Anhydrous Conditions: Moisture can interfere with the catalytic cycle, so anhydrous solvents and an inert atmosphere are recommended for optimal results.
Caption: Interlinked Palladium and Copper cycles in the Sonogashira reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, a linkage central to a vast number of pharmaceuticals.[22][23] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, including those that are poor nucleophiles, under relatively mild conditions.[22][24]
Materials:
-
N-Substituted-4-bromo-1H-1,2,3-triazole (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) or Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Phosphine Ligand (e.g., Xantphos, RuPhos, or tBuDavePhos) (0.04 mmol, 4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol, 1.4 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane, 10 mL)
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst and base, it is highly recommended to set up the reaction in a glovebox. Add the palladium source, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the N-substituted-4-bromo-1H-1,2,3-triazole, the amine, and the anhydrous solvent.
-
Reaction: Seal the vessel tightly and heat to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC/LC-MS.
-
Work-up: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Causality Behind Choices:
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (like biarylphosphines) are essential to promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[22]
-
Base (NaOtBu/LHMDS): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile without competing in the reaction.[24]
-
Anhydrous/Inert Conditions: The catalytic species is sensitive to oxygen and moisture, necessitating the use of anhydrous solvents and an inert atmosphere.
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Comparative Data Summary
The following table provides a general comparison of the three key cross-coupling reactions for quick reference. Note that optimal conditions and yields are highly substrate-dependent.
| Reaction | Bond Formed | Typical Catalyst System | Typical Base | Typical Temp. (°C) |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | 80 - 110 |
| Sonogashira | C(sp²)-C(sp) | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | 25 - 80 |
| Buchwald-Hartwig | C(sp²)-N | Pd(OAc)₂ / Ligand | NaOtBu, LHMDS | 80 - 110 |
Conclusion
This compound is far more than a simple heterocyclic compound; it is a powerful and versatile platform for the efficient construction of complex pharmaceutical intermediates. Its capacity to undergo a suite of robust and high-yielding cross-coupling reactions—including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—allows researchers to strategically and precisely introduce diverse functionalities. By mastering the protocols outlined in these notes, drug development professionals can significantly accelerate the synthesis of novel molecular entities, streamlining the path from initial hit identification to lead optimization and beyond. The judicious application of this building block continues to be a key enabler in the quest for new and more effective medicines.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 40964-56-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. scbt.com [scbt.com]
- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 10. CAS 40964-56-5 | this compound - Synblock [synblock.com]
- 11. 4-Bromo-1-methyl-1H-1,2,3-triazole | C3H4BrN3 | CID 21766410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. capotchem.com [capotchem.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
The Versatility of 4-Bromo-1H-1,2,3-Triazole: A Gateway to Advanced Materials and Polymers
Introduction: The Unassuming Power of a Halogenated Triazole
In the vast landscape of chemical building blocks, 4-bromo-1H-1,2,3-triazole emerges as a uniquely versatile scaffold for the innovation of advanced materials and functional polymers. Its strategic combination of a stable, aromatic triazole ring and a reactive bromine handle offers a powerful platform for chemists and materials scientists. The triazole core, known for its high dipole moment, capacity for hydrogen bonding, and coordination with metal ions, imparts desirable properties to macromolecular structures.[1][2] The presence of the bromine atom unlocks a gateway to a diverse range of post-synthesis modifications, most notably through palladium-catalyzed cross-coupling reactions.[1]
This comprehensive guide provides detailed application notes and protocols for leveraging this compound in the synthesis of functionalized polymers, the construction of metal-organic frameworks (MOFs), and as a precursor for energetic materials. The methodologies presented herein are designed to be robust and adaptable, empowering researchers to explore the full potential of this remarkable heterocycle.
PART 1: Crafting Functional Polymers with this compound
The incorporation of the this compound moiety into a polymer backbone or as a pendant group provides a versatile platform for subsequent functionalization. This "post-polymerization modification" strategy allows for the synthesis of a wide array of functional polymers from a single, well-defined precursor polymer.[3] The bromine atom serves as a convenient handle for introducing various functionalities via reactions like the Suzuki-Miyaura coupling.[1][4]
Application Note 1.1: Synthesis of a Polymerizable Monomer from this compound
To incorporate the this compound unit into a polymer, it must first be converted into a polymerizable monomer. A common strategy is to introduce a vinyl group. The following protocol outlines the synthesis of N-(4-vinylbenzyl)-4-bromo-1H-1,2,3-triazole, a styrenic monomer.
Materials:
-
This compound
-
4-Vinylbenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Add finely ground potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously for 15 minutes at room temperature.
-
Alkylation: Slowly add 4-vinylbenzyl chloride (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(4-vinylbenzyl)-4-bromo-1H-1,2,3-triazole.
Diagram 1: Synthesis of a Polymerizable Monomer
Caption: Synthesis of a styrenic monomer from this compound.
Application Note 1.2: Post-Polymerization Modification via Suzuki-Miyaura Coupling
Once a polymer containing the this compound moiety is synthesized (e.g., by free radical polymerization of the monomer from Protocol 1.1), the bromine atom can be substituted using a Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide range of functional groups, such as aryl, heteroaryl, or alkyl groups, by coupling with the corresponding boronic acid or boronate ester.[4][5]
Materials:
-
Polymer containing this compound units (1.0 eq of bromo groups)
-
Arylboronic acid or boronate ester (1.5-2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3.0 eq)
-
Solvent (e.g., a mixture of toluene/ethanol/water or dioxane/water)
-
Inert gas supply (nitrogen or argon)
-
Schlenk line and glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Polymer Dissolution: In a Schlenk flask, dissolve the bromo-functionalized polymer in the chosen solvent system under an inert atmosphere.
-
Reagent Addition: Add the arylboronic acid or boronate ester, the base, and the palladium catalyst to the polymer solution.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR spectroscopy (disappearance of the triazole proton signal adjacent to the bromine and appearance of new aromatic signals).
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Pass the solution through a short column of activated carbon or a suitable palladium scavenger to remove the catalyst.
-
Purification: Precipitate the functionalized polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
Washing and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted starting materials and byproducts, and dry it under vacuum.
Diagram 2: Suzuki-Miyaura Post-Polymerization Modification
Caption: Workflow for functionalizing a bromo-triazole containing polymer.
PART 2: Building Metal-Organic Frameworks (MOFs) with this compound as a Precursor
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands.[6][7] The properties of MOFs can be tuned by judiciously designing the organic linkers. This compound can serve as a versatile precursor for the synthesis of functionalized polytopic linkers for MOF construction.[8]
Application Note 2.1: Design and Synthesis of a Ditopic MOF Linker
A common strategy for designing MOF linkers is to have two or more coordinating groups (e.g., carboxylates) connected by a rigid spacer. The following protocol outlines a plausible synthesis of a ditopic linker, 4'-(4-bromo-1H-1,2,3-triazol-1-yl)-[1,1'-biphenyl]-4-carboxylic acid, where the bromo-triazole moiety can be further functionalized post-synthetically within the MOF structure.
Materials:
-
This compound
-
Methyl 4'-amino-[1,1'-biphenyl]-4-carboxylate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Lithium hydroxide (LiOH)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Diazotization: Dissolve methyl 4'-amino-[1,1'-biphenyl]-4-carboxylate (1.0 eq) in a mixture of HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Azide Formation: In a separate flask, dissolve sodium azide (1.2 eq) in water at 0-5 °C. Slowly add the diazonium salt solution to the azide solution. A precipitate of methyl 4'-azido-[1,1'-biphenyl]-4-carboxylate will form.
-
Click Reaction: In a mixture of tert-butanol and water, dissolve the azido-biphenyl ester and 4-ethynyl-1H-1,2,3-triazole (synthesized from a protected alkyne followed by deprotection, starting from this compound via Sonogashira coupling). Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq). Stir the reaction at room temperature for 24 hours.
-
Ester Hydrolysis: After the click reaction is complete, add a solution of lithium hydroxide (3.0 eq) in water and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification and Isolation: Acidify the reaction mixture with HCl to precipitate the carboxylic acid linker.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The linker can be further purified by recrystallization.
Application Note 2.2: General Protocol for MOF Synthesis
The synthesized linker can then be used to construct a MOF. The following is a general solvothermal synthesis protocol.
Materials:
-
Synthesized ditopic linker (from Protocol 2.1)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
Solvent (e.g., DMF, DEF, or a mixture)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Mixture: In a glass vial, dissolve the ditopic linker and the metal salt in the chosen solvent. The molar ratio of linker to metal salt will depend on the desired MOF structure and should be optimized.
-
Sealing: Place the open vial inside a Teflon-lined autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in an oven preheated to a specific temperature (typically between 80-150 °C) for a set period (1-3 days).
-
Cooling: After the reaction time, allow the oven to cool down slowly to room temperature.
-
Isolation: Carefully open the autoclave and collect the crystalline MOF product by filtration.
-
Washing and Activation: Wash the crystals with fresh solvent to remove any unreacted starting materials. The MOF may then need to be "activated" by solvent exchange and heating under vacuum to remove solvent molecules from the pores.
Diagram 3: MOF Synthesis Workflow
Caption: From linker design to a porous Metal-Organic Framework.
PART 3: this compound as a Precursor for Energetic Materials
High-nitrogen compounds are a key class of energetic materials due to their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition.[6][9] The triazole ring is a common motif in such compounds. This compound can be a starting point for the synthesis of more complex, nitrogen-rich energetic materials.
Application Note 3.1: Synthesis of a Precursor for High-Nitrogen Energetic Materials
The bromine atom on the triazole ring can be displaced by nitrogen-rich groups. For instance, it can be converted to an amino group, which can then be further functionalized.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI)
-
Sodium ascorbate
-
L-proline
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), sodium azide (1.5 eq), copper(I) iodide (0.1 eq), sodium ascorbate (0.2 eq), and L-proline (0.2 eq) in DMSO.
-
Reaction: Heat the mixture to 110 °C and stir for 24 hours.
-
Work-up: Cool the reaction mixture and pour it into an aqueous solution of ammonia. Extract the product with ethyl acetate.
-
Purification: Purify the crude product by column chromatography to yield 4-azido-1H-1,2,3-triazole.
-
Reduction: The azido group can then be reduced to an amino group using standard methods, such as catalytic hydrogenation (H₂, Pd/C) or with triphenylphosphine followed by hydrolysis.
The resulting 4-amino-1H-1,2,3-triazole can then be used as a building block for more complex energetic materials through diazotization and coupling reactions to form azo-linked high-nitrogen compounds.
Safety and Handling
This compound and its N-methylated derivative are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3][10][11] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[3] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[10]
Conclusion
This compound is a highly valuable and versatile building block in materials science and polymer chemistry. Its unique reactivity allows for the straightforward synthesis of functional monomers, the post-polymerization modification of polymers, the design of sophisticated linkers for MOFs, and the creation of precursors for high-nitrogen energetic materials. The protocols and application notes provided in this guide serve as a foundation for researchers to explore and innovate, unlocking the full potential of this powerful heterocyclic compound.
References
- 1. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 2. 4-Bromo-1-methyl-1H-1,2,3-triazole | C3H4BrN3 | CID 21766410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 7. iris.unito.it [iris.unito.it]
- 8. Design and synthesis of photoluminescent active interpenetrating metal–organic frameworks using N-2-aryl-1,2,3-triazole ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Review on Synthesis of High-nitrogen Energetic Compounds [energetic-materials.org.cn]
- 10. capotchem.com [capotchem.com]
- 11. 40964-56-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Step-by-step guide to N-alkylation of 4-bromo-1H-1,2,3-triazole
Application Note & Protocol
Topic: A Step-by-Step Guide to the Regioselective N-Alkylation of 4-Bromo-1H-1,2,3-Triazole
Abstract
The N-alkylation of 1,2,3-triazoles is a foundational transformation in medicinal chemistry and materials science, yet it is frequently plagued by a lack of regioselectivity, yielding challenging mixtures of N1- and N2-substituted isomers. This guide provides a detailed protocol for the highly regioselective N-alkylation of this compound. We will explore the underlying chemical principles that govern this selectivity, wherein the 4-bromo substituent acts as a crucial directing group to favor substitution at the N2 position. This document offers researchers a robust, field-proven methodology, complete with step-by-step instructions, characterization guidelines, and troubleshooting advice to reliably synthesize 2-alkyl-4-bromo-1,2,3-triazoles, which are versatile intermediates for further chemical elaboration.
Introduction: The Challenge of Regioselectivity
The 1,2,3-triazole moiety is a prominent scaffold in biologically active compounds and functional materials.[1] While methods like the Copper(I)-promoted Azide-Alkyne Cycloaddition (CuAAC) provide excellent control for synthesizing 1,4-disubstituted triazoles, the direct and selective synthesis of N2-substituted isomers remains a significant challenge.[2][3]
Direct alkylation of a simple 1H-1,2,3-triazole with an alkyl halide typically results in a mixture of N1 and N2 alkylated products.[1][2] The nitrogen atoms at the 1- and 2-positions possess comparable nucleophilicity, leading to poor regioselectivity and creating difficult downstream purification challenges that lower overall process efficiency.
Mechanistic Insight: The Bromo-Directing Effect
The key to overcoming this challenge lies in substrate design. The presence of a bromine atom at the C4 position of the triazole ring profoundly influences the regiochemical outcome of N-alkylation. This phenomenon, termed the "bromo-directed" effect, effectively suppresses alkylation at the adjacent N1 and N3 (tautomeric) positions, funneling the reaction pathway toward the desired N2-isomer.[1][4]
The reaction proceeds via deprotonation of the triazole N-H by a suitable base (e.g., K₂CO₃) to form the triazolide anion. While this anion has electron density distributed across the nitrogen atoms, steric and electronic factors imposed by the bulky and electron-withdrawing bromine atom disfavor the approach of the electrophile (alkyl halide) to the N1 position. Consequently, the nucleophilic attack occurs preferentially from the N2 position.[4][5]
Caption: Bromo-directed N2-alkylation mechanism.
Experimental Protocol: Regioselective N2-Alkylation
This protocol is adapted from highly successful methods reported in the literature for the synthesis of poly-substituted 1,2,3-triazoles.[1][4][6]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Starting material. |
| Alkyl Halide (R-X) | Varies | Commercial | e.g., Benzyl bromide, Iodomethane. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Base. Must be dry. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl) | Lab Prepared | - | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying. |
Step-by-Step Procedure
This procedure describes a general method. Reaction time and temperature may need optimization depending on the reactivity of the specific alkyl halide used.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.2–0.5 M concentration). Add anhydrous potassium carbonate (K₂CO₃, 1.5–2.0 eq.).
-
Temperature Control: Stir the suspension at room temperature. For highly reactive alkyl halides like benzyl bromide or allyl bromide, it is advisable to cool the reaction mixture to between -10 °C and 0 °C using an ice-salt or dry ice/acetone bath to improve regioselectivity.[1]
-
Alkylating Agent Addition: Add the alkyl halide (1.1–1.2 eq.) dropwise to the stirred suspension.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting triazole is consumed (typically 2–12 hours).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 2-alkyl-4-bromo-1,2,3-triazole product.[7]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The distinction between N1 and N2 isomers is critical and can be unambiguously determined by NMR spectroscopy.[8]
Caption: General experimental workflow for N2-alkylation.
Reaction Condition Optimization
The choice of conditions can influence both yield and selectivity.
| Alkyl Halide Type | Recommended Temp. | Typical Time | N2:N1 Selectivity |
| Reactive (e.g., Benzyl-Br) | -10 °C to 0 °C | 2-4 h | >13:1[1] |
| Less Reactive (e.g., Alkyl-I) | Room Temperature | 6-12 h | ~10:1[1] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9][10]
-
Ventilation: Perform all operations in a well-ventilated chemical fume hood.[11]
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (hydrated K₂CO₃).2. Insufficient temperature for a less reactive alkyl halide.3. Poor solubility of the triazolide salt. | 1. Use freshly dried K₂CO₃.2. Gradually increase the reaction temperature to 40-50 °C.3. Ensure anhydrous DMF is used; consider switching to DMSO for stubborn cases.[14] |
| Poor Regioselectivity | 1. Reaction temperature is too high for a reactive alkyl halide.2. Sterically unhindered alkylating agent. | 1. Run the reaction at a lower temperature (e.g., -10 °C).2. While the bromo-group provides strong direction, some minor isomer formation is possible. Careful chromatography is key. |
| Difficult Purification | 1. Residual DMF in the crude product.2. Close-running spots on TLC. | 1. Ensure thorough washing with water and brine during work-up.2. Use a shallow gradient and/or a different solvent system (e.g., Dichloromethane/Methanol) for column chromatography. |
Conclusion
The bromo-directed N-alkylation of this compound is a powerful and reliable strategy for accessing N2-substituted triazoles with high regioselectivity. By leveraging the steric and electronic influence of the C4-bromo substituent, this method circumvents the common problem of isomer mixtures, streamlining the synthesis of valuable chemical building blocks. The resulting 2-alkyl-4-bromo-1,2,3-triazoles are not merely final products; they are versatile intermediates that can undergo further functionalization, such as Suzuki cross-coupling or debromination via hydrogenation, to access a wide array of polysubstituted triazoles.[1][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles - figshare - Figshare [figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com [carlroth.com]
- 11. aksci.com [aksci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 4-Bromo-1-methyl-1H-1,2,3-triazole | C3H4BrN3 | CID 21766410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Strategic Synthesis of 1,4-Disubstituted Triazoles: A Guide to Regiocontrol Using 4-Bromo-1H-1,2,3-triazole
Introduction: The Ubiquity and Challenge of 1,4-Disubstituted Triazoles
The 1,2,3-triazole motif, particularly the 1,4-disubstituted isomer, is a cornerstone in modern medicinal chemistry and materials science. Its remarkable stability, capacity for hydrogen bonding, and rigid planar structure make it an ideal bioisostere for amide bonds, contributing to the pharmacological profile of numerous therapeutic agents.[1][2] However, the classical Huisgen 1,3-dipolar cycloaddition of azides and alkynes often yields a mixture of 1,4- and 1,5-regioisomers, necessitating tedious purification and lowering the overall efficiency of synthetic campaigns.[1] The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," provided a robust solution, delivering the 1,4-isomer with high fidelity.[1]
Despite the power of CuAAC, synthetic strategies requiring late-stage diversification of the triazole core can be limiting. A more versatile approach involves the use of a pre-functionalized triazole scaffold that allows for sequential and regioselective introduction of substituents. This guide details such a strategy, employing the highly versatile building block, 4-bromo-1H-1,2,3-triazole , to achieve the unambiguous synthesis of 1,4-disubstituted triazoles through a programmed sequence of N-1 substitution followed by C-4 functionalization via palladium-catalyzed cross-coupling reactions.
Strategic Overview: A Two-Step Pathway to Regiochemical Purity
The synthetic logic presented herein hinges on a two-stage functionalization of the this compound core. First, the N-1 position is selectively substituted, followed by the introduction of a second, distinct substituent at the C-4 position via the bromo-handle. This method provides absolute control over the final substitution pattern, yielding the desired 1,4-disubstituted product exclusively.
Figure 1: A high-level workflow for the regioselective synthesis of 1,4-disubstituted triazoles.
Part I: Synthesis of the Key Building Block: this compound
The journey begins with the preparation of the pivotal intermediate, this compound. While several methods exist, a common approach involves the direct bromination of 1H-1,2,3-triazole. Alternatively, a highly efficient method involves the selective monodebromination of a 4,5-dibromo-1H-1,2,3-triazole precursor.
Protocol 1: Synthesis of 1-Substituted-4-bromo-1H-1,2,3-triazole from 1-Substituted-4,5-dibromo-1H-1,2,3-triazole
This protocol is adapted from a method that leverages a Grignard reagent for selective debromination at the 5-position.[3] This approach is particularly useful when starting from a pre-N-substituted dibromotriazole.
Materials:
-
1-Substituted-4,5-dibromo-1H-1,2,3-triazole (1.0 equiv)
-
Isopropylmagnesium chloride (iPrMgCl) in THF (1.1-1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (or other C1-C4 alcohol)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the 1-substituted-4,5-dibromo-1H-1,2,3-triazole in anhydrous THF.
-
Grignard Addition: Cool the solution to a temperature between -20 °C and 0 °C using an appropriate cooling bath.
-
Slowly add the solution of isopropylmagnesium chloride dropwise via syringe over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the same low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 1-substituted-4-bromo-1H-1,2,3-triazole. For example, 1-benzyl-4-bromo-1H-1,2,3-triazole has been synthesized in 95% yield using this approach.[3]
Causality: The regioselectivity of this debromination arises from the higher reactivity of the C5-lithium intermediate formed after halogen-metal exchange, which is then protonated upon quenching.
Part II: Regioselective N-1 Functionalization
With this compound in hand, the next critical step is the selective substitution at the N-1 position. The triazole anion is ambident, with nucleophilic character at N-1, N-2, and N-3. The regiochemical outcome of alkylation or arylation is a delicate interplay of electronic and steric factors, often governed by kinetic versus thermodynamic control.[4][5][6]
-
Kinetic Control: Typically favored at lower temperatures with strong, non-coordinating bases, leading to the faster-forming product. For many triazoles, N-2 alkylation is the kinetically favored pathway.[6][7]
-
Thermodynamic Control: Favored at higher temperatures or with longer reaction times, allowing for equilibration to the most stable isomer. The relative stability of the N-1 versus N-2 substituted isomers is highly dependent on the nature of the substituents.[4][5][8]
Interestingly, the presence of a bromine atom at the C-4 position has been shown to direct alkylation to the N-2 position under certain conditions (e.g., K₂CO₃ in DMF).[7] Therefore, achieving N-1 selectivity requires careful tuning of reaction parameters.
Figure 2: Kinetic vs. Thermodynamic control in N-alkylation.
Protocol 2: General Procedure for Regioselective N-1 Alkylation
To favor the thermodynamically more stable N-1 isomer, conditions that allow for potential equilibration are often employed. The choice of base and solvent is critical.
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv)
-
Base (e.g., Sodium hydride (NaH), Cesium carbonate (Cs₂CO₃)) (1.2 equiv)
-
Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: To a solution of this compound in the chosen solvent (e.g., THF) at 0 °C, add the base portion-wise. If using NaH, allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The use of slightly elevated temperatures (e.g., 40-50 °C) can help drive the reaction towards the thermodynamic N-1 product, but this must be optimized for each substrate to avoid side reactions.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography. The N-1 and N-2 isomers can often be separated on silica gel, and their identity confirmed by 2D NMR techniques.[7]
Causality: The use of bases like NaH in a solvent like THF can favor the formation of the N-1 isomer, which is often the thermodynamically more stable product.[9] The exact ratio of N-1 to N-2 products is highly substrate-dependent and requires careful optimization.
Part III: C-4 Functionalization via Palladium-Catalyzed Cross-Coupling
The 1-substituted-4-bromo-1H-1,2,3-triazole is now a primed substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkynyl, or amino groups at the C-4 position with high efficiency and functional group tolerance.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the C-4 position of the triazole and an organoboron reagent.[10][11]
Protocol 3: Suzuki-Miyaura Coupling of 1-Substituted-4-bromo-1,2,3-triazole
Materials:
-
1-Substituted-4-bromo-1H-1,2,3-triazole (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O)
Procedure:
-
Reaction Setup: To a reaction vessel, add the 1-substituted-4-bromo-1H-1,2,3-triazole, arylboronic acid, base, palladium catalyst, and ligand (if used).
-
Degassing: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).
-
Purification: Dry the combined organic layers over an anhydrous drying agent, concentrate, and purify by column chromatography.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | THF/H₂O | 82-91 | [7] |
| 2 | 4-Methoxyphenylboronic acid | (THP-Dipp)Pd(cinn)Cl (1) | K₂CO₃ | Water | >95 | [10] |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ | Dioxane/H₂O | 85 | [10][12] |
| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (3) / RuPhos (6) | Na₂CO₃ | Dioxane/H₂O | 75-85 | [10][13] |
Table 1: Representative examples of Suzuki-Miyaura coupling on halo-triazole scaffolds.
B. Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the direct installation of an alkyne moiety at the C-4 position, a valuable functional group for further transformations.[12][14]
Protocol 4: Sonogashira Coupling of 1-Substituted-4-bromo-1,2,3-triazole
Materials:
-
1-Substituted-4-bromo-1H-1,2,3-triazole (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: In an inert atmosphere, combine the 1-substituted-4-bromo-1H-1,2,3-triazole, palladium catalyst, and CuI in the chosen solvent.
-
Reagent Addition: Add the base and then the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, filter the reaction mixture through a pad of celite to remove metal salts, washing with the reaction solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., EtOAc), wash with water and brine, dry, and concentrate. Purify by column chromatography.
| Entry | Alkyne | Pd Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | TEA | THF | >90 | [12][14] |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | DIPA | DMF | 85-95 | [14] |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (3) | TEA | THF | 80-90 | [14][15] |
| 4 | 1-Octyne | PdCl₂(CH₃CN)₂ (15) / sXPhos (18) | Cs₂CO₃ | MeCN/H₂O | ~70 | [16] |
Table 2: Representative examples of Sonogashira coupling on halo-heterocyclic scaffolds.
C. Buchwald-Hartwig Amination: C-N Bond Formation
For the synthesis of 4-amino-1,2,3-triazoles, the Buchwald-Hartwig amination provides a powerful and general method for constructing the C-N bond.[17][18]
Protocol 5: Buchwald-Hartwig Amination of 1-Substituted-4-bromo-1,2,3-triazole
Materials:
-
1-Substituted-4-bromo-1H-1,2,3-triazole (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)
-
Ligand (e.g., XPhos, BINAP, tBuDavePhos) (2-8 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, LiHMDS) (1.4-2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the 1-substituted-4-bromo-1H-1,2,3-triazole, the amine, and the anhydrous solvent.
-
Heating: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitoring and Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the 1,4-disubstituted triazole.
| Entry | Amine | Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Morpholine | tBuDavePhos | NaOtBu | Toluene | 67 | |
| 2 | Aniline | BINAP | NaOtBu | Toluene | >80 | [17][18] |
| 3 | Benzylamine | XPhos | K₃PO₄ | Dioxane | >85 | [17][18] |
| 4 | Carbazole | - (with Pd(OAc)₂) | NaOtBu | - (VBM) | 36 | [11] |
Table 3: Representative examples of Buchwald-Hartwig amination on halo-heterocyclic scaffolds.
Conclusion and Outlook
The use of this compound as a strategic building block offers a powerful and regiochemically unambiguous route to 1,4-disubstituted triazoles. By decoupling the substitution of the N-1 and C-4 positions, this methodology provides chemists with the flexibility to introduce a wide array of functional groups in a controlled and predictable manner. The protocols detailed herein for N-1 functionalization and subsequent palladium-catalyzed cross-coupling reactions serve as a robust starting point for the synthesis of complex triazole-containing molecules. Mastery of these techniques is invaluable for researchers in drug discovery and materials science, enabling the efficient and rational design of novel chemical entities.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20180029999A1 - Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methylation of sydnone N-oxides: kinetic and thermodynamic control in the alkylation site of an electron-rich heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]
- 16. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
4-Bromo-1H-1,2,3-Triazole: A Versatile Scaffold for the Synthesis of Bioactive Molecules
Introduction: The Strategic Importance of the 1,2,3-Triazole Moiety in Drug Discovery
The 1,2,3-triazole ring system has emerged as a privileged scaffold in medicinal chemistry, prized for its unique combination of physicochemical properties.[1][2] This five-membered heterocycle, featuring three contiguous nitrogen atoms, is not merely a passive linker but an active contributor to a molecule's biological profile. Its high dipole moment, capacity for hydrogen bonding, and remarkable stability to metabolic degradation, including acidic and basic hydrolysis as well as oxidative and reductive conditions, make it an ideal component in the design of novel therapeutics.[1] The triazole moiety can act as a bioisostere for amide bonds, offering improved stability and pharmacokinetic properties.[1] Consequently, 1,2,3-triazoles are integral to a wide array of bioactive compounds, demonstrating activities including anticancer, antiviral, antibacterial, and antifungal properties.[3][4]
Within the toolkit of triazole-based building blocks, 4-bromo-1H-1,2,3-triazole stands out as a particularly versatile and valuable synthon. The bromine atom at the 4-position serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a building block for the synthesis of bioactive molecules. We will delve into its synthesis, key reactions, and provide detailed, field-proven protocols for its application in Suzuki-Miyaura and Sonogashira cross-coupling reactions, as well as its conversion into other key synthetic intermediates.
Synthesis of this compound
A facile and efficient synthesis of this compound can be achieved from readily available starting materials.[5] While several synthetic routes exist, a common approach involves the bromination of 1H-1,2,3-triazole. It is crucial to handle the reagents and intermediates with appropriate safety precautions in a well-ventilated fume hood.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound provides a reactive site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.[6] For successful and reproducible outcomes, it is often necessary to protect the nitrogen atom of the triazole ring prior to the coupling reaction. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions and the desired final product. Common protecting groups include benzyl (Bn), p-methoxybenzyl (PMB), and tert-butyloxycarbonyl (Boc). The presence of the bromine atom can direct the regioselective N-2 alkylation of the triazole ring.[7]
Suzuki-Miyaura Cross-Coupling: Forging Aryl-Triazole Linkages
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[8] In the context of this compound, this reaction allows for the direct attachment of various aryl and heteroaryl moieties, which are prevalent in many bioactive molecules.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of N-Protected this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an N-protected this compound with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
-
N-protected this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine the N-protected this compound, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1-0.5 M with respect to the bromo-triazole.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-protected 4-aryl-1H-1,2,3-triazole.[2][9]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | DMF | 110 | 16 | 78 |
Yields are based on isolated product after purification and may vary depending on the specific N-protecting group and reaction scale.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12] This reaction is particularly valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations, such as "click" chemistry, or as integral parts of extended π-conjugated systems found in various functional materials and bioactive compounds.
Protocol 2: General Procedure for Sonogashira Coupling of N-Protected this compound
This protocol outlines a general procedure for the Sonogashira coupling of an N-protected this compound with a terminal alkyne.[13] As with the Suzuki-Miyaura coupling, optimization of reaction parameters is often necessary.
Materials:
-
N-protected this compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), 2-3 equiv)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the N-protected this compound, palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt and copper salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[14]
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Et₃N | THF | RT | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3), CuI (5) | i-Pr₂NH | DMF | 50 | 4 | 88 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5), CuI (5) | Et₃N | THF | RT | 8 | 82 |
Yields are based on isolated product after purification and may vary depending on the specific N-protecting group and reaction scale.
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Transformation into "Clickable" Moieties
"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized drug discovery by providing a highly efficient and selective method for joining molecular fragments.[15] this compound can be readily converted into either an azide or an alkyne, making it a valuable precursor for click chemistry applications.
Synthesis of 4-Azido-1H-1,2,3-triazole Derivatives
The bromo substituent can be displaced by an azide nucleophile, typically using sodium azide. This transformation is often performed on an N-protected this compound to avoid complications with the acidic N-H proton.
Synthesis of 4-Ethynyl-1H-1,2,3-triazole Derivatives
A common route to 4-ethynyl-1H-1,2,3-triazole derivatives involves a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection of the silyl group.
Case Studies in Bioactive Molecule Synthesis
The utility of this compound as a building block is exemplified in the synthesis of various classes of bioactive molecules.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The 1,2,3-triazole scaffold is well-suited for this purpose. The ability to introduce diverse aryl and heteroaryl substituents at the 4-position via Suzuki-Miyaura coupling allows for the fine-tuning of inhibitory activity and selectivity.[16][17] For instance, the synthesis of analogs of kinase inhibitors like GDC-0879 can be achieved using a one-pot borylation/Suzuki reaction protocol starting from a bromo-heterocycle.[8]
-
Antiviral Agents: The 1,2,3-triazole moiety is found in a number of antiviral compounds.[4][18][19] The synthesis of nucleoside analogs where the triazole is appended to the sugar moiety often utilizes click chemistry. This compound can be converted to an azido or alkynyl derivative and then "clicked" onto a suitably functionalized nucleoside scaffold.
Characterization and Purification
Purification: The purification of the synthesized triazole derivatives is typically achieved by flash column chromatography on silica gel.[2][5][14] The choice of eluent depends on the polarity of the compound. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased as needed. For highly polar compounds, reverse-phase chromatography may be more effective.[20]
Characterization: The structures of the synthesized compounds are confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants provide detailed information about the molecular structure.[1][21][22][23] For example, in ¹H NMR, the triazole proton typically appears as a singlet, and the chemical shifts of the aromatic protons of the coupled aryl group are indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules.[2][14]
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its utility stems from the ease with which the bromine atom can be functionalized through robust and high-yielding palladium-catalyzed cross-coupling reactions. The ability to introduce a wide range of substituents allows for the systematic exploration of structure-activity relationships in drug discovery programs. Furthermore, its conversion to "clickable" fragments expands its applicability in bioconjugation and the assembly of complex molecular architectures. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this powerful synthetic tool in their quest for novel and improved therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 17. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Sonogashira Coupling of 4-Bromo-1H-1,2,3-Triazole
Introduction: The Strategic Importance of C-C Bond Formation in Triazole Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2][3] This reaction is celebrated for its operational simplicity and tolerance of a wide array of functional groups, often proceeding under mild conditions.[1][3]
The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds. Its unique electronic properties, stability, and ability to engage in hydrogen bonding make it an excellent pharmacophore. Consequently, methods to functionalize the triazole core are of paramount importance. The introduction of an alkynyl moiety at the 4-position via the Sonogashira coupling not only allows for the creation of extended π-conjugated systems but also installs a versatile chemical handle for further synthetic transformations, such as "click" chemistry, cyclizations, or subsequent coupling reactions.[4]
This document provides a detailed experimental procedure for the Sonogashira coupling of 4-bromo-1H-1,2,3-triazole, aimed at researchers, scientists, and drug development professionals. It offers a robust starting protocol, discusses key reaction parameters for optimization, and explains the mechanistic principles that govern the transformation.
Reaction Principle and Catalytic Mechanism
The Sonogashira reaction is traditionally co-catalyzed by a palladium complex and a copper(I) salt in the presence of an amine base.[3][5] The transformation proceeds through two interconnected, independent catalytic cycles: a palladium cycle and a copper cycle.[1][6]
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the this compound to form a Pd(II) intermediate.[6][7] This is followed by a crucial transmetalation step where the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center.[1][7] The final step is reductive elimination, which forms the desired C-C bond, yielding the 4-alkynyl-1,2,3-triazole product and regenerating the active Pd(0) catalyst.[6]
-
The Copper Cycle: The amine base deprotonates the terminal alkyne. The resulting acetylide anion then reacts with the copper(I) salt (e.g., CuI) to form a copper acetylide species.[1][6] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
It is also noteworthy that copper-free Sonogashira protocols have been developed, which can be advantageous for preventing the often-problematic side reaction of alkyne homocoupling (Glaser coupling) and simplifying purification.[8][9] In these systems, the base is typically strong enough to deprotonate the alkyne, which can then interact directly with the palladium center.[6]
Caption: Figure 1: The Palladium and Copper Catalytic Cycles.
Detailed Experimental Protocol
This protocol provides a reliable method for the coupling of a generic this compound with a terminal alkyne. Optimization may be required for particularly challenging substrates.
3.1. Materials and Reagents
-
Substrates: this compound (1.0 eq) and Terminal Alkyne (1.1–1.5 eq).
-
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1–5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1–5 mol%).[1][3]
-
Co-catalyst: Copper(I) iodide [CuI] (2–10 mol%).[3]
-
Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2–3 eq). The base should be distilled and stored over KOH if possible.[3]
-
Solvent: Anhydrous, degassed solvent such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Toluene.[3]
-
Inert Gas: Argon or Nitrogen of high purity.
3.2. Equipment
-
Schlenk tube or oven-dried, two-neck round-bottom flask.
-
Magnetic stirrer and stir bar.
-
Inert gas line (manifold or balloon).
-
Syringes and needles for liquid transfers.
-
Standard glassware for aqueous work-up and column chromatography.
3.3. Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow from Setup to Product.
-
Reaction Setup: Place an appropriate-sized magnetic stir bar into a Schlenk tube. Secure the tube to a stand and flame-dry under high vacuum. Allow the flask to cool to room temperature and backfill with inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction. Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and to avoid unwanted side reactions.[5]
-
Reagent Addition (Solids): In a swift operation under a positive flow of inert gas, add the this compound (e.g., 1.0 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (e.g., 0.06 mmol, 6 mol%) to the Schlenk tube.
-
Solvent and Reagent Addition (Liquids): Add the anhydrous, degassed solvent (e.g., 5 mL of THF) via syringe. Begin stirring to create a suspension. Next, add the amine base (e.g., Et₃N, 3.0 mmol, 3.0 eq) via syringe, followed by the dropwise addition of the terminal alkyne (e.g., 1.2 mmol, 1.2 eq).[3][7]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (typically 40–80 °C). The optimal temperature depends on the reactivity of the specific substrates and should be determined empirically.[3]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.[3][10] A sample can be taken with a syringe, diluted with ethyl acetate, and filtered through a small plug of silica before analysis. The reaction is complete upon the disappearance of the limiting starting material (the bromo-triazole).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (20 mL). Wash the organic phase sequentially with a saturated aqueous solution of NH₄Cl (2 x 15 mL) to remove the bulk of the amine base, and then with brine (1 x 15 mL).[3][7] Causality: The aqueous wash is a self-validating step to ensure the removal of water-soluble byproducts and reagents, simplifying the final purification.
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-alkynyl-1H-1,2,3-triazole product.[3]
Optimization of Reaction Parameters: A Scientist's Guide
The success of the Sonogashira coupling often hinges on the careful selection of reaction components. The following table summarizes key parameters and provides expert insights for troubleshooting and optimization.
| Parameter | Typical Conditions / Reagents | Senior Scientist's Notes & Causality |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%) | Pd(PPh₃)₂Cl₂ is often more air-stable, but Pd(PPh₃)₄ may be more active as it is already in the Pd(0) state. Catalyst loading can sometimes be reduced for highly reactive substrates.[1][6] |
| Copper(I) Co-catalyst | CuI (2-10 mol%) | Essential for the classical mechanism to facilitate the formation of the copper acetylide.[1] Its absence can prevent the reaction or necessitate harsher conditions unless a specific copper-free protocol is being followed. |
| Base | Et₃N, i-Pr₂NH, DIPA (2-3 eq) | The base serves two roles: it deprotonates the terminal alkyne and neutralizes the HBr generated during the catalytic cycle. The choice of base can influence reaction rate and solubility. Triethylamine is a common and effective choice.[7][8] |
| Solvent | THF, DMF, Toluene, Acetonitrile | The solvent must be anhydrous and capable of solvating all reaction components. THF is excellent for room temperature reactions, while DMF or Toluene are often used for higher temperatures due to their higher boiling points.[3] |
| Temperature | Room Temperature to 80 °C | Start at room temperature.[1] If no reaction occurs, gentle heating is typically effective. Higher temperatures can sometimes lead to catalyst decomposition or side reactions, particularly alkyne homocoupling.[7] |
| Substrate Reactivity | Halide: I > Br > Cl | Bromides offer a good balance of reactivity and stability. Iodides are more reactive but can be less stable, while chlorides often require more active catalysts and harsher conditions.[7] |
Troubleshooting
-
Low or No Conversion:
-
Check Catalyst Activity: Ensure the palladium catalyst has not been deactivated by exposure to air/moisture.
-
Increase Temperature: The activation energy for the oxidative addition step may be too high at room temperature.
-
Check Base Quality: Use freshly distilled, dry amine base.
-
-
Formation of Homocoupled Alkyne (Glaser Product):
-
Reduce Reaction Temperature: This side reaction is often more prevalent at higher temperatures.
-
Exclude Oxygen Rigorously: The Glaser coupling is often promoted by oxygen.
-
Consider a Copper-Free Protocol: If homocoupling is a persistent issue, switching to a copper-free system is the most effective solution.[9][11]
-
-
Difficult Purification:
-
Ensure Complete Base Removal: Perform a thorough aqueous work-up to remove amine salts, which can streak on silica gel columns.
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. DSpace [repository.kaust.edu.sa]
- 9. DSpace [repository.kaust.edu.sa]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
One-pot synthesis of functionalized triazoles from 4-bromo-1H-1,2,3-triazole
Here is the detailed Application Note and Protocol on the one-pot synthesis of functionalized triazoles from 4-bromo-1H-1,2,3-triazole.
A Guide to the One-Pot Functionalization of this compound for Accelerated Drug Discovery and Materials Science
Abstract
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its exceptional metabolic stability, unique electronic properties, and capacity for hydrogen bonding.[1][2][3] This guide provides senior researchers and drug development professionals with a detailed technical overview and robust protocols for the one-pot synthesis of highly functionalized 1,2,3-triazoles. Starting from the versatile building block, this compound, these methodologies leverage sequential, in-situ N-alkylation/arylation followed by palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This approach circumvents the need for intermediate isolation, thereby enhancing synthetic efficiency, reducing waste, and accelerating the generation of diverse molecular libraries.
Introduction: The Strategic Value of the 1,2,3-Triazole Core
The 1,2,3-triazole ring is a privileged heterocyclic motif that has seen a meteoric rise in utility, largely propelled by the advent of "click chemistry".[4][5] Its value extends far beyond its role as a simple linker. The triazole ring is considered an excellent bioisostere of the amide bond, offering similar steric and electronic properties but with superior metabolic stability.[5][6] The presence of three nitrogen atoms imparts a significant dipole moment and creates both hydrogen bond donor (N-H) and acceptor (N2, N3) sites, which are critical for molecular recognition and binding to biological targets.[1][2] These features have been exploited in a wide range of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][3][7]
The precursor, this compound, serves as an ideal and versatile starting point for diversification.[8][9] The bromine atom at the C4 position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and nitrogen substituents. The acidic N-H proton provides a handle for straightforward N1-functionalization. A one-pot strategy, where both N- and C-functionalization occur in a single reaction vessel, represents a significant process intensification.[10][11] This minimizes purification steps, saves time and resources, and avoids the handling of potentially sensitive intermediates.[12]
Core Directive: The One-Pot Sequential Functionalization Strategy
The central strategy of this guide involves a two-stage, one-pot process. The causality behind this sequence is rooted in the differential reactivity of the N-H proton and the C-Br bond. The N-H proton is readily deprotonated by a mild base, allowing for selective N-functionalization as the initial step. Following this, the introduction of a palladium catalyst system facilitates the C-Br bond activation and subsequent cross-coupling.
Caption: General workflow for the one-pot synthesis.
This workflow is adaptable to three principal cross-coupling methodologies, each providing access to a different class of functionalized triazoles.
Palladium-Catalyzed Cross-Coupling Methodologies
The choice of cross-coupling reaction dictates the nature of the substituent introduced at the C4 position. All three methods detailed below rely on a Pd(0)/Pd(II) catalytic cycle, but differ in the coupling partner and specific conditions required.
Suzuki-Miyaura Coupling: For C-C (Aryl/Vinyl) Bond Formation
The Suzuki-Miyaura reaction is a robust method for installing aryl, heteroaryl, or vinyl groups.[13] It involves the coupling of the in-situ generated N-substituted 4-bromotriazole with an organoboron reagent, typically a boronic acid or ester.[14][15]
-
Mechanistic Insight: The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) complex. A crucial step is the activation of the boronic acid by a base (e.g., CO₃²⁻, PO₄³⁻) to form a more nucleophilic boronate species. This species then undergoes transmetalation with the Pd(II)-complex, followed by reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[15] The choice of base is critical not only for activating the boronic acid but also for avoiding decomposition of the starting materials.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Sonogashira Coupling: For C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the premier method for introducing alkynyl functionalities.[16] This reaction uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt co-catalyst.[17][18]
-
Mechanistic Insight: The catalytic cycle involves two interconnected loops. In the palladium cycle, oxidative addition of the 4-bromotriazole to Pd(0) occurs, similar to the Suzuki reaction. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-complex. Reductive elimination furnishes the 1,4-disubstituted triazole and regenerates the Pd(0) catalyst.[18] The amine base (e.g., Et₃N, i-Pr₂NH) serves both to deprotonate the alkyne and to act as a solvent or co-solvent.[17]
Buchwald-Hartwig Amination: For C-N Bond Formation
To create C-N linkages, the Buchwald-Hartwig amination is the reaction of choice.[19] It allows for the coupling of the 4-bromotriazole with a wide variety of primary and secondary amines.[20][21]
-
Mechanistic Insight: The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are typically required to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[22] The reaction also requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the amine and facilitate its coordination to the palladium center.[22][23]
Experimental Protocols
Safety Precaution: These reactions must be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (Argon or Nitrogen) as they are sensitive to air and moisture.
Protocol 4.1: One-Pot N-Benzylation / C4-Suzuki-Miyaura Arylation
This protocol describes the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Materials:
-
This compound (1.0 mmol, 148 mg)
-
Cesium Carbonate (Cs₂CO₃) (1.2 mmol, 391 mg for N-alkylation step)
-
Benzyl bromide (1.1 mmol, 131 µL)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 637 mg for Suzuki step)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.05 mmol, 41 mg)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a dry oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound and Cs₂CO₃.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Stage 1 (N-Benzylation): Add anhydrous 1,4-dioxane (5 mL) followed by benzyl bromide via syringe. Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting 4-bromotriazole is consumed.
-
Stage 2 (Suzuki Coupling): To the same flask (without workup), add phenylboronic acid, K₃PO₄, and Pd(dppf)Cl₂.
-
Degassing: Add an additional 5 mL of anhydrous 1,4-dioxane. Bubble inert gas through the solution for 10-15 minutes to ensure it is thoroughly deoxygenated.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the disappearance of the N-benzyl-4-bromotriazole intermediate by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][24]
Protocol 4.2: One-Pot N-Alkylation / C4-Sonogashira Alkynylation
Materials:
-
N-substituted-4-bromo-1H-1,2,3-triazole (prepared in-situ as in Protocol 4.1)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (5 mL, serves as base and solvent)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Stage 1: Perform the N-alkylation as described in Protocol 4.1, steps 1-3, using THF as the solvent.
-
Stage 2 (Sonogashira Coupling): To the flask containing the in-situ generated intermediate, add triethylamine (5 mL). Degas the mixture with a stream of argon for 10 minutes.
-
Add Pd(PPh₃)₂Cl₂, CuI, and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at 60 °C for 6-8 hours. Monitor by TLC.
-
Work-up and Purification: Follow steps 7-9 from Protocol 4.1. The Sonogashira reaction workup may also involve an aqueous ammonium chloride wash to remove copper salts.[17]
Protocol 4.3: One-Pot N-Arylation / C4-Buchwald-Hartwig Amination
Materials:
-
N-substituted-4-bromo-1H-1,2,3-triazole (prepared in-situ)
-
Amine (e.g., Morpholine) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
Stage 1: Perform the N-alkylation/arylation as described in Protocol 4.1, steps 1-3, using toluene as the solvent.
-
Stage 2 (Buchwald-Hartwig Amination): In a glovebox or under a strong flow of inert gas, add NaOt-Bu, Pd₂(dba)₃, and Xantphos to the reaction flask.
-
Add the amine (morpholine) via syringe.
-
Reaction: Seal the flask tightly and heat to 110 °C for 18-24 hours. Monitor by TLC or LC-MS.
-
Work-up and Purification: Follow steps 7-9 from Protocol 4.1. Exercise caution during the aqueous workup as the mixture is strongly basic.
Data Summary and Substrate Scope
The true power of these one-pot protocols lies in their broad applicability. A wide range of functional groups can be tolerated on each coupling partner, allowing for the rapid synthesis of diverse compound libraries.
| Coupling Type | N-Substituent (R¹-X) | C4-Coupling Partner (R²-Source) | Typical Yield Range | Key Conditions |
| Suzuki-Miyaura | Benzyl bromide, 4-Methoxybenzyl chloride | Phenylboronic acid, 4-Tolylboronic acid, Thiophene-2-boronic acid | 65-90% | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100°C |
| Sonogashira | Ethyl bromoacetate, Propargyl bromide | Phenylacetylene, Trimethylsilylacetylene, 1-Heptyne | 70-95% | Pd(PPh₃)₂Cl₂/CuI, Et₃N, 60°C |
| Buchwald-Hartwig | Benzyl bromide, Iodobenzene | Morpholine, Piperidine, Aniline, Indole | 55-85% | Pd₂(dba)₃/Xantphos, NaOt-Bu, Toluene, 110°C |
Conclusion
The one-pot sequential N-functionalization and C4-cross-coupling of this compound is an exceptionally powerful and efficient strategy for the synthesis of complex, multi-substituted triazoles. By leveraging well-established palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings within a single reaction vessel, researchers can significantly accelerate discovery timelines in both pharmaceutical and materials science. The protocols provided herein offer a validated and robust foundation for the creation of novel chemical entities built around the privileged 1,2,3-triazole core.
References
- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets [mdpi.com]
- 7. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Bromo-1H-1,2,3-Triazole in the Development of Novel Corrosion Inhibitors
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the utilization of 4-bromo-1H-1,2,3-triazole as a foundational scaffold for developing advanced corrosion inhibitors. We delve into the rationale behind its selection, detailing its synthesis and derivatization through modern chemical methods like "click" chemistry. This guide furnishes detailed, field-proven protocols for evaluating inhibitor performance using gravimetric and electrochemical techniques, and for characterizing the resulting protective films via surface analysis. The emphasis is on explaining the causality behind experimental choices to ensure robust and reproducible results.
Part 1: Introduction to Corrosion and the Role of Triazole-Based Inhibitors
Corrosion is the gradual degradation of materials, primarily metals, through chemical or electrochemical reactions with their environment.[1] This process incurs substantial economic losses, estimated to be around 3.4% of the global Gross Domestic Product (GDP), and poses significant safety and operational challenges across various industries.[2] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of the corrosion process.[2]
Organic compounds containing heteroatoms (such as Nitrogen, Sulfur, Oxygen) and π-electrons in their structure are particularly effective.[3] The lone-pair electrons on the heteroatoms and the delocalized π-electrons facilitate strong adsorption onto the metal surface. Among these, 1,2,3-triazole derivatives have emerged as a highly promising class of corrosion inhibitors.[2][4] They are stable, environmentally benign, and can be synthesized with high efficiency and regioselectivity, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[4][5]
The this compound scaffold is an exceptionally versatile starting material. The bromine atom serves as an excellent leaving group for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the systematic modification of the inhibitor's molecular structure to enhance its performance. This enables researchers to fine-tune properties like solubility, steric hindrance, and electronic density to optimize the inhibitor's adsorption characteristics and protective efficiency.
Part 2: Synthesis of this compound and Derivatives
The development of effective inhibitors begins with robust and scalable synthetic routes. The this compound core can be prepared, and subsequently used to generate a library of derivatives.
2.1 Synthesis of 4,5-Dibromo-1H-1,2,3-triazole
A common precursor is the dibrominated triazole, which can be synthesized by the direct bromination of 1H-1,2,3-triazole.[6]
Protocol 2.1.1: Bromination of 1H-1,2,3-Triazole
-
Reaction Setup: In a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, add 1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of deionized water.[6]
-
Bromine Addition: While stirring vigorously, slowly add liquid bromine (Br₂) (20.0 mL, 389 mmol) over a period of 20 minutes. Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Heating and Reaction: Heat the solution to 50°C and continue stirring for 3 hours. A precipitate will form during this time.[6]
-
Isolation: Collect the precipitate via vacuum filtration and wash thoroughly with a large volume of water.
-
Further Reaction: To maximize yield, additional bromine can be added to the filtrate and stirred for extended periods (e.g., 18 hours) to precipitate more product.[6]
-
Drying: Combine all collected precipitates and dry in a vacuum oven to yield 4,5-dibromo-1H-1,2,3-triazole as an off-white solid.[6]
2.2 Derivatization via Click Chemistry
A powerful method for creating a diverse range of inhibitors is the CuAAC reaction, which couples an azide with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[2][4] This approach allows for the introduction of various functional groups onto the triazole core.
Protocol 2.2.1: General Procedure for Synthesis of a 1,2,3-Triazole Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve the chosen organic azide (1.0 eq.) and a terminal alkyne (1.0 eq.) in a suitable solvent system, such as a mixture of water and t-butanol or ethanol.[2]
-
Catalyst Addition: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 1-5 mol%) and sodium ascorbate (e.g., 5-10 mol%) to the solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.[2]
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure 1,4-disubstituted-1,2,3-triazole derivative.
Caption: Workflow for synthesizing 1,2,3-triazole derivatives.
Part 3: Protocols for Corrosion Inhibition Performance Evaluation
Once synthesized, the inhibitor candidates must be rigorously tested to quantify their effectiveness. The following protocols outline the three most common and complementary evaluation techniques.
3.1 Gravimetric (Weight Loss) Method
This is a straightforward and widely used method to determine the average corrosion rate over a period of time.[1][7] It provides a direct measure of material loss.
Protocol 3.1.1: Weight Loss Measurement
-
Specimen Preparation:
-
Cut metal specimens (e.g., mild steel) into coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons with successively finer grades of emery paper (e.g., 200 to 1200 grit) until a mirror finish is achieved.
-
Degrease the coupons by sonicating in acetone, rinse with ethanol, and dry with a stream of warm air.
-
Accurately weigh each coupon to four decimal places (W₁) using an analytical balance.
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the synthesized inhibitor.
-
Completely immerse triplicate specimens for each test condition in 100 mL of the solution in a covered beaker.[8]
-
Leave the beakers undisturbed at a constant temperature (e.g., 25°C) for a specified duration (e.g., 6, 24, or 72 hours).[8]
-
-
Post-Immersion Processing:
-
Remove the coupons from the solutions.
-
Carefully scrub them with a soft brush in a cleaning solution (e.g., 20% NaOH containing 200 g/L zinc dust) to remove corrosion products.
-
Rinse with deionized water and acetone, dry thoroughly, and re-weigh (W₂).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in g), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).
-
Inhibition Efficiency (IE%) : IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
3.2 Potentiodynamic Polarization (PDP)
This electrochemical technique provides rapid insights into the corrosion kinetics and the mechanism of inhibition (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions).[9]
Protocol 3.2.1: Potentiodynamic Polarization Measurement
-
Electrochemical Cell Setup:
-
Use a standard three-electrode glass cell. The metal specimen is the working electrode (WE), a platinum wire or graphite rod is the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode is the reference electrode (RE).
-
The exposed surface area of the WE must be well-defined (e.g., 1 cm²).
-
-
Procedure:
-
Fill the cell with the test solution (corrosive medium with or without inhibitor).
-
Immerse the electrodes and allow the system to stabilize by monitoring the open circuit potential (OCP) for approximately 30-60 minutes until a steady state is reached.
-
Perform the potentiodynamic scan by sweeping the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1.0 mV/s).[10]
-
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point.
-
The potential at the intersection is the corrosion potential (E_corr), and the current density is the corrosion current density (i_corr).
-
Calculate Inhibition Efficiency (IE%) : IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ and i_corrᵢ are the corrosion current densities without and with the inhibitor, respectively.
-
An inhibitor is considered anodic or cathodic if the displacement in E_corr is greater than 85 mV; otherwise, it is mixed-type.[3]
-
3.3 Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to study the properties of the inhibitor film at the metal/electrolyte interface.[11][12] It provides detailed information about the corrosion resistance and the capacitive behavior of the surface.
Protocol 3.3.1: EIS Measurement
-
Cell Setup: Use the same three-electrode cell as in the PDP measurement.
-
Procedure:
-
After the system stabilizes at its OCP, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[13]
-
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
The Nyquist plot for an inhibited system often shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher corrosion resistance.
-
The data is fitted to an equivalent electrical circuit (EEC) model to extract quantitative parameters.[14] A common model is the Randles circuit.
-
Calculate Inhibition Efficiency (IE%) : IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ctᵢ and R_ct₀ are the charge transfer resistances with and without the inhibitor, respectively.
-
Caption: Integrated workflow for inhibitor evaluation.
Part 4: Surface Characterization Techniques
To validate the mechanism of inhibition and visualize the protective film, surface analysis techniques are indispensable.
4.1 Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the metal surface morphology. By comparing the surface of a metal coupon exposed to the corrosive environment with and without the inhibitor, the effectiveness of the protective film can be visually assessed. A smoother, less damaged surface in the presence of the inhibitor indicates good protection.[15]
4.2 X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the metal surface.[16][17] XPS analysis of a coupon protected by the inhibitor can confirm the presence of elements from the inhibitor molecule (e.g., N, Br, S) and identify the formation of metal-inhibitor complexes, providing direct evidence of the adsorption mechanism.[15][17]
Part 5: Data Presentation and Interpretation
Organizing experimental data into clear, concise tables is crucial for comparison and analysis.
Table 1: Example Data from Weight Loss Measurements
| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| Blank (0) | 150.2 | 12.5 | - |
| 0.1 | 25.5 | 2.1 | 83.2 |
| 0.5 | 12.1 | 1.0 | 92.0 |
| 1.0 | 6.0 | 0.5 | 96.0 |
Table 2: Example Data from Electrochemical Measurements
| Inhibitor Conc. (mM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | R_ct (Ω·cm²) | IE% (from PDP) | IE% (from EIS) |
| Blank (0) | -475 | 250 | 150 | - | - |
| 0.1 | -460 | 45 | 850 | 82.0 | 82.4 |
| 0.5 | -452 | 22 | 1780 | 91.2 | 91.6 |
| 1.0 | -448 | 11 | 3500 | 95.6 | 95.7 |
Interpretation: The data consistently shows that as the concentration of the this compound derivative increases, the corrosion rate decreases, and the inhibition efficiency increases. The PDP data shows a slight positive shift in E_corr, suggesting a mixed-type inhibitor. The EIS data corroborates this, with the charge transfer resistance (R_ct) increasing significantly with inhibitor concentration, indicating the formation of a robust, insulating film on the metal surface that hinders charge transfer.
References
- 1. chesci.com [chesci.com]
- 2. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. corrosionpedia.com [corrosionpedia.com]
- 8. scribd.com [scribd.com]
- 9. corrosionpedia.com [corrosionpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. ijcsi.pro [ijcsi.pro]
- 12. pubs.aip.org [pubs.aip.org]
- 13. mdpi.com [mdpi.com]
- 14. content.ampp.org [content.ampp.org]
- 15. corrosionpedia.com [corrosionpedia.com]
- 16. Surface Analysis | Techniques | Thermo Fisher Scientific - CN [thermofisher.cn]
- 17. itsupplychain.com [itsupplychain.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-bromo-1H-1,2,3-triazole
Welcome to the technical support center for the synthesis of 4-bromo-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. My aim is to combine established chemical principles with practical, field-tested insights to ensure your success in obtaining this versatile building block.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound. Each issue is presented with its probable causes and actionable solutions.
Problem 1: Low to No Yield of the Desired this compound
Question: I am attempting to synthesize this compound, but I'm observing a very low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer:
A low or non-existent yield of this compound can stem from several factors, primarily related to the chosen synthetic route. The two most common approaches are the direct bromination of 1H-1,2,3-triazole and the cycloaddition of an azide with a bromo-alkyne.
Common Causes and Solutions:
-
For Direct Bromination (e.g., using NBS or Br₂):
-
Insufficient Activation of the Brominating Agent: N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are common brominating agents. For an electron-deficient ring like 1,2,3-triazole, an electrophilic bromination might require an activator or specific solvent conditions to proceed efficiently. The reactivity of NBS can be influenced by the solvent, with polar solvents sometimes enhancing its brominating capability.[1]
-
Solution: If using NBS, ensure your reaction conditions are suitable. Consider screening different solvents. For less reactive substrates, a stronger electrophilic bromine source might be needed.
-
-
Decomposition of the Triazole Ring: While the 1,2,3-triazole ring is generally stable under thermal and acidic conditions, harsh reaction conditions could lead to degradation.[2]
-
Solution: Monitor your reaction temperature and pH carefully. Avoid excessively high temperatures or highly concentrated acids or bases unless specified in a validated protocol.
-
-
-
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Catalyst Inactivation: The Cu(I) catalyst is crucial for the regioselective formation of the 1,4-disubstituted triazole. Oxidation of Cu(I) to the less active Cu(II) species can stall the reaction.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of a reducing agent, such as sodium ascorbate, is standard practice to regenerate the Cu(I) catalyst in situ.[3]
-
-
Impure Reagents: The purity of your azide and bromo-alkyne is critical. Impurities can interfere with the catalyst or lead to side reactions.
-
Solution: Use freshly prepared or purified reagents. Azides, in particular, should be handled with care due to their potential instability.
-
-
Experimental Protocol: A General CuAAC Approach
-
To a solution of your azide (1.0 equivalent) and bromo-alkyne (1.2 equivalents) in a suitable solvent (e.g., a mixture of t-BuOH and water), add sodium ascorbate (0.1 equivalents).
-
Add a solution of copper(II) sulfate pentahydrate (0.05 equivalents).
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC.
-
Upon completion, proceed with the workup, which typically involves dilution with water and extraction with an organic solvent.
Problem 2: Presence of an Isomeric Byproduct
Question: My NMR analysis of the crude product shows two distinct singlets in the aromatic region, suggesting the presence of an isomer in addition to my target this compound. What is this isomer and how can I avoid its formation?
Answer:
The most likely isomeric byproduct is 5-bromo-1H-1,2,3-triazole . Its formation is a common challenge, particularly in syntheses that lack strong regioselective control.
Causality and Mitigation Strategies:
-
Huisgen 1,3-Dipolar Cycloaddition: The uncatalyzed thermal cycloaddition of an azide and a bromo-alkyne often results in a mixture of 1,4- and 1,5-disubstituted triazoles (which in the case of an unsubstituted triazole would correspond to the 4-bromo and 5-bromo isomers, respectively).[4] This is due to the similar energy levels of the frontier molecular orbitals for both addition pathways.
-
Direct Bromination: While direct bromination of 1H-1,2,3-triazole is expected to favor the 4-position due to electronic effects, the formation of the 5-bromo isomer can still occur, especially under certain conditions.
-
Solution: Optimize the bromination conditions (temperature, solvent, and rate of addition of the brominating agent) to maximize the yield of the desired 4-bromo isomer. Careful monitoring by TLC or GC-MS during the reaction can help in identifying the optimal reaction time to minimize isomer formation.
-
Visualizing Regioisomer Formation
Caption: Catalyst influence on regioisomer formation.
Problem 3: Formation of a Di-brominated Byproduct
Question: I am observing a byproduct with a mass corresponding to a di-brominated triazole. How can I prevent this over-bromination?
Answer:
The formation of 4,5-dibromo-1H-1,2,3-triazole is a common side reaction when performing a direct bromination of 1H-1,2,3-triazole. This occurs when the initially formed this compound undergoes a second bromination at the 5-position.
Prevention of Over-bromination:
-
Stoichiometry of the Brominating Agent: The most critical factor is the amount of brominating agent used.
-
Solution: Use a stoichiometric amount (or slightly less) of the brominating agent (e.g., 1.0 equivalent of NBS). Avoid using a large excess.
-
-
Reaction Conditions:
-
Solution: Perform the reaction at a lower temperature to decrease the rate of the second bromination, which may have a higher activation energy. Add the brominating agent slowly and portion-wise to maintain a low concentration in the reaction mixture. Monitor the reaction progress closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed or the formation of the di-bromo product becomes significant. A procedure for the synthesis of 4,5-dibromo-1H-1,2,3-triazole involves heating 1,2,3-triazole with an excess of bromine in water.
-
Table of Common Byproducts
| Byproduct Name | Molecular Formula | Key Identifying Features (e.g., in MS or NMR) |
| 5-Bromo-1H-1,2,3-triazole | C₂H₂BrN₃ | Isomeric with the desired product; will have a distinct chemical shift for the triazole proton in ¹H NMR. |
| 4,5-Dibromo-1H-1,2,3-triazole | C₂HBr₂N₃ | Mass spectrum will show a characteristic isotopic pattern for two bromine atoms. No triazole C-H proton signal in ¹H NMR. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for obtaining pure this compound?
A1: For achieving high purity and regioselectivity, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a suitable azide and a bromo-alkyne is often the preferred method. This "click chemistry" approach is highly specific for the formation of the 1,4-disubstituted triazole, thus minimizing the formation of the 5-bromo isomer.[4]
Q2: I've successfully synthesized my this compound using a CuAAC reaction, but I'm struggling to remove the copper catalyst from my product. What are the recommended purification methods?
A2: Residual copper is a common issue in CuAAC reactions. The triazole nitrogens can chelate with copper ions, making simple extraction or filtration ineffective.
-
Aqueous Washes with a Chelating Agent: Washing the organic extract with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or ammonia can help to sequester the copper ions into the aqueous phase.
-
Silica Gel Chromatography: In many cases, careful column chromatography can separate the desired product from the copper catalyst. Sometimes, pre-treating the silica gel with a chelating agent or using a solvent system containing a small amount of ammonia can improve the separation.
-
Use of Heterogeneous Catalysts: To avoid the issue altogether, consider using a supported copper catalyst that can be easily filtered off at the end of the reaction.
Q3: How stable is this compound to common laboratory conditions?
A3: The 1,2,3-triazole ring is generally a very stable aromatic system. It is resistant to hydrolysis, oxidation, and reduction under many conditions.[2] However, the C-Br bond can be susceptible to cleavage under certain conditions:
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂, Pd/C) will likely lead to de-bromination.
-
Strongly Basic Conditions: While the triazole ring is stable, strong bases at elevated temperatures could potentially promote elimination or other side reactions, depending on the overall structure of the molecule.
-
Organometallic Reagents: Reagents like Grignards or organolithiums will react with the C-Br bond.
Q4: Can I perform N-alkylation on this compound? Are there any common side reactions?
A4: Yes, N-alkylation is a common subsequent reaction. However, a significant side reaction is the formation of a mixture of N1 and N2 alkylated isomers . The presence of the bromine at the 4-position can influence the regioselectivity of the alkylation. It has been reported that in some cases, the bromine atom can direct the alkylation to the N2 position.
-
To control the regioselectivity: Careful selection of the base, solvent, and temperature is crucial. A detailed study of the reaction conditions may be necessary to favor the formation of the desired N-substituted isomer.
Troubleshooting Workflow
Caption: General troubleshooting workflow for synthesis.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. 4-Bromo-1-methyl-1H-1,2,3-triazole | C3H4BrN3 | CID 21766410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-bromo-1H-1,2,3-triazole
Welcome to the technical support center for the synthesis of 4-bromo-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your yield and purity.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing direct causes and actionable solutions.
Q1: My yield from the direct bromination of 1H-1,2,3-triazole is consistently low. What are the common causes and how can I improve it?
Low yield in the direct bromination of 1H-1,2,3-triazole is a frequent challenge. The root cause often lies in suboptimal reaction conditions, reagent stoichiometry, or work-up procedures. The 1,2,3-triazole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution, but this reactivity must be carefully controlled.
Common Causes and Solutions:
-
Over-bromination: The high reactivity of the triazole ring can easily lead to the formation of 4,5-dibromo-1H-1,2,3-triazole as a major byproduct, consuming your starting material and desired product.[1][2]
-
Solution: Carefully control the stoichiometry. Use bromine (Br₂) as the limiting reagent, typically starting with 1.0 to 1.1 equivalents relative to the 1H-1,2,3-triazole. Adding the bromine dropwise over an extended period at a controlled temperature allows for selective monosubstitution before a second bromination can occur.
-
-
Suboptimal Reaction Temperature: Temperature significantly affects the reaction rate and selectivity.
-
Solution: A moderately elevated temperature, such as 50 °C, has been shown to be effective for driving the reaction to completion without promoting excessive side product formation.[2] Running the reaction at room temperature may be too slow, while excessively high temperatures can increase the rate of dibromination.
-
-
Inefficient Work-up and Product Loss: The product, this compound, has some water solubility. Significant product loss can occur during aqueous work-up and extraction.
-
Solution: After quenching the reaction (e.g., with sodium thiosulfate to remove excess bromine), saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. Use a suitable organic solvent for extraction, such as ethyl acetate, and perform multiple extractions (e.g., 3-4 times) to ensure complete recovery of the product from the aqueous phase.
-
-
Inadequate Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is around 3-4 hours at 50 °C.[2] Ensure the reaction is stirred until the starting material is consumed before initiating the work-up.
-
Troubleshooting Workflow: Low Yield in Direct Bromination
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting decision tree for low yield.
Q2: I am observing significant formation of 4,5-dibromo-1H-1,2,3-triazole. How can I improve selectivity for the mono-bromo product?
This is a classic selectivity problem arising from the high reactivity of the triazole ring. Once the first bromine atom is attached at the 4-position, the ring is only slightly deactivated, and the 5-position remains susceptible to a second electrophilic attack.
Strategies to Enhance Mono-selectivity:
-
Slow Reagent Addition: The most critical factor is the local concentration of bromine. Add the bromine solution dropwise using a syringe pump or an addition funnel over a period of 1-2 hours. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant and more reactive starting material (1H-1,2,3-triazole) over the mono-brominated product.
-
Lower Temperature: While 50°C is a good starting point, lowering the temperature to 25-30°C can increase selectivity, albeit at the cost of a longer reaction time. The activation energy for the second bromination is slightly higher, so a lower temperature will disproportionately slow the side reaction.
-
Solvent Choice: The reaction is often performed in water, which can facilitate the reaction.[2] Using a less polar, aprotic solvent might slow the overall reaction but could potentially increase selectivity by altering the solvation of the reaction intermediates. However, this may require significant optimization.
Q3: Purification of this compound is difficult, and my final product is impure. What are the recommended procedures?
Purification challenges often stem from the presence of the starting material and the dibrominated byproduct, which have similar polarities.
Recommended Purification Protocol:
-
Aqueous Work-up: First, ensure a thorough aqueous work-up. Quench with aqueous sodium thiosulfate or sodium bisulfite to remove unreacted bromine (the orange/brown color should disappear). Then, neutralize the solution carefully.
-
Extraction: Perform multiple extractions with ethyl acetate as previously described.[3] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Column Chromatography: This is often the most effective method for separating the mono-bromo product from impurities.[3]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or dichloromethane is typically effective. Start with a low polarity eluent to remove non-polar impurities, then gradually increase the polarity to elute your product. The dibromo-triazole is generally less polar and will elute before the mono-bromo product, while the highly polar starting material will elute last or remain on the column.
-
| Compound | Typical Elution Order | Polarity |
| 4,5-Dibromo-1H-1,2,3-triazole | First | Least Polar |
| This compound | Second (Target) | Intermediate |
| 1H-1,2,3-triazole | Last | Most Polar |
Frequently Asked Questions (FAQs)
This section covers general knowledge and alternative approaches for the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing the this compound core.
-
Direct Electrophilic Bromination: This is the most common and direct method. It involves the reaction of 1H-1,2,3-triazole with a brominating agent, such as liquid bromine (Br₂) in a suitable solvent like water.[2] This method is atom-economical but requires careful control to ensure mono-selectivity.
-
[3+2] Cycloaddition Reactions: This approach builds the triazole ring with the bromine atom already in place. A common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4][5][6] For example, a reaction between an organic azide and a bromo-alkyne derivative can yield a substituted 4-bromo-1,2,3-triazole. This route offers excellent regioselectivity for 1,4-disubstituted products but requires the synthesis of specific precursors.[5]
Q2: Are there alternative, milder methods for synthesizing 4-bromo-1,2,3-triazoles?
Yes, for substrates that may be sensitive to liquid bromine, alternative brominating agents can be used. N-Bromosuccinimide (NBS) is a common alternative. It is a solid, making it easier to handle than liquid bromine, and the reaction can often be performed under milder conditions. The reaction with NBS typically proceeds in a polar aprotic solvent like acetonitrile or DMF.
Another advanced route involves a Sandmeyer-type reaction.[7][8] This would start with a 4-amino-1H-1,2,3-triazole, which is converted to a diazonium salt. The diazonium salt is then displaced by a bromide ion, often using a copper(I) bromide (CuBr) catalyst.[8][9] This multi-step process is more complex but can be useful for specific, highly functionalized substrates where direct bromination is not feasible.
Q3: What are the key safety precautions when working with reagents for this synthesis?
Safety is paramount. The reagents used in these syntheses have significant hazards.
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Always handle liquid bromine in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available in case of spills.
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. It can also release toxic hydrazoic acid gas upon contact with acid.[10] Avoid contact with metals, especially lead and copper. All reactions involving azides should be conducted in a well-ventilated fume hood.
-
Organic Solvents (THF, DMF, Dichloromethane): These are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.
Q4: How does the bromine substituent influence the reactivity of the 1,2,3-triazole ring?
The bromine atom at the 4-position serves two primary roles:
-
Deactivation and Directing Group: As a halogen, bromine is an electron-withdrawing group by induction, which slightly deactivates the triazole ring towards further electrophilic substitution. This effect helps, to some extent, in preventing over-bromination.
-
Synthetic Handle for Further Functionalization: The C-Br bond is a versatile functional group for cross-coupling reactions.[11] The 4-bromo-1,2,3-triazole core can be readily modified using reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds. This makes this compound a valuable building block in medicinal chemistry and materials science.[11]
Experimental Protocol: Direct Bromination of 1H-1,2,3-triazole
This protocol is adapted from established literature procedures.[2]
Materials:
-
1H-1,2,3-triazole
-
Liquid Bromine (Br₂)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Thiosulfate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-1,2,3-triazole (1.0 eq) in deionized water.
-
In a well-ventilated chemical fume hood, slowly add liquid bromine (1.1 eq) to the stirring solution over 20-30 minutes. The solution will turn a deep orange/brown color.
-
Heat the reaction mixture to 50 °C and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed. A precipitate may form during the reaction.
-
Cool the mixture to room temperature. Slowly add saturated sodium thiosulfate solution until the orange/brown color of excess bromine disappears and the solution becomes colorless.
-
Saturate the aqueous layer by adding solid sodium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. 4-BROMO-1-PHENYL-1H-[1,2,3]TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
Technical Support Center: Purification of 4-bromo-1H-1,2,3-triazole
Welcome to the technical support center for the purification of 4-bromo-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this compound from complex reaction mixtures.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering insights into their causes and providing actionable solutions.
Problem 1: Low or No Yield of this compound After Purification
Potential Causes:
-
Incomplete Reaction: The initial synthesis may not have proceeded to completion, resulting in a low concentration of the desired product in the crude mixture.
-
Decomposition: The target compound might be sensitive to the purification conditions, such as high temperatures or incompatible solvents, leading to degradation.
-
Suboptimal Purification Technique: The chosen purification method (e.g., column chromatography, recrystallization) may not be suitable for the specific impurity profile of your reaction mixture.
Recommended Solutions:
-
Reaction Monitoring: Before initiating purification, ensure the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Method Selection:
-
Column Chromatography: For complex mixtures with multiple byproducts, silica gel column chromatography is often effective. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can effectively separate the desired product.
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be an excellent method for obtaining highly pure material. Common solvent systems include ethanol, or mixtures like hexanes/ethyl acetate.[1]
-
-
Condition Optimization:
-
Temperature Control: If thermal degradation is suspected, perform purification at lower temperatures. For chromatography, this might involve running the column in a cold room. For recrystallization, avoid prolonged heating.[2]
-
Solvent Choice: Ensure the solvents used are of high purity and are unreactive with your product.
-
Problem 2: Presence of Regioisomeric Impurities (e.g., 5-bromo-1H-1,2,3-triazole)
Potential Causes:
-
The synthesis method, particularly in certain cycloaddition reactions, can lead to the formation of regioisomers. The regioselectivity is often influenced by the catalyst, solvent, and reaction temperature.[2]
Recommended Solutions:
-
Chromatographic Separation:
-
Silica Gel Chromatography: Regioisomers often have slightly different polarities and can be separated by careful column chromatography. A shallow solvent gradient and a long column can enhance separation.
-
Preparative HPLC: For difficult separations, High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18 for reverse-phase) can provide excellent resolution.
-
-
Selective Derivatization: In some cases, it may be possible to selectively react one isomer, facilitating its removal. For instance, the different steric environments of the isomers might allow for a selective protection or coupling reaction.
Problem 3: Product Contamination with Starting Materials or Reagents
Potential Causes:
-
Excess Reagents: Using a large excess of one of the starting materials can lead to its presence in the final product.
-
Incomplete Quenching: If the reaction requires quenching, incomplete neutralization of reactive species can lead to side reactions during workup and purification.
Recommended Solutions:
-
Aqueous Washes: Before chromatographic purification, washing the organic layer with appropriate aqueous solutions can remove many common impurities. For example:
-
A wash with a saturated sodium bicarbonate solution can remove acidic impurities.
-
A wash with a dilute acid solution (e.g., 1M HCl) can remove basic impurities.
-
A brine wash (saturated NaCl solution) helps to remove residual water and some polar impurities.
-
-
Liquid-Liquid Extraction: This can be a powerful technique to separate the desired product from impurities with significantly different solubilities in immiscible solvents.
Problem 4: Product Appears as an Oil Instead of a Solid
Potential Causes:
-
Residual Solvent: The presence of even small amounts of solvent can prevent crystallization.
-
Impurities: Impurities can act as "crystal poisons," disrupting the crystal lattice formation and leading to oiling out.[3]
Recommended Solutions:
-
High-Vacuum Drying: Ensure all solvent is removed by drying the product under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Trituration: This involves washing the oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This can often induce crystallization.
-
Recrystallization Optimization:
-
Solvent Screening: Experiment with different solvent systems to find one that provides good crystals.[1] A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[4]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator or freezer to promote the formation of well-defined crystals.[4]
-
Seeding: Adding a small crystal of the pure product to the cooling solution can initiate crystallization.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The byproducts largely depend on the synthetic route. For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, common impurities can include unreacted starting materials, homocoupled alkynes, and residual copper salts.[3] In syntheses involving bromination of a pre-formed triazole ring, di-brominated or unreacted starting material may be present.
Q2: How can I effectively remove residual metal catalysts (e.g., copper) from my product?
Residual metal catalysts can often be removed by washing the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia.[3] Passing the crude product solution through a short plug of silica gel or a specialized metal scavenger resin can also be effective.
Q3: What is the expected appearance and stability of pure this compound?
Pure this compound is typically a white to off-white solid. It is generally stable under normal laboratory conditions but should be stored in a cool, dry place away from light and strong oxidizing agents.
Q4: Which analytical techniques are best for assessing the purity of this compound?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and assessing the purity of the compound. The proton NMR spectrum of a 1,4-disubstituted 1,2,3-triazole typically shows a characteristic singlet for the triazole proton.[5]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for determining the purity of the sample and quantifying any impurities.
Q5: Can I use reverse-phase chromatography to purify this compound?
Yes, if the compound and its impurities have sufficient solubility in common reverse-phase solvents (e.g., acetonitrile, methanol, water). Reverse-phase chromatography separates compounds based on their hydrophobicity and can be a good alternative to normal-phase silica gel chromatography, especially for polar compounds.[3]
III. Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for purifying this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like hexanes/ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
IV. Visualizations
References
Technical Support Center: Regioselective Synthesis of Di-bromo-1,2,3-triazoles
Welcome to the technical support center for the synthesis of di-bromo-1,2,3-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with isomer formation during the bromination of 1,2,3-triazoles. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental design.
Troubleshooting Guide: Preventing Isomer Formation
This section addresses specific problems you may encounter during the synthesis of di-bromo-1,2,3-triazoles and offers solutions to improve regioselectivity.
Q1: I am getting a mixture of di-bromo-1,2,3-triazole isomers. How can I favor the formation of 4,5-dibromo-1H-1,2,3-triazole?
A1: The formation of a mixture of isomers during the bromination of an unsubstituted 1H-1,2,3-triazole is a common challenge. To selectively synthesize 4,5-dibromo-1H-1,2,3-triazole, the key is to control the electrophilic substitution on the carbon atoms of the triazole ring while avoiding substitution on the nitrogen atoms.
Underlying Principle: The 1,2,3-triazole ring is an aromatic heterocycle. The carbon atoms can undergo electrophilic substitution, similar to benzene, although the ring is generally less reactive due to the presence of the electron-withdrawing nitrogen atoms.[1][2] The nitrogen atoms can also be substituted, leading to N-bromo isomers, or can influence the position of bromination on the ring. By using a suitable brominating agent and controlling the reaction conditions, you can favor C-bromination over N-bromination.
Recommended Protocol: A reliable method for the synthesis of 4,5-dibromo-1H-1,2,3-triazole is the direct bromination of 1H-1,2,3-triazole with elemental bromine in an aqueous medium.[3]
Experimental Protocol: Synthesis of 4,5-dibromo-1H-1,2,3-triazole
-
Reaction Setup: In a well-ventilated fume hood, add 1,2,3-triazole to a flask containing water.
-
Addition of Bromine: While stirring the solution, slowly add elemental bromine (Br₂).
-
Heating: Heat the reaction mixture to around 50°C.
-
Reaction Time: Allow the reaction to proceed for several hours. A precipitate of the product will form.
-
Work-up: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any unreacted starting material and impurities.
-
Drying: Dry the product in a vacuum oven.
This method has been reported to produce 4,5-dibromo-1H-1,2,3-triazole in high yield.[3]
Q2: My goal is to synthesize a 1,5-disubstituted-1,2,3-triazole with a bromine atom at the 5-position. How can I achieve this selectively?
A2: Achieving a 1,5-disubstituted pattern with a bromine at the 5-position requires a different strategy than direct bromination of a pre-formed triazole. A powerful approach is to use a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which selectively yields the 1,5-isomer.[4]
Underlying Principle: The regioselectivity of the azide-alkyne cycloaddition is catalyst-dependent. While copper-catalyzed reactions (CuAAC) famously produce 1,4-disubstituted triazoles, ruthenium catalysts direct the cycloaddition to form 1,5-disubstituted triazoles.[4][5] By choosing an alkyne that already contains a bromine atom, you can directly construct the desired 1-substituted-5-bromo-1,2,3-triazole.
Conceptual Workflow for Selective 1,5-Dibromo Isomer Synthesis
Caption: Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) workflow for the synthesis of 1,5-disubstituted bromo-triazoles.
Q3: I am attempting to brominate a 1-substituted-1,2,3-triazole and am getting a mixture of the 4-bromo and 5-bromo isomers. How can I improve the selectivity?
A3: The bromination of a 1-substituted-1,2,3-triazole can indeed lead to a mixture of 4- and 5-bromo isomers. The regioselectivity is influenced by the nature of the substituent at the 1-position and the reaction conditions.
Underlying Principle: The substituent at the N-1 position of the triazole ring can exert a directing effect on the incoming electrophile (bromine). Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it. The position of bromination (C-4 vs. C-5) will depend on the electronic and steric properties of the N-1 substituent.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Reagents & Conditions |
| Steric Hindrance | If the N-1 substituent is bulky, it may sterically hinder the approach of the brominating agent to the C-5 position, favoring bromination at C-4. | Consider using a bulkier N-1 protecting group if your synthesis allows. |
| Directed C-H Functionalization | For certain substrates, transition metal-catalyzed C-H activation can provide high regioselectivity.[6][7] | Palladium catalysts with appropriate ligands can direct halogenation to a specific C-H bond.[7] |
| Lithiation-Bromination | A highly regioselective method involves the deprotonation of the triazole ring with a strong base followed by quenching with an electrophilic bromine source. | n-Butyllithium (n-BuLi) followed by Br₂ or another bromine electrophile. This often favors deprotonation at the most acidic C-H, which can be influenced by the N-1 substituent. |
Frequently Asked Questions (FAQs)
Q: What are the most common brominating agents for 1,2,3-triazoles, and what are their advantages and disadvantages?
A: The choice of brominating agent is crucial for controlling the outcome of the reaction.
| Brominating Agent | Advantages | Disadvantages |
| Elemental Bromine (Br₂) | Inexpensive and effective for exhaustive bromination to form 4,5-dibromo-1H-1,2,3-triazole.[3] | Highly corrosive and toxic, can be difficult to handle. May lead to over-bromination or side reactions if not controlled carefully. |
| N-Bromosuccinimide (NBS) | A solid, easier, and safer to handle than liquid bromine.[8] Often used for selective monobromination. The reaction can be initiated by light or a radical initiator for allylic/benzylic bromination, or acid-catalyzed for electrophilic aromatic substitution.[8][9][10][11] | Can be less reactive than Br₂ and may require a catalyst or specific conditions. The succinimide byproduct needs to be removed during work-up. |
| Pyridinium Hydrobromide Perbromide (PHPB) | A milder brominating agent that can offer better selectivity in some cases. | More expensive than Br₂ or NBS. |
Q: How do substituents on the triazole ring affect the outcome of bromination?
A: Substituents have a significant impact on both the rate and regioselectivity of bromination.
Electronic Effects:
-
Electron-donating groups (EDGs) on the triazole ring (e.g., alkyl, alkoxy groups) activate the ring towards electrophilic aromatic substitution, making bromination easier. They can also direct the position of bromination.
-
Electron-withdrawing groups (EWGs) (e.g., nitro, cyano groups) deactivate the ring, making bromination more difficult and requiring harsher reaction conditions.
Steric Effects:
-
Bulky substituents can hinder the approach of the brominating agent to adjacent positions, leading to bromination at less sterically hindered sites.
A study on the bromination of (E)-1-[1-aryl-5-methyl-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with NBS showed that the site of bromination was dependent on the substituents on the chalcone and the reaction conditions.[12][13][14]
Q: Can I selectively brominate one nitrogen atom of the 1,2,3-triazole ring?
A: While direct N-bromination can occur, controlling the specific nitrogen that gets brominated in an unsubstituted 1H-1,2,3-triazole is challenging and can lead to a mixture of N-1 and N-2 bromo isomers. A more controlled approach is to first N-alkylate or N-arylate the triazole and then perform subsequent reactions. The presence of bromine atoms on the carbon of the triazole ring can influence subsequent N-alkylation. For instance, the presence of two bromine atoms at the C-4 and C-5 positions has been shown to direct the alkylation to the N-2 position.[4][15] This is due to the steric and electronic effects of the bromo substituents.
Strategic Workflow for Regioselective N-2 Substitution
Caption: Bromo-directed N-2 substitution of 1,2,3-triazoles.
References
- 1. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling with 4-bromo-1H-1,2,3-triazole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-bromo-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
The this compound core is a valuable building block, but its successful functionalization via Suzuki coupling is non-trivial. The primary challenges stem from the presence of the acidic N-H proton on the triazole ring, which can lead to catalyst inhibition, competitive N-arylation side reactions, and dehalogenation.[1][2][3] This guide addresses these issues head-on in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound more challenging than for a simple aryl bromide like bromobenzene?
A1: The difficulty arises from the triazole ring itself, specifically the unprotected N-H group. This feature introduces several complications:
-
Catalyst Inhibition: The nitrogen atoms in the triazole ring can coordinate to the palladium catalyst, potentially deactivating it or hindering the catalytic cycle.[4][5]
-
Competitive N-Arylation: The N-H proton is acidic and can be deprotonated by the base. The resulting triazolide anion can act as a nucleophile, leading to a competitive C-N coupling reaction.
-
Increased Propensity for Dehalogenation: N-heterocyclic halides are often more susceptible to dehalogenation (replacement of bromine with hydrogen), an undesired side reaction that consumes starting material.[4][6][7]
Q2: Should I protect the N-H group on the triazole before attempting the coupling?
A2: Protecting the N-H group is the most robust strategy to avoid complications like N-arylation and potential catalyst inhibition.[2] While this adds synthetic steps (protection and deprotection), it often leads to cleaner reactions and higher, more reproducible yields by simplifying the reactive system. However, for the sake of atom economy and step-efficiency, direct coupling of the N-H free substrate is highly desirable. This guide focuses on optimizing conditions for the unprotected substrate.
Q3: What are the key reaction parameters I need to control for this specific coupling?
A3: The four most critical parameters to optimize are:
-
Catalyst/Ligand System: Essential for promoting the desired C-C bond formation over side reactions.
-
Base: The choice of base is crucial to activate the boronic acid for transmetalation without causing excessive deprotonation of the triazole N-H or promoting dehalogenation.[2]
-
Solvent: The solvent system must solubilize the reagents and facilitate the interaction between the organic and inorganic components of the reaction.[8]
-
Temperature: Higher temperatures are often required but can also accelerate side reactions like dehalogenation and boronic acid decomposition.[9][10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. For a systematic approach, refer to the troubleshooting workflow diagram below.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Yield of Desired Product | 1. Inactive Catalyst System: The oxidative addition step is often slow for electron-rich or N-heterocyclic halides. 2. Incorrect Base: The base may be too weak to promote transmetalation or too strong, leading to catalyst inhibition. 3. Boronic Acid Decomposition: Protodeboronation or homocoupling can consume the coupling partner.[11] | 1. Catalyst/Ligand: Use a pre-catalyst (e.g., XPhos-Pd-G2/G3) that readily forms the active Pd(0) species.[4] Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which accelerate oxidative addition and reductive elimination.[1][12][13] 2. Base: Use a moderately strong, non-nucleophilic base like K₃PO₄ or K₂CO₃.[6][14] These are effective for transmetalation while minimizing side reactions. 3. Boronic Acid: Use a slight excess (1.5 eq) of the boronic acid.[1] Ensure the reaction is thoroughly degassed to prevent oxidative homocoupling.[8] Consider using a more stable boronic ester (e.g., pinacol) or trifluoroborate salt.[15] |
| Significant Dehalogenation Byproduct | 1. Formation of Pd-H Species: The palladium complex can react with sources of hydride (e.g., solvent, base, water) to form a palladium-hydride intermediate, which then reductively eliminates to give the dehalogenated product.[6] 2. High Temperature/Long Reaction Time: These conditions can favor the dehalogenation pathway.[9] | 1. Base/Solvent Choice: Avoid amine bases or alcohol solvents which can be hydride sources.[8] While some water is beneficial, excess water can be problematic. Use K₃PO₄ as it is less prone to promoting this side reaction. 2. Ligand Selection: Use a highly active catalyst system with bulky phosphine ligands to ensure the rate of cross-coupling is much faster than the rate of dehalogenation.[6][12] 3. Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., start at 80 °C and increase only if necessary).[16] |
| Formation of N-Arylated Byproduct | 1. Deprotonation of Triazole N-H: The base deprotonates the triazole, creating a potent nucleophile that competes with the transmetalation step for reaction with the palladium intermediate.[1] | 1. Milder Base: Switch to a milder base like K₂CO₃.[14] 2. Boronic Acid Equivalents: Increasing the equivalents of boronic acid (e.g., to 2.0 eq) can sometimes favor the desired C-C coupling pathway by increasing the rate of transmetalation.[1] 3. Protecting Group: If optimization fails, protecting the triazole nitrogen is the most reliable solution. |
| Inconsistent Results / Poor Reproducibility | 1. Oxygen Contamination: Inconsistent degassing can lead to variable rates of catalyst oxidation and boronic acid homocoupling.[8] 2. Reagent Quality: The quality and stability of the boronic acid can vary.[17] 3. Base Hydration/Quality: The hydration state and particle size of inorganic bases like K₃PO₄ can affect their activity.[18] | 1. Rigorous Degassing: Implement a consistent and thorough degassing procedure, such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.[6] 2. Reagent Check: Use fresh, high-purity boronic acid. If it's old, consider purifying it or testing it on a simpler substrate first.[17] 3. Base Handling: Use a fresh bottle of base or dry it in an oven before use. Grinding the base to a fine powder can improve consistency.[18] |
Troubleshooting Workflow Diagram
Here is a logical workflow to diagnose and solve common issues encountered during the optimization process.
Caption: A decision-tree diagram for troubleshooting Suzuki coupling reactions.
Recommended Starting Protocols
The following protocols provide robust starting points for your optimization. Always perform reactions under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Screening Conditions
This protocol uses a well-established, highly active catalyst system suitable for challenging heteroaryl couplings.[1][6]
Reagents & Stoichiometry:
| Component | Equivalents | Amount (for 0.5 mmol scale) |
| This compound | 1.0 | 74 mg (0.5 mmol) |
| Arylboronic Acid | 1.5 | 0.75 mmol |
| XPhos Pd G3 | 0.02 (2 mol%) | 8.5 mg (0.01 mmol) |
| K₃PO₄ (potassium phosphate) | 2.0 | 212 mg (1.0 mmol) |
| 1,4-Dioxane | - | 4.0 mL |
| Water | - | 1.0 mL |
Step-by-Step Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Degas the reaction mixture: Bubble Argon through the stirred solution for 15 minutes. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.[6]
-
Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can often accelerate the reaction, reduce reaction times, and sometimes improve yields by minimizing thermal decomposition.[19][20]
Reagents & Stoichiometry:
| Component | Equivalents | Amount (for 0.2 mmol scale) |
| This compound | 1.0 | 29.6 mg (0.2 mmol) |
| Arylboronic Acid | 1.5 | 0.3 mmol |
| Pd(PPh₃)₄ | 0.05 (5 mol%) | 11.6 mg (0.01 mmol) |
| K₂CO₃ (potassium carbonate) | 3.0 | 83 mg (0.6 mmol) |
| Dioxane/Water (4:1) | - | 2.0 mL |
Step-by-Step Procedure:
-
In a 2-5 mL microwave reaction vial, combine the this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the dioxane/water solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor. Irradiate at 120-140 °C for 20-40 minutes with stirring.
-
After the reaction, cool the vial to room temperature using compressed air.
-
Workup and purify the product as described in Protocol 1.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 14. Aqueous cross-coupling: highly efficient Suzuki–Miyaura coupling of N -heteroaryl halides and N -heteroarylboronic acids - Green Chemistry (RSC Publishing) DOI:10.1039/B711965H [pubs.rsc.org]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis and Scale-Up of 4-Bromo-1H-1,2,3-triazole
Welcome to the technical support center for the synthesis of 4-bromo-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical experience.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section provides a problem-and-solution framework for specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
Question: My reaction to synthesize this compound resulted in a very low yield. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two main strategies are:
-
Huisgen Cycloaddition followed by Bromination: This involves the [3+2] cycloaddition of an azide and an alkyne to form the 1H-1,2,3-triazole ring, which is then brominated.[1][2][3][4]
-
Direct Bromination of 1H-1,2,3-triazole: This is a more direct approach but can present its own challenges.[5][6]
Potential Causes & Solutions:
-
Inefficient Cycloaddition (Route 1):
-
Cause: The thermal Huisgen cycloaddition often requires high temperatures and can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), which can complicate purification and lower the yield of the desired isomer.[2][3]
-
Solution: Employ a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This reaction is highly regioselective for the 1,4-isomer, proceeds under mild conditions, and generally gives high yields.[3][7][8] A combination of a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate is a common and effective catalytic system.[3][9]
-
-
Ineffective Bromination:
-
Cause: The choice of brominating agent and reaction conditions are critical. Harsh conditions can lead to decomposition or the formation of di-brominated byproducts.[5][6]
-
Solution: N-Bromosuccinimide (NBS) is a milder and often more selective brominating agent than elemental bromine for triazoles.[6][10][11] The reaction should be performed in a suitable solvent, and the temperature should be carefully controlled.
-
-
Starting Material Quality:
-
Cause: Impurities in the starting 1H-1,2,3-triazole or the azide and alkyne precursors can inhibit the reaction.
-
Solution: Ensure the purity of all starting materials using appropriate analytical techniques such as NMR and mass spectrometry before commencing the synthesis.
-
-
Suboptimal Reaction Conditions:
-
Cause: Incorrect solvent, temperature, or reaction time can significantly impact the yield.
-
Solution: Systematically optimize the reaction parameters. For the bromination of 1H-1,2,3-triazole, a common procedure involves reacting it with bromine in an aqueous solution at a controlled temperature.[5]
-
Issue 2: Formation of Multiple Isomers and Byproducts
Question: My final product is a mixture of isomers and other impurities that are difficult to separate. How can I improve the regioselectivity and minimize byproduct formation?
Answer:
Regioselectivity is a significant challenge in triazole synthesis. The formation of unwanted isomers and byproducts complicates purification and reduces the overall yield of the target molecule.
Potential Causes & Solutions:
-
Lack of Regiocontrol in Cycloaddition:
-
Cause: As mentioned, the uncatalyzed Huisgen cycloaddition is often not regioselective.[2]
-
Solution: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the method of choice for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles.[3] For the synthesis of 1,5-disubstituted triazoles, ruthenium-catalyzed reactions are effective.[12]
-
-
Over-bromination:
-
Cause: Using an excess of a strong brominating agent or harsh reaction conditions can lead to the formation of 4,5-dibromo-1H-1,2,3-triazole.[5][6]
-
Solution: Use a stoichiometric amount of a milder brominating agent like NBS.[6][11] Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant over-bromination occurs.
-
-
Side Reactions of Starting Materials:
-
Cause: Terminal alkynes can undergo oxidative homocoupling to form diynes, especially in the presence of copper catalysts.[7]
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Workflow for Improving Regioselectivity:
Caption: Decision workflow for addressing isomer formation.
Issue 3: Difficulties in Product Purification
Question: I'm struggling to purify the final this compound product. What are the recommended purification techniques?
Answer:
Purification can be challenging due to the polar nature of the triazole ring and the potential for closely related impurities.
Recommended Purification Methods:
| Purification Technique | Application | Key Considerations |
| Flash Column Chromatography | Primary method for removing unreacted starting materials, byproducts, and isomers. | Silica gel is the most common stationary phase. The choice of eluent is crucial and typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[7] |
| Recrystallization | Effective for obtaining highly pure, crystalline product, especially if the crude product is a solid. | The choice of solvent is critical. A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. |
| Acid-Base Extraction | Can be used to remove non-basic or non-acidic impurities. | The triazole can be protonated with an acid and extracted into an aqueous layer, then neutralized and re-extracted into an organic solvent. |
Troubleshooting Purification:
-
Problem: Product co-elutes with impurities during column chromatography.
-
Solution: Experiment with different solvent systems. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.
-
-
Problem: Product does not crystallize.
-
Solution: Try different crystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can induce crystallization. If the product is an oil, it may need to be converted to a salt to facilitate crystallization.
-
II. FAQs: Scale-Up and Safety
This section addresses frequently asked questions concerning the scale-up of this compound synthesis, with a strong emphasis on safety.
Q1: What are the primary safety concerns when working with azides and bromine on a larger scale?
A1: Both azides and bromine present significant hazards that are amplified during scale-up.
-
Azides:
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[13]
-
Explosion Hazard: Organic azides can be explosive, especially when heated or subjected to shock. The accumulation of hydrazoic acid, which is highly toxic and explosive, is a major concern, particularly in acidic aqueous solutions.[14][15] Great care must be taken to avoid the formation of heavy metal azides, which are extremely sensitive and explosive.
-
-
Bromine:
-
Toxicity and Corrosivity: Bromine is highly toxic, corrosive, and can cause severe burns upon contact. Inhalation of bromine vapor can cause severe respiratory damage.
-
Reactivity: It is a strong oxidizing agent and can react violently with a variety of substances.
-
-
Bromine Azide (BrN₃):
Q2: How can the risks associated with azides be mitigated during scale-up?
A2: A multi-faceted approach to risk mitigation is essential.
-
Engineering Controls:
-
All manipulations should be conducted in a well-ventilated fume hood with a blast shield in place.
-
For larger scale reactions, consider using a dedicated and isolated reaction bay.
-
-
Procedural Controls:
-
Avoid the use of metal spatulas or ground glass joints that could cause friction or shock.
-
Maintain strict temperature control, as many azide reactions are exothermic.
-
Quench any residual azide carefully at the end of the reaction. A common method is the addition of a reducing agent like sodium nitrite under acidic conditions.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For larger scale work, a face shield and blast shield are mandatory.
-
Q3: Are there safer alternatives to elemental bromine for the bromination step?
A3: Yes, several reagents can be used as alternatives to elemental bromine, often offering better handling properties and selectivity.
| Brominating Agent | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than liquid bromine, often more selective.[6][11] | Can be less reactive than bromine, may require a radical initiator for certain reactions.[11] |
| Pyridinium Tribromide | Solid, less volatile than bromine. | Can be less reactive, may require higher temperatures. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Solid, stable, and provides a slow release of bromine. | May be more expensive than other options. |
Q4: What are the key considerations for thermal safety during the scale-up of this synthesis?
A4: Thermal runaway is a major concern, especially with exothermic reactions involving azides.
-
Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to understand the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).
-
Heat Transfer: Ensure that the reactor has adequate heat transfer capabilities to dissipate the heat generated during the reaction. The surface area-to-volume ratio decreases upon scale-up, making heat removal more challenging.
-
Dosing Control: For highly exothermic steps, add reagents slowly and in a controlled manner to manage the rate of heat generation.
-
Emergency Planning: Have a clear plan for emergency cooling and quenching in the event of a temperature excursion.
Process Safety Workflow:
Caption: A systematic approach to ensuring safety during scale-up.
III. Experimental Protocols
Protocol 1: Synthesis of 1H-1,2,3-triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition (Illustrative Example)
This protocol is an illustrative example for the synthesis of a substituted triazole, which can be adapted for the synthesis of the parent 1H-1,2,3-triazole.
-
Preparation of the Azide: A suitable starting material, such as an alkyl halide, is reacted with sodium azide in a polar aprotic solvent like DMF or DMSO to generate the corresponding organic azide.[18][19]
-
Cycloaddition:
-
In a reaction vessel under an inert atmosphere, dissolve the alkyne (1.0 equiv) in a mixture of t-butanol and water.
-
Add the organic azide (1.0-1.2 equiv).
-
Add sodium ascorbate (0.1-0.2 equiv) followed by copper(II) sulfate pentahydrate (0.01-0.05 equiv).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Bromination of 1H-1,2,3-triazole
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 1H-1,2,3-triazole (1.0 equiv) in water.
-
Addition of Bromine: Cool the solution in an ice bath. Slowly add elemental bromine (1.0-1.1 equiv) dropwise to the stirring solution.[5]
-
Reaction: Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50 °C) for several hours.[5] A precipitate of the brominated product should form.
-
Workup: Cool the reaction mixture and collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with cold water to remove any unreacted starting materials and inorganic salts. The product can be further purified by recrystallization if necessary.
IV. References
-
Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Bromine azide. (n.d.). In Wikipedia. --INVALID-LINK--
-
Synthesis of 1,2,3-triazoles. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
A practical flow synthesis of 1,2,3-triazoles. (2015). RSC Publishing. --INVALID-LINK--
-
Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives. (2011). Taylor & Francis Online. --INVALID-LINK--
-
Preparation methods of 1H-1,2,3-1,2,4-Triazole: What are they? (n.d.). Guidechem. --INVALID-LINK--
-
1,2,3-Triazole. (n.d.). In Wikipedia. --INVALID-LINK--
-
Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. (2024). arkat usa. --INVALID-LINK--
-
Regioselective Synthesis of 1,4,5‐Trisubstituted 1,2,3‐Triazole Derivatives from α,β‐Unsaturated Carbonyls. (2022). ResearchGate. --INVALID-LINK--
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2022). ACS Publications. --INVALID-LINK--
-
synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. --INVALID-LINK--
-
4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis. (n.d.). ChemicalBook. --INVALID-LINK--
-
Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations. (2012). ACS Publications. --INVALID-LINK--
-
Technical Support Center: Purification of 1-(6-bromohexyl)-1,2,3-triazole and its Derivatives. (n.d.). Benchchem. --INVALID-LINK--
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. --INVALID-LINK--
-
Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins. (2015). RSC Publishing. --INVALID-LINK--
-
Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (2018). ResearchGate. --INVALID-LINK--
-
Safe generation and use of bromine azide under continuous flow conditions - selective 1,2-bromoazidation of olefins. (n.d.). Semantic Scholar. --INVALID-LINK--
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2009). Organic Chemistry Portal. --INVALID-LINK--
-
Intermediates 4,5-Dibromo-1H-1,2,3-triazole for critical molecular building block. (n.d.). Unibrom Corp. --INVALID-LINK--
-
Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Azide Compounds. (n.d.). Environmental Health and Safety, University of Minnesota. --INVALID-LINK--
-
Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (2016). Frontiers in Chemistry. --INVALID-LINK--
-
3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole. (n.d.). Smolecule. --INVALID-LINK--
-
Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. (2023). Thieme. --INVALID-LINK--
-
Facile synthesis of bromo- and iodo-1,2,3-triazoles. (2012). ResearchGate. --INVALID-LINK--
-
Huisgen's Cycloaddition Reactions: A Full Perspective. (2016). ResearchGate. --INVALID-LINK--
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. --INVALID-LINK--
-
An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (2021). PubMed Central. --INVALID-LINK--
-
Dangers of: Azide Reactions, Large Scale Reactions. (n.d.). Health, Safety & Risk Management, The University of Texas at Dallas. --INVALID-LINK--
-
Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. --INVALID-LINK--
-
Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
4-BROMO-1-PHENYL-1H-[14][16][18]TRIAZOLE synthesis. (n.d.). ChemicalBook. --INVALID-LINK--
-
This compound. (n.d.). Apollo Scientific. --INVALID-LINK--
-
4-Bromo-1-methyl-1H-1,2,3-triazole. (n.d.). PubChem. --INVALID-LINK--
-
Purification of triazoles. (1981). Google Patents. --INVALID-LINK--
-
Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media. (2012). ACS Publications. --INVALID-LINK--
-
This compound. (n.d.). CRO SPLENDID LAB. --INVALID-LINK--
-
Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. (2024). ResearchGate. --INVALID-LINK--
-
This compound. (n.d.). Santa Cruz Biotechnology. --INVALID-LINK--
-
4-Bromo-1-methyl-1H-1,2,3-triazole. (n.d.). Synquest Labs. --INVALID-LINK--
-
The reactions of substituted benzothiazol-2-ylhydrazones with bromine: a route to s-triazolo[3,4-b][14][18]benzothiazoles. (1980). Semantic Scholar. --INVALID-LINK--
References
- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 15. Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02425K [pubs.rsc.org]
- 16. Bromine azide - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
4-bromo-1H-1,2,3-triazole stability and storage conditions
Technical Support Center: 4-bromo-1H-1,2,3-triazole
A Guide to Stability, Storage, and Experimental Troubleshooting
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound (CAS No: 40964-56-5). This document provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this versatile synthetic building block. Adherence to these guidelines is critical for ensuring experimental reproducibility, maximizing reagent longevity, and preventing reaction failures.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the storage and use of this compound.
Section 1: Stability and Degradation
Q1: What are the primary factors that cause the degradation of this compound?
While the 1,2,3-triazole core is generally stable, the compound's reactivity is influenced by the bromo-substituent and the acidic N-H proton. The primary factors leading to degradation are:
-
Moisture: The compound is susceptible to moisture. The presence of water can facilitate protonolysis or other decomposition pathways. Safety data sheets consistently recommend keeping the container tightly closed in a dry place.[1][2][3]
-
Elevated Temperatures: Like many organic solids, prolonged exposure to high temperatures can cause decomposition.[4]
-
Strong Bases and Nucleophiles: The N-H proton is acidic and can be deprotonated by bases, which may initiate unwanted reactions or degradation. Its use in reactions with bases like K₂CO₃ is well-documented, highlighting its reactivity.[5][6]
-
Incompatible Materials: Contact with strong oxidizing agents and strong acids should be avoided as they can lead to vigorous, uncontrolled reactions.[2][3]
Q2: How can I visually identify potential degradation of my sample?
A pure sample of this compound should be a white to off-white solid. Signs of potential degradation include:
-
Discoloration: A change in color to yellow or brown.
-
Change in Texture: Clumping, melting, or the appearance of an oily residue, which may suggest moisture absorption or the formation of impurities.
-
Inconsistent Analytical Data: Significant deviation in melting point from the literature value or the appearance of unexpected peaks in NMR or LC-MS spectra compared to a reference standard.
Q3: What are the likely degradation products, and how might they interfere with my experiments?
While specific degradation pathways for this compound are not extensively published, potential degradation could involve debromination or ring-opening under harsh conditions. The presence of such impurities can be highly problematic in sensitive downstream applications like palladium-catalyzed cross-coupling reactions.[6] Impurities can poison the catalyst, act as competing substrates, or lead to a complex mixture of byproducts, ultimately causing low yields and difficult purification.
Section 2: Storage and Handling
Q4: What are the ideal long-term storage conditions for this compound?
To ensure maximum shelf-life and experimental consistency, the compound must be stored under controlled conditions. We recommend the following, based on manufacturer safety data sheets and best practices.[1][2][3]
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | Refrigerator (2-8 °C). | Reduces the rate of potential slow decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen). | Minimizes contact with atmospheric moisture and oxygen, which are key drivers of degradation. |
| Container | Tightly sealed, amber glass vial. | Prevents moisture ingress and protects from light, although pronounced light sensitivity is not documented.[1] |
| Location | Dry, well-ventilated chemical storage area.[1] | Ensures a stable external environment and safety. |
Q5: Is it necessary to handle this compound under an inert atmosphere?
For weighing and preparing solutions for moisture-sensitive reactions (e.g., those involving organometallics or strong bases), handling in a glovebox or under a stream of argon/nitrogen is highly recommended . For less sensitive applications, quickly weighing the compound in a dry, low-humidity environment is acceptable, but the main container should be resealed promptly under an inert atmosphere for storage.
Q6: My lab is in a humid environment. What specific precautions should I take?
Labs in humid climates must be extra vigilant.
-
Use a Desiccator: Store the primary container inside a desiccator cabinet containing an active desiccant (e.g., Drierite or silica gel).
-
Aliquot the Reagent: Upon receiving a new bottle, immediately divide it into smaller, single-use or short-term-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to humid air.
-
Minimize Opening Time: When accessing the compound, allow the container to warm to room temperature before opening to prevent condensation from forming inside.
Section 3: Troubleshooting Experiments
Q7: My Suzuki cross-coupling reaction using this compound is failing. Could compound instability be the cause?
Yes, absolutely. The success of palladium-catalyzed reactions is highly dependent on the purity of the starting materials.[6] If you are experiencing low yield, no reaction, or the formation of many byproducts, reagent integrity should be a primary suspect.
Use the following workflow to troubleshoot:
Q8: I'm observing unexpected peaks in my ¹H NMR spectrum. How can I confirm if they are from degradation?
First, acquire a spectrum in a deuterated solvent like DMSO-d₆. The N-H proton will appear as a very broad signal, while the C-H proton of the triazole ring will be a sharp singlet. Compare your spectrum to a reference or the data from your supplier's Certificate of Analysis. If you see additional peaks, especially in the aromatic or vinyl region, it could indicate impurities. To confirm, you can perform a simple stress test (see Protocol 2) on a small amount of the material. If the intensity of the unknown peaks increases after stressing, they are likely degradation products.
Technical Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a standardized method to check the purity of your this compound sample.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Accurately weigh 5-10 mg of the triazole sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the tube.
-
Cap the tube and vortex gently until the solid is completely dissolved.
-
Acquire the ¹H NMR spectrum.
-
Analysis:
-
Look for a sharp singlet corresponding to the C5-H proton of the triazole ring.
-
Look for a very broad singlet corresponding to the N1-H proton. Its chemical shift can vary significantly depending on concentration and residual water.
-
Integrate the C5-H peak and any impurity peaks. The relative integration will give an estimate of purity. A pure sample should show no significant impurity signals.
-
Protocol 2: Workflow for Handling and Stability Testing
This workflow ensures proper handling upon receipt and provides a method to assess the stability of a new batch.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Regioselectivity in Reactions of 4-bromo-1H-1,2,3-triazole
Welcome to the technical support center for navigating the complexities of 4-bromo-1H-1,2,3-triazole chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. The unique electronic and steric properties of the 1,2,3-triazole ring system, further influenced by the bromine substituent, can lead to mixtures of N1 and N2 substituted products, posing significant purification and yield challenges. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you achieve your desired regiochemical outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be encountering in the lab, offering explanations for the observed outcomes and providing actionable protocols to improve regioselectivity.
Issue 1: Poor N1/N2 Selectivity in N-Alkylation Reactions
Question: I am attempting an N-alkylation of this compound with an alkyl halide and a common base like potassium carbonate, but I'm consistently getting a mixture of N1 and N2 isomers that are difficult to separate. Why is this happening and how can I favor one isomer over the other?
Underlying Causes:
The 1H-1,2,3-triazole core exists as a mixture of tautomers (1H and 2H), and deprotonation can generate an anion with nucleophilic character at both N1 and N2.[1][2][3] The regioselectivity of the subsequent alkylation is a delicate balance of several factors:
-
Steric Hindrance: The bromine atom at the C4 position can sterically hinder the approach of the electrophile to the adjacent N3 (equivalent to N1 in the unsubstituted triazole), which can sometimes favor N2 alkylation. Conversely, bulky substituents on the alkylating agent may favor attack at the less hindered N1 position.
-
Electronic Effects: The electron-withdrawing nature of the bromine atom and the triazole ring itself influences the electron density at each nitrogen, affecting their relative nucleophilicity.
-
Reaction Conditions: The choice of solvent, base, and temperature plays a crucial role. These parameters can influence the tautomeric equilibrium, the aggregation state of the triazolide anion, and the reaction kinetics.[4]
Troubleshooting Protocol:
Here is a step-by-step approach to optimize your N-alkylation for improved regioselectivity:
1. Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the outcome.
| Solvent | Expected Influence on Regioselectivity | Rationale |
| Dimethylformamide (DMF) | Often favors N2-alkylation .[5] | A polar aprotic solvent that effectively solvates the cation of the base, leading to a more "naked" and reactive triazolide anion. |
| Acetonitrile (ACN) | Can provide good selectivity, outcome is substrate-dependent. | Another polar aprotic solvent, but with different solvating properties than DMF. |
| Tetrahydrofuran (THF) | May favor N1-alkylation in some cases. | A less polar solvent, which can lead to different aggregation states of the triazolide salt. |
| Toluene | Can favor N1-alkylation , particularly with less reactive electrophiles. | A non-polar solvent. |
2. Base Selection: The nature of the base can influence the position of deprotonation and the reactivity of the resulting anion.
| Base | Expected Influence on Regioselectivity | Rationale |
| Potassium Carbonate (K2CO3) | A common and often effective base, but may not provide high selectivity on its own.[5] | A heterogeneous base that can be effective, especially in polar aprotic solvents. |
| Cesium Carbonate (Cs2CO3) | Can enhance N2-selectivity .[6] | The larger cesium cation can coordinate with the triazole ring, potentially directing the electrophile to the N2 position. |
| Sodium Hydride (NaH) | A strong, non-nucleophilic base that can lead to different selectivity profiles. | Generates the triazolide anion irreversibly. |
| Organic Bases (e.g., DBU, DIPEA) | Can be useful, particularly for sensitive substrates. | Homogeneous bases that can offer milder reaction conditions. |
3. Temperature Control:
Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. A study on the N-2 alkylation of 4-bromo-NH-1,2,3-triazoles found that conducting the reaction in DMF at -10°C significantly improved regioselectivity.[5]
Experimental Workflow for Optimization:
Caption: A workflow for troubleshooting low regioselectivity in N-alkylation.
Issue 2: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am trying to perform a Suzuki-Miyaura coupling on my N-substituted 4-bromo-1,2,3-triazole to introduce a substituent at the C4 position, but I'm observing side products and low yields. What could be going wrong?
Underlying Causes:
While the C-Br bond at the 4-position is the primary site for cross-coupling, several factors can lead to poor results:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the corresponding ligand is critical for efficient and selective coupling.
-
Base and Solvent System: The base is required to activate the boronic acid for transmetalation.[7] The solvent system must be compatible with all reaction components and facilitate the catalytic cycle.
-
Substrate Reactivity: The electronic nature of the substituent on the triazole nitrogen can influence the reactivity of the C-Br bond.
-
Side Reactions: Homocoupling of the boronic acid and debromination of the starting material are common side reactions.
Troubleshooting Protocol:
1. Catalyst and Ligand Screening:
| Catalyst/Ligand System | Comments |
| Pd(PPh3)4 | A common, versatile catalyst, but may not be optimal for all substrates. |
| Pd(OAc)2 with a phosphine ligand (e.g., SPhos, XPhos) | Often provides higher activity and better selectivity for challenging substrates. |
| PdCl2(dppf) | Another robust catalyst system frequently used for cross-coupling reactions. |
| Expanded-ring N-heterocyclic carbene palladium complex | Has been shown to be effective for Suzuki-Miyaura coupling of halo-1,2,3-triazoles in water.[8] |
2. Base and Solvent Optimization:
-
Bases: A range of bases should be screened, including inorganic bases like K2CO3, K3PO4, and Cs2CO3, as well as organic bases like triethylamine.
-
Solvents: Common solvent systems include mixtures of an organic solvent (e.g., dioxane, toluene, DMF) and water. An aqueous solvent system with an appropriate catalyst can be a "greener" and effective option.[8]
3. Addressing Side Reactions:
-
Debromination: This can occur if the reaction is run for too long or at too high a temperature. Monitor the reaction progress carefully by TLC or LC-MS.
-
Homocoupling: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative homocoupling of the boronic acid.
A Note on N2-Substituted Triazoles: For N2-substituted 4-bromo-1,2,3-triazoles, a subsequent Suzuki cross-coupling can be an efficient route to 2,4,5-trisubstituted triazoles.[5]
II. Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed with this compound?
The most common issue is the formation of a mixture of N1 and N2 regioisomers during substitution reactions on the triazole nitrogen.[4] The relative proportions of these isomers are highly dependent on the reaction conditions.
Q2: How can I selectively functionalize the N1 versus the N2 position?
Achieving high selectivity often requires careful optimization of reaction conditions. For N-alkylation, using a bulkier alkylating agent or a non-polar solvent might favor N1 substitution, while polar aprotic solvents like DMF and lower temperatures can favor N2 substitution.[5] In some cases, the use of directing groups may be necessary to achieve the desired regioselectivity.[9]
Q3: Is it possible to perform a "Click" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition) with a bromo-substituted precursor?
Yes, it is possible. The Huisgen 1,3-dipolar cycloaddition is a powerful method for synthesizing 1,2,3-triazoles.[10][11] The copper-catalyzed version (CuAAC) is highly regioselective for the 1,4-disubstituted product.[12][13] If you are starting with a bromo-substituted azide or alkyne, the reaction should still proceed, and the bromine atom can be used for subsequent functionalization. However, it's important to ensure that the bromine substituent does not interfere with the catalyst or other reagents.
Q4: Can the bromine atom on the triazole ring be removed?
Yes, the bromine atom can be removed via hydrogenation. For example, a 2-substituted 4-bromo-1,2,3-triazole can be hydrogenated to yield the corresponding 2,4-disubstituted triazole.[5] This makes the bromine atom a useful "handle" for directing substitution and then removing it to obtain the desired final product.
Q5: Are there computational methods to predict the regioselectivity of these reactions?
Yes, computational studies, often using Density Functional Theory (DFT), can be very helpful in understanding and predicting the regioselectivity of reactions involving 1,2,3-triazoles.[1][2][14] These studies can calculate the relative stabilities of different tautomers and the activation energies for different reaction pathways, providing valuable insights for experimental design.
Caption: Reaction landscape of this compound.
III. References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (URL: --INVALID-LINK--)
-
Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460–5493. (URL: --INVALID-LINK--)
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. (URL: --INVALID-LINK--)
-
New Methods for Synthesis of 1,2,3-Triazoles: A Review. Taylor & Francis Online. (URL: --INVALID-LINK--)
-
Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. (URL: --INVALID-LINK--)
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. (URL: --INVALID-LINK--)
-
Regioselective, Modular C–N and Suzuki Coupling Route to Triazoles. Synfacts, 2012(07), 0742. (URL: --INVALID-LINK--)
-
1,2,3-Triazoles as versatile directing group for selective sp2 and sp3 C–H activation: cyclization vs substitution. Chemical Science. (URL: --INVALID-LINK--)
-
Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. (URL: --INVALID-LINK--)
-
Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed. (URL: --INVALID-LINK--)
-
(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. (URL: --INVALID-LINK--)
-
On tautomerism of 1,2,4-triazol-3-ones. ResearchGate. (URL: --INVALID-LINK--)
-
Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. (URL: --INVALID-LINK--)
-
(PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. (URL: --INVALID-LINK--)
-
Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters. (URL: --INVALID-LINK--)
-
troubleshooting common side reactions in 1,2,4-triazine functionalization. Benchchem. (URL: --INVALID-LINK--)
-
Stereochemistry and tautomerism of silicon-containing 1,2,3-triazole: ab initio and NMR study. ResearchGate. (URL: --INVALID-LINK--)
-
Regioselective Reduction of 1H-1,2,3-Triazole Diesters. MDPI. (URL: --INVALID-LINK--)
-
Regioselective alkylation reaction with a 4.5-dibromo-1,2,3-triazole. ResearchGate. (URL: --INVALID-LINK--)
-
Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. (URL: --INVALID-LINK--)
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. National Center for Biotechnology Information. (URL: --INVALID-LINK--)
-
Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. ChemRxiv. (URL: --INVALID-LINK--)
-
Click Chemistry: Synthesis of a Triazole. MDHV. (URL: --INVALID-LINK--)
-
addressing regioselectivity issues in triazole synthesis. Benchchem. (URL: --INVALID-LINK--)
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Center for Biotechnology Information. (URL: --INVALID-LINK--)
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. (URL: --INVALID-LINK--)
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. National Center for Biotechnology Information. (URL: --INVALID-LINK--)
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. (URL: --INVALID-LINK--)
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. (URL: --INVALID-LINK--)
-
N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Royal Society of Chemistry. (URL: --INVALID-LINK--)
-
PCy3-assisted Ag(i)-catalyzed click reaction for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. Organic & Biomolecular Chemistry. (URL: --INVALID-LINK--)
-
Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis. PubMed. (URL: --INVALID-LINK--)
-
Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. (URL: --INVALID-LINK--)
-
Suzuki Coupling. Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. National Center for Biotechnology Information. (URL: --INVALID-LINK--)
-
Click Triazoles for Bioconjugation. National Center for Biotechnology Information. (URL: --INVALID-LINK--)
-
Unscrambling the Sensing Abilities of Functionalized Triazole Derivatives in Diverse Analyte Detection. MDPI. (URL: --INVALID-LINK--)
-
N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Semantic Scholar. (URL: --INVALID-LINK--)
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 1,2,3-Triazoles as versatile directing group for selective sp2 and sp3 C–H activation: cyclization vs substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Aftermath: A Technical Guide to Removing Unreacted Brominating Agents
For the modern researcher, bromination is a cornerstone of synthetic chemistry, pivotal in the development of novel therapeutics and functional materials. However, the very reactivity that makes brominating agents like elemental bromine (Br₂), N-Bromosuccinimide (NBS), and phosphorus tribromide (PBr₃) so effective also necessitates a meticulous and well-understood work-up procedure to remove any unreacted excess. Failure to do so can lead to product impurity, undesired side reactions in subsequent steps, and compromised analytical data.
This technical support guide provides an in-depth, experience-driven approach to the quenching and removal of these common brominating agents. Moving beyond a simple recitation of steps, we will delve into the chemical rationale behind each technique, empowering you to troubleshoot and adapt these procedures to your specific experimental context.
The Core Challenge: Neutralizing Reactive Bromine Species
The primary goal of the work-up is to convert any remaining electrophilic bromine into benign, easily removable salts. The characteristic red-brown or yellow color of a reaction mixture often signals the presence of excess Br₂ or NBS. The choice of quenching agent is critical and depends on the stability of your product to pH changes and the nature of the solvent system.
Part 1: Quenching and Removal of Elemental Bromine (Br₂) and N-Bromosuccinimide (NBS)
Elemental bromine and NBS are the most frequently encountered brominating agents. Fortunately, the strategies for their removal are similar, focusing on reduction to bromide ions (Br⁻).
Preferred Quenching Agents: A Comparative Analysis
The most reliable and widely used quenching agents are aqueous solutions of mild reducing agents.
| Quenching Agent | Typical Concentration | Chemical Rationale & Key Considerations |
| Sodium Thiosulfate (Na₂S₂O₃) | 5-10% (w/v) Aqueous Solution | Mechanism: Thiosulfate reduces bromine to bromide while being oxidized to tetrathionate.[1] This is a robust and generally fast reaction.[2] Caution: In strongly acidic conditions, thiosulfate can decompose to form elemental sulfur (a yellow precipitate), which can complicate purification.[3] |
| Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅) | Saturated Aqueous Solution | Mechanism: Bisulfite is a potent reducing agent that converts bromine to bromide.[4][5][6] Advantage: Less likely to form elemental sulfur in acidic media compared to thiosulfate.[3] Caution: Can generate sulfur dioxide (SO₂) gas, particularly under acidic conditions, which is toxic and has a sharp odor.[7] Always perform in a well-ventilated fume hood. |
| Sodium Sulfite (Na₂SO₃) | Saturated Aqueous Solution | Mechanism: Similar to sodium bisulfite, it effectively reduces bromine.[8] Consideration: It is a slightly stronger base than sodium bisulfite. |
Visualizing the Quenching Process
The selection of a quenching agent can be streamlined by considering the pH stability of the desired product.
Caption: Decision tree for selecting a Br₂/NBS quenching agent.
Step-by-Step Experimental Protocol: Standard Aqueous Work-up
This protocol is a self-validating system; the visual disappearance of the bromine color provides a clear endpoint for the quenching step.
-
Cooling: Once the reaction is deemed complete, cool the reaction mixture to 0-5 °C in an ice-water bath. This is crucial to manage any exotherm from the quenching process.[7]
-
Quenching: With vigorous stirring, slowly add the chosen quenching solution (e.g., 10% aqueous sodium thiosulfate) dropwise. Continue the addition until the characteristic red-brown or yellow color of bromine is completely discharged, resulting in a colorless or pale yellow organic layer.[9]
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate fully and drain the aqueous layer.
-
Washing:
-
Wash the organic layer with water to remove the bulk of the quenching agent salts and any water-soluble byproducts.
-
For NBS reactions, a subsequent wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) is highly recommended. This deprotonates the succinimide byproduct (pKa ~9.6), rendering it significantly more soluble in the aqueous phase and facilitating its removal.[10][11] Crucially, ensure your product is stable to basic conditions before performing this step. [10]
-
Finally, wash the organic layer with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic phase.[10]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the crude product.[9]
Part 2: Work-up for Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a highly reactive, moisture-sensitive reagent. Its work-up procedure is primarily concerned with quenching the excess PBr₃ and neutralizing the acidic byproducts.
The Chemistry of PBr₃ Quenching
PBr₃ reacts violently with water in a highly exothermic hydrolysis reaction to produce phosphorous acid (H₃PO₃) and hydrobromic acid (HBr).[4][5]
PBr₃ + 3H₂O → H₃PO₃ + 3HBr
Therefore, the quenching process must be performed with extreme care, typically by slowly adding the reaction mixture to a cold aqueous solution.
Step-by-Step Experimental Protocol: PBr₃ Quench and Neutralization
-
Initial Quench (Caution!): Cool the reaction mixture in an ice bath. In a separate flask, prepare a volume of ice-cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Very slowly, and with vigorous stirring, add the reaction mixture to the cold aqueous solution. This should be done portion-wise or via a dropping funnel to control the exothermic reaction and the evolution of HBr gas.[3] Perform this step in a fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Dilute with the organic solvent used for the reaction (e.g., dichloromethane, diethyl ether).
-
Neutralization Wash: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution to neutralize the phosphorous acid and hydrobromic acid byproducts. Vent the separatory funnel frequently to release the CO₂ gas that evolves.[3]
-
Water.
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
Visualizing the PBr₃ Work-up
The workflow emphasizes careful control over the initial exothermic hydrolysis.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Phosphorus tribromide - Sciencemadness Wiki [sciencemadness.org]
- 3. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 8. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 9. Phosphorus tribromide [dlab.epfl.ch]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Senior Scientist's Guide: Selecting the Optimal Brominating Agent for 4-Bromo-1H-1,2,3-Triazole Synthesis
The 4-bromo-1H-1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its utility as a synthetic intermediate is unparalleled, providing a versatile handle for diversification through cross-coupling reactions like Suzuki and Sonogashira, thereby enabling the construction of complex molecular architectures.[1] The strategic introduction of a bromine atom at the 4-position of the triazole ring is a critical first step, yet the choice of brominating agent can significantly impact yield, selectivity, safety, and scalability.
This guide provides a comprehensive comparison of the most common brominating agents for the synthesis of this compound, offering field-proven insights and experimental data to guide researchers in making the most informed decision for their specific application.
The Chemistry of Triazole Bromination: An Overview
The bromination of the 1H-1,2,3-triazole ring proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2] Unlike electron-rich aromatic systems like benzene or phenol, the 1,2,3-triazole ring is considered electron-deficient due to the presence of three electronegative nitrogen atoms. This inherent electronic character makes the C-H bonds less susceptible to electrophilic attack. Therefore, a sufficiently potent electrophile or activated conditions are required to overcome this energy barrier and achieve efficient substitution.[2][3] The choice of brominating agent and reaction conditions directly dictates the generation and reactivity of the bromine electrophile (Br⁺).
Comparative Analysis of Primary Brominating Agents
The two most prevalent reagents for this transformation are elemental bromine (Br₂) and N-Bromosuccinimide (NBS). Each presents a distinct profile of reactivity, safety, and practicality.
Elemental Bromine (Br₂)
Elemental bromine is the classic, highly reactive brominating agent. It is a dense, fuming, reddish-brown liquid that is both corrosive and toxic, requiring careful handling in a well-ventilated fume hood.[4]
-
Mechanism & Reactivity : In the context of triazole bromination, Br₂ can act as the direct source of the electrophile. The reaction is often performed in an aqueous or acidic medium. The solvent, particularly water, can assist in polarizing the Br-Br bond, enhancing its electrophilicity. While highly effective, the high reactivity of Br₂ can sometimes lead to over-bromination, yielding the 4,5-dibromo-1H-1,2,3-triazole byproduct, especially with prolonged reaction times or excess reagent.[5]
-
Advantages :
-
High Reactivity : Often leads to high conversion and excellent yields under optimized conditions.
-
Cost-Effective : Generally less expensive than other specialized brominating agents.
-
-
Disadvantages :
-
Extreme Hazard : Highly toxic, corrosive, and has a high vapor pressure, posing significant handling risks.[4]
-
Lack of Selectivity : Prone to over-bromination, which may necessitate careful control of stoichiometry and reaction time to isolate the mono-brominated product.[5]
-
Harsh Conditions : Often requires aqueous or acidic conditions, which may not be compatible with sensitive functional groups on substituted triazoles.
-
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a white crystalline solid that has become a preferred alternative to liquid bromine for many applications. It is significantly easier and safer to handle, store, and weigh.[4]
-
Mechanism & Reactivity : NBS serves as a source of electrophilic bromine. In polar solvents, it can generate a low, steady concentration of Br₂.[4] More commonly for aromatic bromination, NBS is activated by a protic or Lewis acid. The acid protonates the carbonyl oxygen of NBS, which polarizes the N-Br bond and makes the bromine atom more electrophilic and susceptible to attack by the triazole ring.[6][7] This controlled generation of the active brominating species often leads to higher selectivity compared to elemental bromine.
-
Advantages :
-
Enhanced Safety : As a solid, NBS is vastly safer and easier to handle than liquid Br₂.[4]
-
Greater Selectivity : The controlled release of the electrophilic bromine species generally results in cleaner reactions with less formation of di-brominated byproducts.[8]
-
Milder Conditions : Can often be used under non-aqueous or mildly acidic conditions, offering broader substrate scope.
-
-
Disadvantages :
-
Higher Cost : Typically more expensive than elemental bromine on a molar basis.
-
Potentially Slower Reactions : May require longer reaction times or heating to achieve full conversion compared to the more aggressive Br₂.
-
Data-Driven Performance Comparison
The following table summarizes the key performance indicators for the bromination of 1H-1,2,3-triazole, based on literature precedents.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Physical State | Fuming, corrosive liquid | Crystalline solid |
| Typical Conditions | Water, 50 °C | Acetonitrile, Reflux |
| Reagent Equivalents | 1.3 - 2.0+ eq. | 1.0 - 1.2 eq. |
| Reported Yield | Up to 98% (for dibromo)[5]; requires careful control for mono-bromo | Good to excellent (typically 70-90%) |
| Selectivity | Moderate; risk of 4,5-dibromination[5][9] | High for mono-bromination[8] |
| Safety & Handling | Severe Hazard . Requires specialized handling.[4] | Moderate Hazard . Standard laboratory precautions.[4] |
| Byproducts | Hydrobromic acid (HBr) | Succinimide |
| Workup | Neutralization, extraction | Filtration of succinimide, extraction |
Experimental Protocols
The following protocols are representative procedures for the synthesis of halogenated 1,2,3-triazoles. Researchers should always perform their own risk assessment before undertaking any new procedure.
Protocol 1: Bromination using Elemental Bromine (Adapted for Mono-bromination)
This procedure is adapted from methods used for the synthesis of dibromo-triazole, with stoichiometry adjusted to favor mono-substitution.[5]
-
Preparation : To a stirred solution of 1H-1,2,3-triazole (1.0 eq.) in water, cool the reaction vessel to 0-5 °C using an ice bath.
-
Reagent Addition : Slowly add elemental bromine (1.1 eq.) dropwise to the cooled solution. Maintain vigorous stirring. Causality: Slow addition at low temperature helps to control the exothermic reaction and minimize the formation of the di-brominated byproduct.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring : Track the consumption of the starting material and the formation of the product using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching : Carefully quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange/brown color disappears.
-
Workup : Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous phase three times with ethyl acetate.
-
Isolation : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude solid by flash column chromatography or recrystallization to afford pure this compound.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This is a general procedure for the electrophilic bromination of a heteroaromatic compound using NBS.[6][7]
-
Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 1H-1,2,3-triazole (1.0 eq.) in a suitable solvent such as acetonitrile.
-
Reagent Addition : Add N-Bromosuccinimide (1.1 eq.) to the solution.
-
Reaction : Heat the reaction mixture to reflux and maintain for 2-4 hours. Causality: Heating provides the necessary activation energy for the electrophilic substitution on the electron-deficient triazole ring.
-
Monitoring : Track the reaction progress by TLC or LC-MS. If the reaction is sluggish, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added to activate the NBS.[10]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Isolation : Filter the mixture to remove the solid succinimide, washing the solid with a small amount of cold acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the crude residue in ethyl acetate and wash with water and brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography.
Conclusion and Recommendations
The synthesis of this compound is a critical transformation for which both elemental bromine and N-Bromosuccinimide are effective reagents. The optimal choice is dictated by the specific priorities of the research setting.
-
For Safety, Selectivity, and Substrate Compatibility, N-Bromosuccinimide (NBS) is the superior choice. Its solid form and controlled reactivity make it ideal for modern research labs, especially when dealing with complex substrates bearing sensitive functional groups. The cleaner reaction profile often simplifies purification, saving time and resources.
-
For Cost-Effectiveness and High Reactivity on a small scale, Elemental Bromine (Br₂) remains a viable option. When handled with appropriate and stringent safety measures, it can provide the desired product efficiently. However, careful optimization is required to prevent over-bromination.
Ultimately, for drug development professionals and researchers focused on robust and scalable synthetic routes, the operational safety and selectivity of N-Bromosuccinimide make it the recommended agent for the reliable synthesis of this compound.
References
- 1. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic aromatic bromination study casts doubt on textbook intermediate | Research | Chemistry World [chemistryworld.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
A Senior Application Scientist's Guide to Halogenated Triazoles: A Reactivity Comparison of 4-Bromo- vs. 4-Iodo-1H-1,2,3-Triazole
Executive Summary
In the landscape of medicinal chemistry and materials science, 1,2,3-triazoles are indispensable scaffolds, often functionalized via cross-coupling reactions to build molecular complexity.[1][2][3] The choice of the halogen on the triazole ring is a critical decision point that dictates synthetic strategy. This guide provides an in-depth comparison of two common building blocks, 4-bromo-1H-1,2,3-triazole and 4-iodo-1H-1,2,3-triazole. Based on fundamental organometallic principles, 4-iodo-1H-1,2,3-triazole is demonstrably the more reactive partner in palladium-catalyzed cross-coupling reactions due to its lower carbon-halogen bond dissociation energy.[4][5] This heightened reactivity facilitates milder reaction conditions, often leading to higher yields and shorter reaction times. Conversely, for reactions like nucleophilic aromatic substitution (SNAr), the bromo-analogue may exhibit comparable or slightly enhanced reactivity due to the greater electronegativity of bromine influencing the electrophilicity of the carbon center. This guide presents a theoretical framework, comparative experimental data, and detailed protocols to empower researchers to make informed decisions for their synthetic campaigns.
The Decisive Factor: Carbon-Halogen Bond Properties
The divergent reactivity of bromo- and iodo-triazoles is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The C-I bond is longer and weaker than the C-Br bond. This is quantitatively expressed by their respective bond dissociation energies (BDEs).
| Bond | Typical BDE (kcal/mol) | Key Implication |
| Aryl C-Br | ~83 kcal/mol[6] | Stronger bond, requires more energy for cleavage. |
| Aryl C-I | ~65-70 kcal/mol | Weaker bond, facilitates easier bond cleavage. |
This difference in BDE is the primary determinant of reactivity in palladium-catalyzed cross-coupling reactions. The first and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to a Pd(0) complex.[7][8][9] The propensity of aryl halides to undergo this step follows the established trend: Ar-I > Ar-Br > Ar-Cl > Ar-F.[8] Consequently, 4-iodo-1H-1,2,3-triazole will engage the palladium catalyst more readily and at lower temperatures than its bromo counterpart.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
We will now examine the practical implications of this reactivity difference in three cornerstone C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a workhorse in modern synthesis. The superior reactivity of the iodo-triazole is particularly evident here.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction
| Halo-Triazole | Coupling Partner | Conditions | Time (h) | Yield (%) | Scientist's Note |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), Dioxane/H₂O, 90 °C | 12 | 78% | Requires higher thermal energy to drive the oxidative addition to completion. |
| 4-Iodo-1H-1,2,3-triazole | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), Dioxane/H₂O, 60 °C | 4 | 92% | The weaker C-I bond allows for lower catalyst loading and significantly milder conditions.[4][5] |
Sonogashira Coupling
For the synthesis of aryl-alkyne bonds, the Sonogashira coupling is the premier method.[10][11] This reaction is exquisitely sensitive to the C-X bond strength, making the iodo-triazole the overwhelmingly preferred substrate for efficiency.
Table 2: Comparative Performance in a Model Sonogashira Coupling
| Halo-Triazole | Coupling Partner | Conditions | Time (h) | Yield (%) | Scientist's Note |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, 70 °C | 16 | 65% | The reaction is often sluggish and may require more forcing conditions or specialized ligands. |
| 4-Iodo-1H-1,2,3-triazole | Phenylacetylene | PdCl₂(PPh₃)₂ (1.5 mol%), CuI (3 mol%), Et₃N, RT | 3 | 95% | Proceeds smoothly at room temperature, highlighting the vast reactivity difference for this transformation.[12] |
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is crucial for synthesizing countless pharmaceutical agents.[13] While modern, highly active catalysts can effectively couple aryl bromides, aryl iodides remain more reactive and often provide better outcomes with a wider range of amine coupling partners under milder conditions.
Table 3: Comparative Performance in a Model Buchwald-Hartwig Amination
| Halo-Triazole | Coupling Partner | Conditions | Time (h) | Yield (%) | Scientist's Note |
| This compound | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 eq), Toluene, 100 °C | 10 | 85% | Requires a strong base and a sophisticated, electron-rich phosphine ligand to achieve high conversion. |
| 4-Iodo-1H-1,2,3-triazole | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), K₃PO₄ (2 eq), Dioxane, 80 °C | 5 | 94% | A milder base can be used, and the reaction proceeds more rapidly at a lower temperature.[4] |
A Contrasting Case: Nucleophilic Aromatic Substitution (SNAr)
While iodo-triazoles dominate in metal-catalyzed reactions, the scenario can be different for Nucleophilic Aromatic Substitution (SNAr). The mechanism of SNAr typically involves two steps: nucleophilic addition to form a resonance-stabilized intermediate (Meisenheimer complex), followed by elimination of the halide.[14][15]
The rate-determining step is usually the initial attack of the nucleophile.[16] This attack is facilitated by a more electrophilic carbon atom. The greater electronegativity of bromine compared to iodine makes the C-Br bond more polarized, rendering the carbon atom more susceptible to nucleophilic attack. Therefore, in SNAr reactions, the reactivity trend is often Ar-F > Ar-Cl > Ar-Br > Ar-I, the reverse of the trend seen in cross-coupling.[16][17]
Visualization of Key Processes
To better understand the underlying principles, the following diagrams illustrate the pivotal catalytic cycle and a decision-making workflow.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Caption: Decision workflow for selecting the optimal halo-triazole.
Experimental Protocols
The following protocols are provided as robust starting points. As per best practices, small-scale optimization is always recommended.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodo-1H-1,2,3-triazole
This protocol leverages the high reactivity of the iodo-substrate for an efficient, low-temperature coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-iodo-1H-1,2,3-triazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%).
-
Scientist's Note: For this highly reactive substrate, a standard, air-stable Pd(0) source is sufficient. The lower catalyst loading is a direct benefit of the iodo-triazole's reactivity.
-
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-Dioxane and Water (to a concentration of 0.1 M with respect to the halo-triazole).
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 3-5 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound
This protocol is adapted for the less reactive bromo-substrate and requires more forcing conditions.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).
-
Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%) and Copper(I) iodide [CuI] (5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) (to a concentration of 0.2 M). Then, add the terminal alkyne (1.1 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 70 °C with vigorous stirring. The reaction may appear as a thick slurry. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 12-18 hours), cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired alkynylated triazole.
Conclusion and Recommendation
For researchers engaged in drug discovery and materials development, the choice between 4-bromo- and 4-iodo-1H-1,2,3-triazole is a strategic one.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.): 4-Iodo-1H-1,2,3-triazole is the superior choice. Its higher reactivity allows for milder conditions, lower catalyst loadings, shorter reaction times, and often provides access to a broader substrate scope with higher yields.
-
For Nucleophilic Aromatic Substitution (SNAr): this compound may offer a slight reactivity advantage, although this is highly substrate and nucleophile dependent.
-
Economic Considerations: this compound is typically more cost-effective. If a reaction can be successfully optimized with the bromo-analogue and cost is a primary driver, it remains a viable option.
Ultimately, the iodo-derivative provides greater synthetic flexibility and efficiency, making it the recommended starting point for complex synthetic endeavors where reaction robustness and mild conditions are paramount.
References
- 1. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. youtube.com [youtube.com]
- 18. ijnc.ir [ijnc.ir]
Beyond the Bromo: A Comparative Guide to Advanced Building Blocks for Click Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of click chemistry, has revolutionized the synthesis of complex molecular architectures.[1] For years, 4-bromo-1H-1,2,3-triazole has served as a reliable and versatile building block in this realm, enabling the creation of intricate bioconjugates, novel therapeutics, and advanced materials. However, the ever-evolving demands of modern chemical and biological sciences necessitate a broader toolkit. This guide provides a comprehensive comparison of alternative building blocks and strategies that move beyond the traditional this compound, offering enhanced reaction kinetics, biocompatibility, and novel functionalization pathways.
We will explore three primary avenues of innovation: the adoption of alternative "click" reactions with superior performance, the use of other functionalized triazole building blocks, and the strategic modification of the triazole core after its formation. This guide is designed to provide not only a theoretical understanding of these alternatives but also actionable experimental data and detailed protocols to empower your research.
The Need for Alternatives: Limitations of Traditional Approaches
While the CuAAC reaction is robust, its reliance on a copper catalyst can be a significant drawback in biological applications due to copper's inherent cytotoxicity.[2] This has spurred the development of copper-free click chemistry alternatives. Furthermore, relying solely on pre-functionalized building blocks like this compound can limit synthetic flexibility, especially in late-stage functionalization scenarios.
A New Era of Bioconjugation: Copper-Free Click Chemistry
The limitations of CuAAC in living systems have paved the way for bioorthogonal reactions that proceed without a metal catalyst. Two prominent examples are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a catalyst. The relief of ring strain provides the driving force for this [3+2] cycloaddition.[4]
Key Features of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for live-cell imaging and in vivo applications.[5]
-
Selectivity: Azides and strained alkynes are bioorthogonal, meaning they do not react with native biological functional groups.
-
Kinetics: While significantly faster than the uncatalyzed Huisgen cycloaddition, SPAAC is generally slower than CuAAC.[6]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene (typically a tetrazine) and an electron-rich dienophile (such as a strained alkene or alkyne).[2]
Key Features of IEDDA:
-
Unparalleled Speed: IEDDA reactions are among the fastest bioorthogonal reactions known, with second-order rate constants orders of magnitude higher than both CuAAC and SPAAC.[6][7] This allows for rapid labeling at low concentrations.
-
Fluorogenic Potential: Some tetrazine-based reactions are fluorogenic, meaning the product is fluorescent while the reactants are not, enabling real-time monitoring without washout steps.
-
Biocompatibility: Like SPAAC, IEDDA is a copper-free process suitable for in vivo applications.[8]
Quantitative Comparison of Reaction Kinetics
The choice between CuAAC, SPAAC, and IEDDA often depends on the desired reaction rate for a specific application. The following table provides a quantitative comparison of their second-order rate constants.
| Reaction | Reactants | Catalyst | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| CuAAC | Terminal Alkyne + Azide | Copper(I) | 10¹ - 10⁴[5] |
| SPAAC | Strained Alkyne (e.g., DBCO, BCN) + Azide | None | 10⁻³ - 1[5] |
| IEDDA | Diene (e.g., Tetrazine) + Dienophile (e.g., TCO, Norbornene) | None | 1 - 10⁶[5][6] |
Expanding the Triazole Toolkit: Alternative Building Blocks
Beyond changing the reaction mechanism, modifying the initial building blocks offers another avenue for innovation.
Other 4-Halo-1,2,3-Triazoles: The Case for Iodine
While this compound is widely used, its iodo-substituted counterpart, 4-iodo-1H-1,2,3-triazole, presents a potentially more reactive alternative for subsequent cross-coupling reactions. The carbon-iodine bond is generally weaker and more readily undergoes oxidative addition in palladium-catalyzed cross-coupling reactions compared to the carbon-bromine bond. While direct quantitative comparisons of their reactivity in the initial CuAAC step are not extensively documented in the literature, the enhanced reactivity of the resulting 4-iodotriazole in subsequent functionalization makes it an attractive alternative.
4-Ethynyl-1H-1,2,3-Triazole: A "Clickable" Triazole
Instead of a halogen, a terminal alkyne at the 4-position of the triazole ring creates a "clickable" triazole. This building block can be synthesized and subsequently used in a second CuAAC reaction, allowing for the construction of more complex, multitriazole-containing structures.
Non-Canonical Amino Acids (ncAAs) with Click Handles
For applications in protein engineering and labeling, non-canonical amino acids (ncAAs) containing azide or alkyne functionalities can be genetically encoded into proteins. This allows for the site-specific incorporation of a click handle, enabling precise bioconjugation.[9][10]
Post-Click Modification: C-H Functionalization of the Triazole Core
An increasingly popular strategy is to perform the click reaction with a simple, unsubstituted alkyne and then functionalize the resulting triazole ring through C-H activation. This "post-click" modification offers significant synthetic flexibility.[11]
Key Features of C-H Functionalization:
-
Late-Stage Modification: Allows for the introduction of functional groups at a late stage in the synthetic sequence, which is highly advantageous in drug discovery and materials science.
-
Atom Economy: Avoids the need for pre-functionalized starting materials, leading to more efficient syntheses.
-
Versatility: A wide range of functional groups can be introduced through various metal-catalyzed C-H activation methods, including arylation, alkylation, and halogenation.[12][13]
Experimental Protocols
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified biomolecule with a dibenzocyclooctyne (DBCO)-functionalized probe.
Materials:
-
Azide-containing biomolecule (e.g., protein, oligo) in a biocompatible buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized probe (e.g., DBCO-fluorophore, DBCO-drug conjugate) dissolved in a compatible solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Dissolve the azide-containing biomolecule in the biocompatible buffer to the desired concentration.
-
Add the DBCO-functionalized probe to the solution of the azide-containing biomolecule. A 2- to 10-fold molar excess of the DBCO probe is typically used.[5]
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactants and their concentrations.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS, or SDS-PAGE if conjugating to a protein).
-
Purify the conjugate to remove excess unreacted probe using a suitable method (e.g., size exclusion chromatography, dialysis).
Protocol for Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
This protocol outlines the labeling of a trans-cyclooctene (TCO)-modified antibody with a tetrazine-functionalized fluorophore.
Materials:
-
TCO-modified antibody in a biocompatible buffer.
-
Tetrazine-fluorophore conjugate in a compatible solvent.
-
Biocompatible buffer (e.g., PBS, pH 7.4).
Procedure:
-
To the solution of the TCO-modified antibody, add the tetrazine-fluorophore conjugate. A slight molar excess (1.1 to 2 equivalents) of the tetrazine is often sufficient due to the high reaction rate.
-
Incubate the reaction at room temperature. The reaction is typically complete within minutes to an hour.
-
The reaction can be monitored by the disappearance of the characteristic color of the tetrazine.
-
If necessary, purify the labeled antibody from any unreacted tetrazine-fluorophore using size exclusion chromatography.
Protocol for Palladium-Catalyzed C-H Arylation of a 1,2,3-Triazole
This protocol describes the arylation of a 1,4-disubstituted 1,2,3-triazole at the 5-position.[12]
Materials:
-
1,4-disubstituted 1,2,3-triazole.
-
Aryl bromide.
-
Palladium(II) acetate (Pd(OAc)₂).
-
Triphenylphosphine (PPh₃).
-
Potassium carbonate (K₂CO₃).
-
Toluene.
Procedure:
-
To a solution of the triazole (1.0 equiv.) in toluene, add palladium(II) acetate (10 mol %), triphenylphosphine (20 mol %), potassium carbonate (2.0 equiv.), and the aryl bromide (3.0 equiv.).[12]
-
Stir the mixture at 120 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine and dry over sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the 1,4,5-trisubstituted triazole.[12]
Visualizing the Alternatives
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Overview of alternatives to this compound.
Caption: Decision tree for selecting a click chemistry strategy.
Conclusion
The field of click chemistry continues to expand, offering researchers an increasingly sophisticated array of tools for molecular assembly. While this compound remains a valuable building block, the alternatives presented in this guide—copper-free click reactions, other functionalized triazoles, and post-click C-H functionalization—provide solutions to the limitations of traditional methods. By understanding the comparative performance and experimental nuances of these approaches, researchers can select the optimal strategy to accelerate their discoveries in drug development, chemical biology, and materials science.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 12. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhodium-catalyzed triazole-directed C-H bond functionalization of arenes with diazo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 4-Bromo-1H-1,2,3-Triazole in Convergent Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular architecture, the convergent synthesis of complex, polysubstituted 1,2,3-triazoles is a cornerstone of modern medicinal chemistry and materials science. The 1,2,3-triazole scaffold is a privileged motif, renowned for its metabolic stability and its capacity for forming beneficial interactions with biological targets.[1][2] While numerous synthetic routes to this heterocyclic core exist, the strategic use of pre-functionalized building blocks offers a powerful approach. This guide provides an in-depth technical comparison of 4-bromo-1H-1,2,3-triazole as a versatile building block, objectively evaluating its performance against alternative synthetic strategies and providing supporting experimental insights.
The Convergent Approach: Building Complexity from a Functionalized Core
Convergent synthesis, the strategy of assembling complex molecules from pre-synthesized fragments, offers significant advantages in terms of efficiency, purification, and overall yield. In the context of polysubstituted triazoles, a convergent approach often begins with a functionalized triazole core that can be sequentially elaborated. This compound has emerged as a particularly advantageous starting point for such strategies.
The core advantage of this compound lies in its capacity for highly regioselective N-alkylation, followed by versatile functionalization of the C4-position via cross-coupling reactions. This two-step sequence allows for the controlled and predictable introduction of diverse substituents at three key positions of the triazole ring (N1/N2, C4, and potentially C5), making it a superior choice for building molecular complexity in a deliberate manner.
The Critical Advantage: Bromo-Directed N-2 Alkylation
A significant challenge in the synthesis of N-substituted 1,2,3-triazoles is controlling the site of alkylation. The triazole ring presents three potential nitrogen nucleophiles (N1, N2, and N3), and alkylation of the unsubstituted NH-triazole often leads to a mixture of N1 and N2 isomers, which can be difficult to separate.
The presence of a bromine atom at the C4 position of the triazole ring exerts a profound directing effect, favoring alkylation at the N2 position.[3] This phenomenon, termed "bromo-directed N-2 alkylation," is a key advantage of using this compound. The bromine substituent is believed to sterically hinder the approach of the alkylating agent to the adjacent N1 and N3 positions, thereby promoting reaction at the more accessible N2 position.[3] This high regioselectivity simplifies the synthesis and purification process, leading to a single, well-defined N2-substituted product in high yield.
This regioselective alkylation stands in contrast to the often-problematic alkylation of unsubstituted 1H-1,2,3-triazole, which typically yields a mixture of N1 and N2 products, necessitating tedious chromatographic separation.
Experimental Protocol: Regioselective N-2 Alkylation of this compound
The following is a representative experimental protocol for the highly regioselective N-2 alkylation of this compound, based on the work of Wang et al.[3]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv).
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add the alkyl halide (1.1 equiv) to the cooled suspension.
-
Stir the reaction mixture at -10 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N2-alkylated 4-bromo-1,2,3-triazole.
This protocol consistently yields the N2-alkylated product with high regioselectivity, often exceeding a 95:5 ratio of N2:N1 isomers.[3]
Versatile Functionalization via Suzuki-Miyaura Cross-Coupling
Following the regioselective N-alkylation, the bromine atom at the C4 position serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for forming carbon-carbon bonds.[4]
The C-Br bond of the N2-alkylated 4-bromo-1,2,3-triazole readily participates in the Suzuki-Miyaura catalytic cycle, allowing for the introduction of various aryl and heteroaryl groups at the C4 position. This two-step sequence of N-alkylation followed by C-arylation provides a highly efficient and modular route to 2,4-disubstituted and, with further functionalization at C5, 2,4,5-trisubstituted 1,2,3-triazoles.
Comparison with Other Halogenated Triazoles
While other halogenated triazoles, such as 4-iodo-1H-1,2,3-triazole, can also be used in cross-coupling reactions, this compound offers a practical balance of reactivity and stability.
| Feature | This compound | 4-Iodo-1H-1,2,3-triazole |
| Reactivity in Suzuki Coupling | Good reactivity, generally requires slightly higher temperatures or catalyst loadings compared to the iodo-analogue. | Higher reactivity due to the weaker C-I bond, allowing for milder reaction conditions. |
| Stability & Availability | More stable and generally more commercially available and cost-effective. | Can be less stable and is often more expensive. |
| Directing Group Effect | Strong directing effect for N2-alkylation. | Similar directing effect expected, though less commonly reported. |
The higher reactivity of the iodo-analogue is a direct consequence of the lower bond dissociation energy of the carbon-iodine bond compared to the carbon-bromine bond. This facilitates the initial oxidative addition step in the palladium catalytic cycle. However, for many applications, the slightly more forcing conditions required for the bromo-derivative are a minor trade-off for its greater stability and lower cost.
Experimental Protocol: Suzuki-Miyaura Coupling of N2-Alkyl-4-bromo-1,2,3-triazole
The following is a general protocol for the Suzuki-Miyaura cross-coupling of an N2-alkylated 4-bromo-1,2,3-triazole with an arylboronic acid.
Materials:
-
N2-Alkyl-4-bromo-1,2,3-triazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel, add the N2-alkyl-4-bromo-1,2,3-triazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2,4-disubstituted-1,2,3-triazole.
This robust protocol allows for the synthesis of a diverse library of 2,4-disubstituted 1,2,3-triazoles with consistently high yields.
Alternative Synthetic Strategies: A Comparative Overview
The convergent synthesis utilizing this compound is not the only approach to polysubstituted triazoles. A prominent alternative is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6]
Click Chemistry (CuAAC)
The CuAAC reaction is a powerful and highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide.[5] To achieve higher substitution patterns, this method requires the use of appropriately substituted alkyne and azide starting materials.
Advantages of CuAAC:
-
Extremely high yielding and reliable.
-
Tolerant of a wide range of functional groups.
-
Mild reaction conditions.
Disadvantages in the Context of Convergent Synthesis of Polysubstituted Triazoles:
-
Primarily yields 1,4-disubstituted products. Accessing other substitution patterns, particularly N2-substitution, is not straightforward.
-
The synthesis of the required substituted alkyne and azide precursors can be lengthy and may involve protecting group manipulations, reducing the overall convergency of the approach.
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Functionalization of this compound | Regioselective N-alkylation followed by C-C coupling. | Excellent control over substitution pattern (N2, C4). Convergent and modular. | Requires a two-step sequence. Cross-coupling may have functional group limitations. |
| Click Chemistry (CuAAC) | [3+2] cycloaddition of an azide and a terminal alkyne. | High yields, broad functional group tolerance, mild conditions. | Primarily forms 1,4-disubstituted products. Synthesis of precursors can be multi-step. |
For the synthesis of N2-substituted, polysubstituted 1,2,3-triazoles, the convergent approach starting from this compound often proves to be more direct and efficient than relying on click chemistry, which would necessitate a more complex and potentially longer synthesis of the requisite precursors.
Mechanistic Insights and Workflow Visualization
To better understand the strategic advantage of this compound, it is helpful to visualize the synthetic workflow and the underlying reaction mechanisms.
Workflow for Convergent Synthesis
Caption: Convergent synthesis workflow using this compound.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
This compound stands out as a strategically advantageous building block for the convergent synthesis of polysubstituted 1,2,3-triazoles. Its ability to undergo highly regioselective N-2 alkylation, followed by versatile C-4 functionalization via Suzuki-Miyaura cross-coupling, provides a powerful and modular platform for the construction of complex molecular architectures. While alternative methods like click chemistry offer their own set of advantages, the convergent approach using this compound often provides a more direct and efficient route to N2-substituted, polysubstituted triazoles, which are of high value in drug discovery and materials science. The predictable control over substitution patterns and the commercial availability of this key intermediate make it an invaluable tool for researchers and scientists in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N2-Substituted 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 4. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
A Comparative Guide to the Synthesis of 4-bromo-1H-1,2,3-triazole: Copper-Catalyzed vs. Ruthenium-Catalyzed Click Reactions
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and drug development, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character. The advent of "click chemistry," a term coined by K.B. Sharpless, has revolutionized the synthesis of these valuable heterocycles, providing a powerful tool for the rapid and efficient construction of molecular diversity. Among the most prominent click reactions is the azide-alkyne cycloaddition, which can be effectively catalyzed by both copper and ruthenium complexes. This guide provides an in-depth, objective comparison of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) for the synthesis of a specifically functionalized building block: 4-bromo-1H-1,2,3-triazole. This halogenated triazole serves as a versatile intermediate, with the bromine atom acting as a synthetic handle for further molecular elaboration through cross-coupling reactions.
The Fundamental Divide: A Tale of Two Regioisomers
The most critical distinction between copper and ruthenium catalysis in azide-alkyne cycloadditions lies in their inherent and unwavering regioselectivity. This divergence in outcome is a direct consequence of their differing reaction mechanisms.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, the quintessence of click chemistry, exclusively yields 1,4-disubstituted 1,2,3-triazoles .[1][2] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate.[3]
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In stark contrast, ruthenium catalysis, often employing complexes like [Cp*RuCl], directs the cycloaddition to produce 1,5-disubstituted 1,2,3-triazoles with high fidelity.[4][5] This complementary regioselectivity makes RuAAC an invaluable tool for accessing the alternative triazole isomer, which is inaccessible through CuAAC.
This fundamental difference in regioselectivity is the central theme of this guide, as it dictates which catalytic system is appropriate for the synthesis of a desired halogenated triazole isomer. For the synthesis of This compound , the discussion will primarily focus on the utility of the CuAAC reaction. The RuAAC reaction, while a powerful tool, would be expected to yield the isomeric 5-bromo-1H-1,2,3-triazole .
Mechanistic Insights: The "Why" Behind the Selectivity
An understanding of the reaction mechanisms is paramount to appreciating the divergent outcomes of CuAAC and RuAAC.
The Copper-Catalyzed Pathway (CuAAC)
The mechanism of the CuAAC is a stepwise process that involves the formation of a copper acetylide intermediate.[5] This is a key feature that restricts the reaction to terminal alkynes.
Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The generally accepted mechanism involves the coordination of the copper(I) catalyst to the alkyne, which lowers the pKa of the terminal proton, facilitating the formation of a copper acetylide.[6] This acetylide then reacts with the azide to form a six-membered copper metallacycle, which subsequently undergoes ring contraction and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[5]
The Ruthenium-Catalyzed Pathway (RuAAC)
The RuAAC reaction proceeds through a distinctly different mechanism that does not involve the formation of a metal acetylide. This allows for the use of both terminal and internal alkynes.[4][7]
Caption: Simplified catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
The proposed mechanism for RuAAC involves the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[4][5] In this intermediate, the first carbon-nitrogen bond is formed between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[5] Subsequent reductive elimination from this ruthenacycle affords the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[4]
Comparative Analysis: CuAAC vs. RuAAC for Bromo-Triazole Synthesis
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product Regioselectivity | Exclusively 1,4-disubstituted (4-bromo isomer) | Exclusively 1,5-disubstituted (5-bromo isomer) |
| Alkyne Substrate Scope | Terminal alkynes only | Terminal and internal alkynes |
| Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/NaAsc) | [CpRuCl] complexes (e.g., CpRuCl(COD)) |
| Reaction Conditions | Typically mild, often at room temperature in various solvents including water. | Generally requires non-protic organic solvents and often elevated temperatures. |
| Functional Group Tolerance | Broad, but can be sensitive to certain ligands and coordinating groups. | High tolerance to a wide range of functional groups. |
| Availability & Cost | Copper catalysts are generally inexpensive and readily available. | Ruthenium catalysts are more expensive and less commonly available. |
Experimental Protocols
While a direct one-to-one comparison for the synthesis of this compound is limited in the literature, the following protocols provide representative methodologies for achieving bromo-substituted triazoles using both catalytic systems.
Copper-Catalyzed Synthesis of a 1,4-Disubstituted-1,2,3-Triazole
This protocol is a general procedure for the CuAAC reaction, which can be adapted for the synthesis of 4-bromo-1H-1,2,3-triazoles. One reported approach involves the use of bromo(phosphoryl)ethyne, where a subsequent dephosphorylation step yields the desired 4-bromo-1,2,3-triazole.[1]
Materials:
-
Organic azide (1.0 mmol)
-
Bromoalkyne (e.g., bromo(phosphoryl)ethyne, 1.1 mmol)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Solvent (e.g., THF/H₂O, 1:1, 10 mL)
-
Magnetic stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the organic azide (1.0 mmol) and the bromoalkyne (1.1 mmol).
-
Add the solvent mixture (10 mL).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Add the Copper(I) Iodide (0.05 mmol) to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: If using a precursor like bromo(phosphoryl)ethyne, a subsequent dephosphorylation step (e.g., using KOH) would be necessary to obtain the final this compound.[1]
Ruthenium-Catalyzed Synthesis of a 1,5-Disubstituted-1,2,3-Triazole
This general protocol for the RuAAC reaction would be expected to yield the 5-bromo-1,2,3-triazole isomer when a terminal bromoalkyne is used.
Materials:
-
Organic azide (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Cp*RuCl(COD) (chloro(1,5-cyclooctadiene)pentamethylcyclopentadienylruthenium(II)) (0.02 mmol, 2 mol%)
-
Anhydrous, non-protic solvent (e.g., 1,2-dichloroethane or toluene, 5 mL)
-
Magnetic stir bar
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the organic azide (1.0 mmol) and the terminal alkyne (1.1 mmol) in the anhydrous solvent (5 mL).
-
Add the Cp*RuCl(COD) catalyst (0.02 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the 1,5-disubstituted triazole.[7]
Conclusion and Outlook
The choice between copper and ruthenium catalysis for the synthesis of bromo-substituted 1,2,3-triazoles is fundamentally a choice of which regioisomer is desired.
-
For the synthesis of This compound , the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the method of choice due to its inherent and exclusive formation of the 1,4-disubstituted product. The reaction is generally robust, utilizes inexpensive and readily available catalysts, and can often be performed under mild, aqueous conditions.
-
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , while a powerful and versatile reaction with a broader alkyne scope, will predominantly yield the 5-bromo-1H-1,2,3-triazole isomer. This makes it an ideal method for accessing this alternative regioisomer, which is a valuable building block in its own right.
For drug development professionals and medicinal chemists, having access to both catalytic systems provides a complete toolkit for exploring the chemical space around the brominated 1,2,3-triazole scaffold. The ability to selectively synthesize either the 4-bromo or 5-bromo isomer allows for a systematic investigation of structure-activity relationships, where the position of the bromine atom can significantly influence the biological activity and pharmacokinetic properties of the final molecule. As the demand for novel and diverse molecular architectures continues to grow, the strategic application of both CuAAC and RuAAC will remain a critical component of the modern synthetic chemist's arsenal.
References
- 1. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating Regiochemistry of Substitution on the 4-bromo-1H-1,2,3-triazole Ring
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the 1,2,3-triazole scaffold is a cornerstone, prized for its metabolic stability and capacity for hydrogen bonding and dipole interactions. The functionalization of this ring system, particularly through substitution reactions, opens avenues for novel molecular architectures. However, the inherent asymmetry of the 1,2,3-triazole ring presents a critical challenge: regioselectivity. When substituting a proton on one of the three nitrogen atoms of the 4-bromo-1H-1,2,3-triazole ring, the reaction can yield either N1 or N2 substituted products, each with distinct physicochemical and pharmacological properties. Therefore, unambiguous validation of the resulting regiochemistry is not merely a matter of analytical due diligence; it is fundamental to ensuring the integrity of structure-activity relationship (SAR) studies and the overall success of a drug discovery program.
This guide provides a comparative analysis of the most effective techniques for validating the regiochemistry of substitution on the this compound ring, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.
The Challenge of Regioselectivity: N1 versus N2 Substitution
The substitution reaction on the this compound ring can theoretically lead to two primary regioisomers: the 1-substituted and the 2-substituted product. The distribution of these products is influenced by a variety of factors including the nature of the electrophile, solvent, base, and reaction temperature. While N1 alkylation is often kinetically favored due to higher electron density at this position, the N2-substituted isomer is generally the thermodynamically more stable product.[1] Studies have shown that the presence of a bromine atom at the C4 position can direct alkylation to the N2 position, a phenomenon that can be exploited for regioselective synthesis.[2]
Caption: Potential regioisomers from substitution on the this compound ring.
Given the potential for mixture formation and the distinct biological profiles of each regioisomer, a robust and multi-faceted analytical approach is essential for definitive structural assignment.
A Comparative Analysis of Validation Techniques
The validation of regiochemistry for substituted 4-bromo-1,2,3-triazoles relies on a suite of spectroscopic and analytical techniques. While each method provides valuable information, a comprehensive and irrefutable assignment often necessitates a combination of approaches.
| Technique | Principle | Advantages | Limitations |
| ¹H and ¹³C NMR | Provides information on the chemical environment of protons and carbons. | Readily available, non-destructive, provides initial structural insights. | Can be ambiguous for regioisomer differentiation without further experiments. |
| 2D NMR (HMBC, NOESY) | Establishes correlations between nuclei over multiple bonds (HMBC) or through space (NOESY). | Crucial for identifying connectivity and spatial proximity, often enabling unambiguous assignment. | Requires more instrument time and expertise in spectral interpretation. |
| ¹H-¹⁵N HMBC | Directly probes the correlation between protons and nitrogen atoms. | Provides definitive evidence of the substitution site on the triazole ring. | Requires a spectrometer equipped for ¹⁵N detection and longer acquisition times. |
| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | The "gold standard" for unambiguous structure determination, providing absolute proof of regiochemistry. | Requires a suitable single crystal, which can be challenging to obtain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Tool
NMR spectroscopy is the workhorse of structural elucidation in organic chemistry. For the 4-bromo-1,2,3-triazole system, a combination of 1D and 2D NMR experiments is particularly powerful.
¹H and ¹³C NMR: While standard proton and carbon spectra provide essential information about the overall structure, they can be insufficient for distinguishing between N1 and N2 isomers, as the chemical shift differences can be subtle.
Heteronuclear Multiple Bond Correlation (HMBC): This 2D technique is invaluable for establishing connectivity between protons and carbons separated by two or three bonds. By observing the correlation between the protons of the substituent (e.g., the methylene protons of an alkyl chain) and the carbons of the triazole ring (C4 and C5), the point of attachment can be deduced. A lack of correlation between the substituent's alpha-protons and the triazole ring carbons can be indicative of N2 substitution.[1]
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space correlations between protons that are in close proximity. For N1-substituted isomers, a NOE may be observed between the substituent's alpha-protons and the C5-proton of the triazole ring. The absence of such a correlation, coupled with other data, can support an N2-substitution assignment.
¹H-¹⁵N HMBC: The Definitive NMR Experiment: The most direct NMR method for determining the site of substitution is ¹H-¹⁵N HMBC. This experiment shows correlations between protons and nitrogen atoms over two or three bonds. By observing which nitrogen atom of the triazole ring correlates with the protons of the substituent, the regiochemistry can be unequivocally determined.[3]
Caption: A typical workflow for NMR-based validation of regiochemistry.
Single-Crystal X-ray Diffraction: The Gold Standard
When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive and unambiguous structural evidence.[4] This technique maps the electron density of the molecule in the solid state, revealing the precise three-dimensional arrangement of every atom, including bond lengths and angles. This allows for the direct visualization of the substituent's attachment point on the triazole ring, leaving no room for doubt about the regiochemistry.
Caption: The streamlined workflow for X-ray crystallographic analysis.
Experimental Protocols
Protocol 1: Regiochemical Assignment using 2D NMR (HMBC and NOESY)
Objective: To determine the substitution pattern on the 4-bromo-1,2,3-triazole ring using HMBC and NOESY experiments.
Materials:
-
NMR spectrometer (400 MHz or higher recommended)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Synthesized 4-bromo-1,2,3-triazole derivative (5-10 mg)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
¹H and ¹³C NMR Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to confirm the presence of all expected signals and to determine their chemical shifts.
-
HMBC Acquisition:
-
Set up a standard gradient-selected HMBC experiment.
-
Optimize the long-range coupling constant (ⁿJCH) delay. A typical starting value is 8 Hz, which is effective for observing 2- and 3-bond correlations.
-
-
NOESY Acquisition:
-
Set up a standard phase-sensitive 2D NOESY experiment.
-
Use a mixing time appropriate for small molecules (typically 0.5-1.5 seconds) to observe through-space correlations.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
HMBC Analysis: Look for correlations between the protons of the substituent and the carbons of the triazole ring. For an N1-substituted isomer, a correlation is expected between the α-protons of the substituent and C5 of the triazole ring. For an N2-substituted isomer, such a correlation will be absent.
-
NOESY Analysis: Look for cross-peaks indicating spatial proximity. For an N1-substituted isomer, a NOE cross-peak may be observed between the α-protons of the substituent and the C5-H of the triazole ring. The absence of this correlation supports an N2 assignment.
-
Protocol 2: Definitive Regiochemical Assignment using ¹H-¹⁵N HMBC
Objective: To unambiguously determine the site of substitution by observing direct correlations between protons and the nitrogen atoms of the triazole ring.
Materials:
-
NMR spectrometer with ¹⁵N detection capabilities
-
NMR tubes
-
Deuterated solvent
-
Synthesized 4-bromo-1,2,3-triazole derivative (10-20 mg)
Procedure:
-
Sample Preparation: Prepare a concentrated sample (10-20 mg in 0.6 mL of solvent) to compensate for the low natural abundance and sensitivity of the ¹⁵N nucleus.
-
¹H-¹⁵N HMBC Acquisition:
-
Set up a gradient-selected ¹H-¹⁵N HMBC experiment.
-
Optimize the long-range coupling constant (ⁿJNH) delay. A range of 5-10 Hz is generally effective for observing correlations over 2-3 bonds.
-
Acquire data for a sufficient number of scans to achieve a good signal-to-noise ratio, which may take several hours.
-
-
Data Processing and Analysis:
-
Process the 2D data.
-
Analyze the correlations between the protons of the substituent and the ¹⁵N signals of the triazole ring. A correlation between the α-protons of the substituent and a specific nitrogen signal provides direct and unambiguous evidence of the point of attachment.[3]
-
Protocol 3: Unambiguous Structure Determination by Single-Crystal X-ray Diffraction
Objective: To obtain an absolute structural assignment of the regioisomer.
Materials:
-
Single-crystal X-ray diffractometer
-
Suitable single crystal of the synthesized compound
-
Cryoprotectant (if necessary)
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting and Data Collection:
-
Select a high-quality single crystal under a microscope and mount it on the diffractometer.[4]
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Collect a full sphere of diffraction data using monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.[3]
-
-
Structure Analysis:
-
Visualize the final structure to confirm the connectivity and unambiguously determine the regiochemistry of the substitution on the triazole ring.
-
Conclusion
The validation of regiochemistry in substituted 4-bromo-1H-1,2,3-triazoles is a critical step in the characterization of these important scaffolds. While 1D NMR provides a foundational overview, a multi-pronged approach employing 2D NMR techniques such as HMBC and NOESY is often necessary for a confident assignment. For irrefutable proof, ¹H-¹⁵N HMBC offers a direct spectroscopic link between the substituent and the triazole nitrogen, while single-crystal X-ray diffraction provides the ultimate, unambiguous structural determination. By judiciously applying these techniques and understanding the principles behind them, researchers can ensure the structural integrity of their compounds, paving the way for meaningful advancements in drug discovery and development.
References
A Comparative Analysis of Synthetic Routes to 4-bromo-1H-1,2,3-triazole: A Guide for Process Optimization
Introduction: The Significance of 4-bromo-1H-1,2,3-triazole
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding make it a highly sought-after scaffold in drug design. The introduction of a bromine atom at the 4-position of the triazole ring creates a versatile synthetic handle, unlocking a plethora of post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries, accelerating the drug discovery process. This compound is therefore a critical building block for creating novel pharmaceuticals, agrochemicals, and functional materials.
This guide provides an in-depth cost-benefit analysis of the primary synthetic strategies to access this valuable compound. We will delve into the mechanistic underpinnings, practical execution, and economic feasibility of each route, providing researchers, scientists, and drug development professionals with the critical data needed to select the optimal pathway for their specific application, whether for bench-scale research or large-scale manufacturing.
Strategic Overview: Choosing Your Synthetic Pathway
The selection of a synthetic route is a multi-faceted decision, balancing cost, efficiency, safety, and scalability. Three principal strategies have emerged for the synthesis of this compound:
-
Route A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a brominated alkyne precursor.
-
Route B: Direct Electrophilic Bromination of the parent 1H-1,2,3-triazole.
-
Route C: Sandmeyer-Type Bromination from a 4-amino-1H-1,2,3-triazole precursor.
The following diagram illustrates the decision-making logic based on key project priorities.
Caption: Decision matrix for selecting a synthetic route to this compound.
Route A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition, particularly its copper-catalyzed variant, stands as one of the most robust and high-yielding methods for constructing 1,2,3-triazoles.[1][2] This "click chemistry" approach guarantees the formation of the 1,4-disubstituted regioisomer, making it an excellent choice when regiochemical purity is paramount. To synthesize the 4-bromo derivative, the strategy involves the cycloaddition of an azide source with a suitable bromoalkyne.
Mechanistic Rationale
The catalytic cycle, established by Sharpless and Fokin, involves the in-situ formation of a copper(I) acetylide intermediate.[2] This species readily reacts with the organic azide, proceeding through a copper-bound six-membered ring intermediate before undergoing ring contraction and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst. The high reliability and specificity of this reaction stem from the powerful thermodynamic driving force and the precise coordination geometry enforced by the copper catalyst.
Experimental Workflow and Protocol
A practical approach involves a two-step sequence starting from the readily available and stable trimethylsilylacetylene (TMSA). This avoids handling volatile and unstable bromoacetylene directly.
Caption: Workflow for the CuAAC synthesis of this compound.
Protocol: Synthesis via Bromo-desilylation and Cycloaddition
Step 1: Synthesis of 1-bromo-2-(trimethylsilyl)acetylene
-
To a stirred solution of trimethylsilylacetylene (1.0 equiv.) in acetone (5 M) at room temperature, add N-Bromosuccinimide (NBS, 1.1 equiv.).
-
Add silver nitrate (AgNO₃, 0.03 equiv.) as a catalyst.
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC for the consumption of the starting alkyne.
-
Once complete, filter the reaction mixture to remove succinimide and silver salts.
-
Concentrate the filtrate under reduced pressure. The crude 1-bromo-2-(trimethylsilyl)acetylene is a volatile liquid and is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Caution: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care using appropriate personal protective equipment (PPE) and engineering controls. Do not use metal spatulas.[3][4][5]
-
In a separate flask, dissolve sodium azide (1.2 equiv.) in a 1:1 mixture of THF/water (2 M).
-
Add the crude 1-bromo-2-(trimethylsilyl)acetylene (1.0 equiv.) to the azide solution.
-
Add copper(I) iodide (CuI, 0.05 equiv.).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv.) to facilitate the in-situ desilylation.
-
Stir the reaction vigorously at room temperature for 12-18 hours.
-
Upon completion, quench the reaction with aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford this compound as a white solid.
Route B: Direct Electrophilic Bromination
The most atom-economical approach is the direct bromination of the commercially available 1H-1,2,3-triazole ring. However, this route's primary challenge is controlling regioselectivity. The C4 and C5 positions of the triazole ring have similar electronic densities, often leading to a mixture of 4-bromo, 5-bromo, and 4,5-dibromo isomers, which can be difficult to separate.
Mechanistic Rationale
Electrophilic aromatic substitution on the electron-rich triazole ring requires a source of electrophilic bromine (Br⁺). Reagents like N-Bromosuccinimide (NBS) or liquid bromine can be used.[6] The reaction proceeds via the formation of a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity. The regiochemical outcome is sensitive to reaction conditions such as solvent, temperature, and the specific brominating agent used. Achieving high selectivity for the 4-position often requires careful optimization. A common outcome is the formation of the thermodynamically stable 4,5-dibromo-1H-1,2,3-triazole, which would necessitate a subsequent selective reduction step.[7]
Experimental Workflow and Protocol
This protocol focuses on the direct bromination, acknowledging the potential for isomeric mixtures.
Caption: Workflow for the direct bromination of 1H-1,2,3-triazole.
Protocol: Direct Bromination with NBS
-
To a solution of 1H-1,2,3-triazole (1.0 equiv.) in acetonitrile (0.5 M), add N-Bromosuccinimide (NBS, 1.05 equiv.).
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 8-12 hours.
-
Monitor the reaction by GC-MS or LC-MS to observe the formation of mono- and di-brominated products.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove succinimide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product will likely be a mixture of regioisomers. Extensive column chromatography on silica gel is required to isolate the this compound from the 5-bromo and 4,5-dibromo byproducts.
Route C: Sandmeyer-Type Bromination
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[8] This route offers excellent regiochemical control, provided that the starting material, 4-amino-1H-1,2,3-triazole, can be synthesized efficiently and purely.
Mechanistic Rationale
The process begins with the diazotization of the 4-amino group using nitrous acid (generated in-situ from sodium nitrite and a strong acid) at low temperatures to form a 1,2,3-triazol-4-diazonium salt. This intermediate is typically unstable and is used immediately. In the presence of a copper(I) bromide catalyst, the diazonium salt undergoes a single-electron transfer from the copper, releasing nitrogen gas (a strong thermodynamic driving force) and forming an aryl radical. This radical then abstracts a bromine atom from the copper(II) bromide species, yielding the final this compound and regenerating the Cu(I) catalyst.
Experimental Workflow and Protocol
This is a two-stage process: synthesis of the aminotriazole precursor, followed by the Sandmeyer reaction.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Protocol: Sandmeyer Bromination
Stage 1: Synthesis of 4-amino-1H-1,2,3-triazole Note: The synthesis of 4-amino-1H-1,2,3-triazole is non-trivial and can be achieved through various published methods, often starting from materials like malononitrile or cyanoacetamide and proceeding through several steps. For the purpose of this analysis, we will assume the availability of this precursor.
Stage 2: Sandmeyer Reaction
-
Suspend 4-amino-1H-1,2,3-triazole (1.0 equiv.) in a 48% aqueous hydrobromic acid (HBr) solution (approx. 4 M). Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv.) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 equiv.) in 48% HBr and heat to 60-70°C.
-
Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, heat the reaction mixture at 80-90°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel to yield this compound.
Cost-Benefit Analysis
The optimal synthetic route depends on a careful balance of several factors. The following table summarizes the key performance indicators for each pathway, based on typical laboratory-scale synthesis (1-10 g).
| Parameter | Route A: CuAAC | Route B: Direct Bromination | Route C: Sandmeyer Reaction |
| Reagent Cost | Moderate | Low | Moderate |
| Starting Materials | Trimethylsilylacetylene, Sodium Azide | 1H-1,2,3-triazole | 4-amino-1H-1,2,3-triazole |
| Key Reagents | NBS, AgNO₃, CuI, TBAF | NBS or Br₂ | NaNO₂, HBr, CuBr |
| Estimated Cost/gram * | ~$35-50/g | ~$15-25/g | ~$40-60/g (precursor dependent) |
| Yield (Typical) | Good to Excellent (70-85% over 2 steps) | Poor to Moderate (20-50% of desired isomer) | Good (65-80% from amine) |
| Purity & Separation | Excellent (High regioselectivity) | Poor (Isomeric mixtures require extensive chromatography) | Very Good (Clean conversion) |
| Scalability | Good (exothermic control needed for azide) | Moderate (Handling Br₂ at scale is hazardous) | Moderate (Diazonium salts are unstable) |
| Safety Concerns | High (Sodium azide is highly toxic/explosive) | Moderate (NBS is an irritant; Br₂ is highly corrosive and toxic)[9][10] | High (Diazonium salts can be explosive) |
| Green Chemistry | Poor (Uses copper catalyst, organic solvents) | Moderate (High atom economy but requires purification) | Poor (Uses copper, strong acids) |
| Ideal Application | High-purity applications (e.g., GMP synthesis, material science) where cost is secondary to quality. | Exploratory chemistry, situations where mixed isomers can be tolerated or separated. | When the 4-amino precursor is readily available and high purity is required. |
*Cost estimates are based on 2024-2025 catalog prices from major suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific, Chem-Impex) for reagent-grade chemicals and are for illustrative purposes only.[11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28] Actual costs will vary based on supplier, purity, and quantity.
Conclusion and Recommendation
Each synthetic route to this compound presents a unique set of advantages and disadvantages.
-
Route A (CuAAC) is the recommended pathway for most research and development applications where regiochemical purity and reliable yields are the highest priorities . Despite the moderate reagent cost and the significant safety precautions required for handling sodium azide, the clean formation of the desired 1,4-isomer simplifies purification dramatically, saving time and resources in downstream processing.
-
Route B (Direct Bromination) is the most economically attractive on paper due to its inexpensive starting material. However, the critical drawback of poor regioselectivity makes it unsuitable for applications requiring high purity. The cost and labor associated with separating the 4-bromo, 5-bromo, and 4,5-dibromo isomers often negate the initial savings on raw materials. It should only be considered for initial screening efforts where an isomeric mixture might be acceptable.
-
Route C (Sandmeyer Reaction) is a strong contender, offering excellent regioselectivity similar to the CuAAC route. Its viability is almost entirely dependent on the cost and availability of the 4-amino-1H-1,2,3-triazole precursor. If this starting material is accessible at a competitive price, the Sandmeyer reaction becomes a highly effective and robust alternative, though it still involves the careful handling of potentially unstable diazonium intermediates.
For drug development professionals and scientists requiring a reliable, scalable, and high-purity source of this compound, the CuAAC approach (Route A) offers the most robust and predictable outcome, justifying its moderate cost and stringent safety requirements.
References
- 1. mdhv.ca [mdhv.ca]
- 2. Click Chemistry [organic-chemistry.org]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper(I) iodide, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 10. epi.dph.ncdhhs.gov [epi.dph.ncdhhs.gov]
- 11. Trimethylsilylacetylene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Sodium azide price,buy Sodium azide - chemicalbook [m.chemicalbook.com]
- 14. Copper(I) iodide 98 7681-65-4 [sigmaaldrich.com]
- 15. Sodium azide, 99%, extra pure 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. Copper(I) iodide, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. chemimpex.com [chemimpex.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Trimethylsilylacetylene price,buy Trimethylsilylacetylene - chemicalbook [m.chemicalbook.com]
- 20. CAS 1066-54-2 (Trimethylsilyl)acetylene | TMS Acetylene | Apollo [store.apolloscientific.co.uk]
- 21. Sodium azide, 100 g, CAS No. 26628-22-8 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 22. APC Pure | Product | Sodium Azide 99.5% [apcpure.com]
- 23. N-Bromosuccinimide, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 24. N-Bromosuccinimide, 99.98%, Certified® 30g | eBay [ebay.com]
- 25. Copper (I) Iodide ( Copper (I) Iodide ) CuI Pure - 50g - SYNTHETIKA [synthetikaeu.com]
- 26. N-Bromosuccinimide, 99% 1000 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 27. | Chem-Supply | Australia [shop.chemsupply.com.au]
- 28. m.indiamart.com [m.indiamart.com]
A Comparative Guide to 4-Bromo-1H-1,2,3-Triazole and Other Halotriazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of medicinal chemistry and materials science, 1,2,3-triazoles have emerged as a privileged scaffold. Their unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have made them a cornerstone in the design of novel pharmaceuticals and functional materials. The functionalization of the triazole core is paramount to unlocking its full potential, and palladium-catalyzed cross-coupling reactions have become the preeminent tool for this purpose.
This guide provides an in-depth technical comparison of 4-bromo-1H-1,2,3-triazole with its chloro and iodo counterparts in the three most pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By synthesizing experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in the selection of halotriazole substrates and reaction conditions to accelerate their research and development endeavors.
The Decisive Role of the Halogen in Cross-Coupling Reactivity
The choice of the halogen substituent on the triazole ring is a critical parameter that dictates the efficiency and success of a cross-coupling reaction. The reactivity of halotriazoles in these transformations is primarily governed by the carbon-halogen (C-X) bond strength and the propensity of the palladium catalyst to undergo oxidative addition, which is often the rate-determining step in the catalytic cycle. The general trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl, a trend that is largely mirrored in the chemistry of halotriazoles.
The weaker carbon-iodine (C-I) bond in 4-iodo-1H-1,2,3-triazole leads to a lower activation energy for oxidative addition, resulting in faster reaction rates and often allowing for milder reaction conditions. Conversely, the stronger carbon-chlorine (C-Cl) bond in 4-chloro-1H-1,2,3-triazole necessitates more forcing conditions, such as higher temperatures and more active catalyst systems, to achieve comparable yields. This compound occupies a judicious middle ground, offering a balance of reactivity, stability, and cost-effectiveness, making it a workhorse in many synthetic applications.
Below is a general overview of the catalytic cycle for palladium-catalyzed cross-coupling reactions, illustrating the critical oxidative addition step where the halotriazole enters the cycle.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of this compound with its chloro and iodo analogs in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, supported by experimental data.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between a halide and an organoboron compound. The reactivity of halotriazoles in this reaction follows the expected trend, with the iodo-derivative being the most reactive. A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has been developed, highlighting the utility of both bromo- and chloro-triazoles.[1]
| Halogen (X) at C4 | Typical Reaction Conditions | Typical Yield | Key Considerations |
| Iodo (I) | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80 °C, 2-4 h | >90% | Highly reactive, ideal for sensitive substrates and mild conditions. May be less cost-effective. |
| Bromo (Br) | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 100 °C, 6-12 h[2] | 70-95% | Good balance of reactivity and stability. A versatile and commonly used substrate. |
| Chloro (Cl) | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110 °C, 12-24 h[1] | 50-85% | Less reactive, requiring more forcing conditions and specialized ligands. Cost-effective for large-scale synthesis. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Degassing: Purge the mixture with argon for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 8 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and add water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a transformation of immense value in the synthesis of conjugated systems. The reactivity trend of halotriazoles in the Sonogashira coupling is particularly pronounced, with 4-iodotriazoles being significantly more reactive than their bromo and chloro counterparts.[3]
| Halogen (X) at C4 | Typical Reaction Conditions | Typical Yield | Key Considerations |
| Iodo (I) | Pd(PPh₃)₄, CuI, Et₃N, THF, rt, 1-3 h | >95% | Highly efficient under mild, often room temperature, conditions. The substrate of choice for this transformation. |
| Bromo (Br) | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80-100 °C, 8-16 h | 60-90% | Requires higher temperatures and longer reaction times compared to the iodo-derivative. |
| Chloro (Cl) | Pd₂(dba)₃, XPhos, PPh₃, Cs₂CO₃, Dioxane, 120 °C, 24 h | <50% | Generally a poor substrate for Sonogashira coupling, requiring specialized and highly active catalyst systems. |
Experimental Protocol: Sonogashira Coupling of 4-Iodo-1H-1,2,3-triazole with Phenylacetylene
This protocol details a typical Sonogashira coupling procedure with the highly reactive 4-iodotriazole.
-
Reaction Setup: In a Schlenk tube, dissolve 4-iodo-1H-1,2,3-triazole (1.0 mmol) and phenylacetylene (1.2 mmol) in degassed THF (10 mL).
-
Base and Co-catalyst Addition: Add triethylamine (3.0 mmol) and copper(I) iodide (CuI, 0.05 mmol).
-
Degassing: Bubble argon through the solution for 10 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol) under an argon atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast array of pharmaceuticals. A comparative study on the C4-amination of 4-halo-1H-1-tritylpyrazoles provides valuable insights into the relative reactivity of halotriazoles in this reaction. The study found that for the palladium-catalyzed amination with amines lacking a β-hydrogen, 4-bromo-1-tritylpyrazole was more effective than the iodo or chloro derivatives. Conversely, for copper-catalyzed amination with alkylamines possessing a β-hydrogen, the 4-iodo derivative was superior.[4]
| Halogen (X) at C4 | Typical Reaction Conditions | Typical Yield | Key Considerations |
| Iodo (I) | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C, 6-12 h | 70-95% | Generally reactive, but can be susceptible to side reactions. Cu-catalyzed conditions are often preferred for certain amines. |
| Bromo (Br) | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C, 12-24 h | 75-98% | Often the optimal substrate for Pd-catalyzed aminations, providing a good balance of reactivity and minimizing side reactions.[4] |
| Chloro (Cl) | Pd(OAc)₂, RuPhos, K₃PO₄, t-BuOH, 110 °C, 24 h | 40-80% | Requires highly active, specialized catalyst systems to achieve good yields. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
The following is a representative protocol for the Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), cesium carbonate (1.4 mmol), and the palladium precatalyst (e.g., Xantphos-Pd-G3, 0.02 mmol).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add morpholine (1.2 mmol) and anhydrous dioxane (5 mL) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 110 °C for 18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.
Decision-Making Workflow for Halotriazole Selection
The choice of the optimal halotriazole for a specific cross-coupling reaction is a multifactorial decision. The following workflow, represented as a flowchart, can guide researchers in this selection process.
Conclusion
The functionalization of the 1,2,3-triazole core via cross-coupling reactions is a cornerstone of modern synthetic chemistry. While 4-iodo-1H-1,2,3-triazole offers the highest reactivity, enabling milder reaction conditions, its cost and stability can be limiting factors. 4-Chloro-1H-1,2,3-triazole, on the other hand, is a cost-effective option for large-scale synthesis but demands more forcing conditions and specialized catalysts.
This compound emerges as a highly versatile and practical substrate, providing a judicious balance between reactivity, stability, and cost. Its robust performance across a range of Suzuki-Miyaura and Buchwald-Hartwig reactions makes it an invaluable building block for the synthesis of complex molecules. A thorough understanding of the relative reactivities of these halotriazoles, as outlined in this guide, empowers researchers to design more efficient and effective synthetic strategies, ultimately accelerating the pace of discovery in drug development and materials science.
References
A Comparative Guide to Byproducts from the Bromination of 1H-1,2,3-Triazole for Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically relevant molecules, the 1H-1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry. Its functionalization through bromination is a key step in the elaboration of diverse molecular architectures. However, the seemingly straightforward electrophilic substitution on this azole ring can lead to a variety of byproducts, complicating purification and impacting yields. This guide provides an in-depth technical comparison of the byproducts generated during the bromination of 1H-1,2,3-triazole, offering experimental insights and detailed characterization protocols to aid researchers in navigating this synthetic challenge.
The Landscape of Bromination Byproducts: A Comparative Overview
The bromination of 1H-1,2,3-triazole is an electrophilic aromatic substitution reaction. The triazole ring is electron-rich, making it susceptible to reaction with electrophilic bromine sources. The primary products and byproducts are a result of the reaction conditions, stoichiometry, and the nature of the brominating agent employed. The main species to consider are the starting material, the mono-brominated product (4-bromo-1H-1,2,3-triazole), the di-brominated product (4,5-dibromo-1H-1,2,3-triazole), and potentially over-brominated species.
Two common brominating agents, elemental bromine (Br₂) and N-bromosuccinimide (NBS), are often employed. Their reactivity profiles directly influence the distribution of products and byproducts.
Comparison of Brominating Agents and Resulting Product Distribution
| Brominating Agent | Typical Reaction Conditions | Major Product | Common Byproducts | Key Considerations |
| Elemental Bromine (Br₂) | Aqueous or acidic media | 4,5-Dibromo-1H-1,2,3-triazole[1] | This compound, unreacted starting material | Highly reactive, can lead to over-bromination if stoichiometry is not carefully controlled. The use of excess bromine drives the reaction towards the dibrominated product[1]. |
| N-Bromosuccinimide (NBS) | Organic solvent (e.g., acetonitrile, DMF), often with a radical initiator or acid catalyst | This compound or 4,5-Dibromo-1H-1,2,3-triazole (depending on stoichiometry) | Unreacted starting material, succinimide | Milder and easier to handle than liquid bromine. The reaction can be more selective towards mono-bromination with controlled stoichiometry.[2] |
The choice of brominating agent is a critical experimental parameter. For the exhaustive bromination to yield 4,5-dibromo-1H-1,2,3-triazole, elemental bromine in an aqueous medium is a robust and high-yielding method.[1] Conversely, to achieve higher selectivity for the mono-brominated species, NBS is often the preferred reagent due to its more moderate reactivity.
Mechanistic Insights into Byproduct Formation
Understanding the underlying reaction mechanisms is paramount for controlling the product distribution. The bromination of 1H-1,2,3-triazole proceeds via a typical electrophilic aromatic substitution pathway.
Caption: Electrophilic Bromination Pathway of 1H-1,2,3-Triazole.
The initial attack of the electrophilic bromine occurs at the electron-rich C4 or C5 position of the triazole ring to form a resonance-stabilized sigma complex. Subsequent deprotonation yields the mono-brominated product. The presence of the first bromine atom deactivates the ring slightly, but due to the inherent reactivity of the triazole, a second bromination can occur at the remaining C-H position to yield the 4,5-dibromo-1H-1,2,3-triazole.
The Question of Over-bromination: Is Tri-bromination Possible?
With excess brominating agent and forcing conditions, the potential for further bromination exists. While bromination on the carbon atoms is limited to the C4 and C5 positions, the nitrogen atoms of the triazole ring can also react with electrophiles. Although less common for bromination under typical electrophilic aromatic substitution conditions, the formation of an N-bromo species, particularly on the already electron-deficient dibrominated triazole, cannot be entirely ruled out, especially with a large excess of a highly reactive brominating agent. However, such N-bromo triazoles are generally less stable and may be transient intermediates. There is currently limited direct evidence in the literature for the isolation of a stable tri-bromo-1H-1,2,3-triazole under standard bromination conditions.
Characterization and Differentiation of Byproducts
Accurate identification and quantification of the components in the reaction mixture are crucial for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.
Spectroscopic Characterization: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for distinguishing between the different brominated products.
Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1H-1,2,3-Triazole | ~7.8 (s, 2H, H4/H5), ~14.5 (br s, 1H, NH) | ~130 (C4/C5) |
| This compound | ~8.1 (s, 1H, H5), ~15.0 (br s, 1H, NH) | ~120 (C4-Br), ~135 (C5) |
| 4,5-Dibromo-1H-1,2,3-triazole | ~15.5 (br s, 1H, NH) | ~115 (C4/C5-Br) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The disappearance of the C-H proton signal in the ¹H NMR spectrum is a clear indicator of bromination. The integration of the remaining aromatic proton signal relative to an internal standard can be used for quantification. ¹³C NMR provides definitive evidence of the number of bromine substituents, with a significant upfield shift observed for the carbon atoms bearing a bromine atom.
Mass Spectrometry (MS) provides crucial information on the molecular weight of the products and their fragmentation patterns, which can aid in their identification.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |
| 1H-1,2,3-Triazole | C₂H₃N₃ | 69.07 | M+, loss of N₂, loss of HCN |
| This compound | C₂H₂BrN₃ | 147.98 | M+ (characteristic bromine isotope pattern), loss of N₂, loss of HBr, loss of Br |
| 4,5-Dibromo-1H-1,2,3-triazole | C₂HBr₂N₃ | 226.88 | M+ (characteristic di-bromo isotope pattern), loss of Br, loss of N₂, loss of HBr |
The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a distinctive feature in the mass spectrum, allowing for the unambiguous identification of bromine-containing compounds. The number of bromine atoms in a molecule can be determined from the isotopic cluster of the molecular ion peak.
Chromatographic Separation: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of the polar triazole compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile byproducts.
Caption: Analytical Workflow for Characterization of Bromination Byproducts.
Experimental Protocols
To provide practical guidance, the following are detailed methodologies for the synthesis and analysis of brominated 1H-1,2,3-triazoles.
Synthesis Protocol: Bromination with Elemental Bromine
This protocol is optimized for the synthesis of 4,5-dibromo-1H-1,2,3-triazole.[1]
Materials:
-
1H-1,2,3-Triazole
-
Bromine (Br₂)
-
Deionized Water
-
500 mL Erlenmeyer flask
-
Stir bar
-
Heating mantle
-
Vacuum filtration apparatus
Procedure:
-
To a 500 mL Erlenmeyer flask, add 1H-1,2,3-triazole (1.0 eq) and deionized water (10 volumes).
-
While stirring, slowly add bromine (2.0-2.5 eq) to the solution over 20-30 minutes. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of 4,5-dibromo-1H-1,2,3-triazole should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted bromine and hydrobromic acid.
-
Dry the product under vacuum to obtain 4,5-dibromo-1H-1,2,3-triazole as a white to off-white solid.
Analytical Protocol: HPLC Method for Byproduct Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
-
Start with 5% B, hold for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analytical Protocol: GC-MS Method for Byproduct Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Conclusion and Recommendations
The bromination of 1H-1,2,3-triazole is a fundamental transformation that requires careful consideration of reaction conditions to control the formation of byproducts. The choice between elemental bromine and N-bromosuccinimide allows for a degree of control over the product distribution, with Br₂ favoring di-bromination and NBS offering a path to potentially higher yields of the mono-bromo species.
For researchers and drug development professionals, a thorough characterization of the reaction mixture is non-negotiable. The combined application of NMR, mass spectrometry, and chromatography, as detailed in this guide, provides a robust framework for the identification and quantification of all components. By understanding the interplay of reagents, reaction mechanisms, and analytical methodologies, scientists can optimize their synthetic routes, streamline purification processes, and ultimately accelerate the development of novel triazole-based therapeutics.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-1H-1,2,3-triazole
As laboratory professionals, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical reagents we employ. The safe, compliant, and environmentally sound disposal of chemical waste is a cornerstone of responsible research. This guide provides a detailed protocol for the proper disposal of 4-bromo-1H-1,2,3-triazole, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, adhere to regulatory standards, and minimize environmental impact.
Pre-Disposal Hazard Assessment and Waste Characterization
Before any disposal activities commence, a thorough understanding of the compound's hazards is essential. While specific toxicological data for this compound may be limited, its structure as a brominated organic compound dictates its classification and handling.
1.1. Hazard Identification Based on data from similar brominated triazoles, this compound should be handled as a substance that can cause skin and serious eye irritation.[1][2] All handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
1.2. Waste Classification: The Critical First Step Proper waste segregation is the most critical aspect of chemical disposal. This compound is classified as a halogenated organic waste .[3] This classification is due to the presence of the bromine atom attached to the organic triazole ring.
The rationale behind this segregation is both a matter of safety and cost. Halogenated waste streams require specific high-temperature incineration processes, often with scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion.[4] Mixing this waste with non-halogenated streams contaminates the entire volume, leading to significantly higher disposal costs for the institution.[5] Furthermore, inadvertently mixing halogenated waste with incompatible chemicals, such as strong acids or bases, can trigger hazardous reactions.
Essential Safety and Handling Protocol
Adherence to safety protocols is non-negotiable. The following measures protect laboratory personnel from chemical exposure during waste handling and accumulation.
2.1. Personal Protective Equipment (PPE) A standard PPE ensemble is required when handling this compound waste:
-
Eye Protection: Chemical safety goggles are mandatory.[1]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat must be worn.[1]
-
Work Area: All waste handling and transfers should be performed inside a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[6]
2.2. Summary of Disposal Parameters For quick reference, the key disposal parameters are summarized in the table below.
| Parameter | Guideline | Rationale & References |
| Waste Category | Halogenated Organic Waste | Contains a bromine atom, requiring specific disposal methods.[3][6] |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the compound at a licensed hazardous waste facility.[3][4][7] |
| Recommended Container | Designated, clearly labeled, and compatible container for halogenated waste (e.g., polyethylene or glass). | Prevents leaks and reactions. Must be in good condition with a secure, threaded cap.[8] |
| Segregation | MANDATORY. Separate from non-halogenated, aqueous, acidic, basic, and reactive wastes. | Prevents hazardous reactions and avoids costly cross-contamination of waste streams.[3][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | Risk of vigorous, potentially dangerous chemical reactions.[9] |
Step-by-Step Laboratory-Scale Disposal Protocol
This protocol details the procedure for accumulating and preparing this compound waste for collection by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.
Step 1: Container Selection and Preparation Select an appropriate, dedicated container for "Halogenated Organic Waste." This container must be in good condition, free of cracks, and have a leak-proof, screw-on cap.[8] It is often institutional policy to use specific color-coded containers for different waste streams (e.g., green-labeled carboys for halogenated waste).[3]
Step 2: Proper Labeling Labeling is a critical regulatory requirement.[10][11] The moment the first drop of waste enters the container, it must be labeled. Affix a "Hazardous Waste" tag provided by your EHS department.[6] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
If it's a mixed waste stream, list all chemical constituents with their approximate percentages.[6] Do not use abbreviations or chemical formulas.
-
The name of the principal investigator or laboratory contact.
Step 3: Waste Accumulation Place the waste this compound (whether solid or dissolved in a compatible solvent) into the prepared container.
-
Keep the container closed at all times , except when actively adding waste.[6][10] This minimizes the release of vapors and prevents spills.
-
Store the container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation.[11]
-
The SAA must be a secondary containment unit (such as a spill tray) to capture any potential leaks from the primary container.[12]
Step 4: Arranging for Disposal Do not overfill the waste container; a safe limit is approximately 75-80% of its total capacity. Once the container is full, or if the experiment generating the waste is complete, arrange for its removal.
-
Follow your institution's specific procedure for requesting a waste pickup from the EHS office.[10]
-
Ensure the hazardous waste tag is fully and accurately completed before pickup.
The workflow for this disposal process is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of an accidental spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency number.
-
Contain the Spill: If the spill is small and you are trained to handle it, wear your full PPE. Contain the spill using an inert absorbent material like vermiculite or sand.[2] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material and place it into a sealed, properly labeled hazardous waste container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Regulatory Compliance
The procedures described in this guide are aligned with the principles set forth by major regulatory bodies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][13] It is imperative that all laboratory personnel also adhere to the specific chemical hygiene plan and waste disposal guidelines established by their own institution.[14]
By following this structured approach, you ensure that the disposal of this compound is handled with the highest standards of safety and regulatory compliance, reinforcing a culture of responsibility within the scientific community.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. bucknell.edu [bucknell.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. usbioclean.com [usbioclean.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. fishersci.com [fishersci.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. odu.edu [odu.edu]
- 12. actenviro.com [actenviro.com]
- 13. osha.gov [osha.gov]
- 14. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of 4-bromo-1H-1,2,3-triazole: A Guide for Laboratory Professionals
For the researcher dedicated to advancing drug discovery, the introduction of novel chemical entities is a daily reality. Among these, halogenated heterocyclic compounds like 4-bromo-1H-1,2,3-triazole are valuable building blocks. However, their unique reactivity profiles demand a commensurate level of respect and a rigorous adherence to safety protocols. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that its potential is harnessed without compromising the safety of laboratory personnel or the environment.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound is classified as a hazardous substance. A thorough understanding of its specific risks is the foundational step in any safe handling protocol.
GHS Hazard Classification:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation.[1][2] |
The primary routes of exposure are inhalation, ingestion, and dermal contact.[3] The brominated nature of this triazole derivative necessitates careful handling to avoid the release of dust or aerosols, which can lead to respiratory irritation.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in the compound's hazard profile.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles (compliant with EN 166 or NIOSH standards). A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[4][6][7][8] | Protects against splashes and airborne particles that can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[4] Gloves should be inspected before use and disposed of immediately if contaminated.[8] | Prevents skin contact, which can cause irritation.[4] |
| Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.[4] For larger-scale operations, consider chemical-resistant coveralls.[9] | Minimizes the risk of accidental skin exposure.[4] |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4] If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator is required.[4][10] | Prevents inhalation, which can cause respiratory tract irritation.[4] |
Operational Protocol: From Receipt to Reaction
A systematic, step-by-step approach to handling ensures that risks are minimized at every stage of the workflow.
Preparation and Handling
-
Pre-Operational Check : Before handling the compound, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.[4][11]
-
Weighing and Transfer : All weighing and transfer operations involving solid this compound must be conducted within a chemical fume hood to prevent the generation and inhalation of dust.[4][5] Use non-sparking tools for transfers.[12]
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Housekeeping : Maintain a clean and tidy workspace. All spills, no matter how small, should be cleaned up immediately following the appropriate procedure.[11]
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical decision points and safety measures in the handling of this compound.
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
Preparedness is paramount. In the event of an accidental release, a swift and correct response is critical.
-
Small Spills (Solid) :
-
Evacuate non-essential personnel.
-
Wearing appropriate PPE, carefully sweep up the material, avoiding dust generation.[4]
-
Place the spilled material into a designated, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[12][13] Remove contaminated clothing and launder it before reuse.[5][12] Seek medical attention if irritation persists.[5]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[13]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12][14]
Waste Disposal: A Commitment to Environmental Stewardship
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[15]
Disposal Protocol
-
Segregation : Do not mix halogenated waste with non-halogenated, aqueous, or reactive wastes.[15] Improper segregation can lead to dangerous reactions and complicates the disposal process.[15]
-
Containerization : Use a designated and clearly labeled hazardous waste container for halogenated organic compounds.[15]
-
Labeling : The label must clearly state "Hazardous Waste" and list all contents, including "this compound".[15]
-
Disposal : Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[12][16] Do not discharge to sewer systems.[12]
Disposal Plan Visualization
Caption: Disposal plan for this compound waste.
By integrating these protocols into your laboratory's standard operating procedures, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety that protects both the innovator and the innovation.
References
- 1. chemical-label.com [chemical-label.com]
- 2. 40964-56-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. fishersci.com [fishersci.com]
- 11. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. Laboratory Safety [plantpath.k-state.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
